molecular formula C9H18ClNO2 B1314436 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 90950-09-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1314436
CAS No.: 90950-09-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-09-7, 2084-28-8
Record name 90950-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted cyclohexane derivative that serves as a crucial building block in modern medicinal chemistry. As a bifunctional molecule, featuring both a primary amine and an ethyl ester, it offers synthetic versatility for constructing more complex molecular architectures. Its rigid, non-aromatic cyclohexane core is a valuable scaffold in drug design, allowing for precise three-dimensional orientation of functional groups. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its characterization, and essential handling information, grounded in established scientific data to support its application in research and pharmaceutical development.

Chemical and Structural Identity

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. Key identifiers for this compound are cataloged below.

  • Compound Name: this compound

  • Synonyms: trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride[1][2], (trans-4-Carboethoxycyclohexyl)amine Hydrochloride[2]

  • CAS Number: 2084-28-8[1][3][4]

  • Molecular Formula: C₉H₁₇NO₂·HCl[1] or C₉H₁₈ClNO₂[2][5]

  • Molecular Weight: 207.70 g/mol [1][6]

Chemical Structure:

The structure consists of a cyclohexane ring with an amino group and an ethyl carboxylate group in a trans configuration at positions 1 and 4. The hydrochloride salt form protonates the primary amine, enhancing its stability and aqueous solubility.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and storage. The data presented here are synthesized from multiple chemical supplier and database sources.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or crystals.[3][5]
Melting Point 150-155 °C or 200-202 °C. Note the significant range discrepancy.[2][3]
Boiling Point Data not available for the hydrochloride salt.
Solubility Water: Soluble, approx. 100 mg/mL.[3]
Organic Solvents: Soluble in ethanol and chloroform.[3]
Odor No special smell reported.[3]

Note on Melting Point Discrepancy: The notable difference in reported melting points (150-155 °C vs. 200-202 °C) may be attributable to variations in purity, crystalline form (polymorphism), or measurement technique. Researchers should verify this property on their specific batch of material.

Spectroscopic Characterization

While specific spectral data is not available in the aggregated search results, standard analytical techniques are essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the trans stereochemistry. The proton signals for the axial and equatorial hydrogens on the cyclohexane ring will exhibit characteristic chemical shifts and coupling constants, which differ significantly from the cis isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups: the N-H stretches of the ammonium salt (NH₃⁺) typically appear as a broad band around 2800-3200 cm⁻¹, the C=O stretch of the ester at approximately 1730 cm⁻¹, and C-O stretches around 1100-1300 cm⁻¹.

Experimental Protocol: Isothermal Solubility Determination

Objective: To quantitatively determine the solubility of this compound in deionized water at ambient temperature (25 °C). This protocol is designed as a self-validating system by ensuring equilibrium is reached.

Rationale: Solubility is a critical parameter for drug development, influencing everything from reaction kinetics in aqueous media to bioavailability. An isothermal shake-flask method is the gold standard, as it ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Methodology:

  • Preparation:

    • Add an excess amount of this compound to a known volume of deionized water (e.g., 200 mg into 1.0 mL) in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

    • Prepare at least three replicate samples to ensure statistical validity.

  • Equilibration:

    • Place the vials in an isothermal shaker or on a magnetic stir plate maintained at a constant 25 °C.

    • Agitate the samples for a minimum of 24 hours. This extended period allows the dissolution process to reach equilibrium. A shorter time might result in an underestimation of solubility.

  • Sample Processing:

    • After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a small aliquot (e.g., 100 µL) of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any suspended microparticles. This step is critical to prevent contamination of the measurement with undissolved solid.

  • Quantification (Example via HPLC):

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC method with UV detection.

    • Construct a calibration curve by plotting peak area against concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result, typically expressed in mg/mL, is the solubility of the compound.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_quant 4. Quantification (HPLC) prep1 Add excess solid to known volume of water prep2 Create 3 replicates prep1->prep2 equil1 Agitate at 25 °C for 24 hours prep2->equil1 proc1 Settle for 2 hours equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter with 0.22 µm syringe filter proc2->proc3 quant1 Analyze sample against calibration standards proc3->quant1 quant2 Calculate concentration quant1->quant2

Sources

A Senior Application Scientist's Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No: 2084-28-8), a key building block in modern pharmaceutical synthesis. We will move beyond simple data recitation to explore the causality behind its structural features, synthetic protocols, and analytical validation, offering field-proven insights for its effective application.

Introduction: The Strategic Importance of a Cyclohexane Scaffold

This compound is more than a mere chemical intermediate; it is a versatile molecular scaffold. Its significance lies in the rigid, yet three-dimensional, nature of the cyclohexane ring, which is prized in drug design. This ring system acts as a non-aromatic bioisostere for phenyl groups, allowing chemists to escape the metabolic liabilities of aromatic rings while maintaining crucial spatial orientations of functional groups. The trans stereochemistry is particularly vital, as it locks the amino and ethyl ester groups in a 1,4-diequatorial position, providing a defined and predictable geometry for molecular interactions with biological targets.[1]

This compound serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of adenosine deaminase and compounds targeting the central nervous system.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, simplifying handling and formulation development.[2]

Molecular Structure and Physicochemical Properties

The structure consists of a cyclohexane ring with two substituents: an amino group (-NH2) and an ethyl carboxylate group (-COOCH2CH3), positioned opposite each other. The "trans" designation signifies that these two groups are on opposite faces of the ring. In the stable chair conformation, both bulky substituents occupy equatorial positions to minimize steric strain, a fundamental principle of conformational analysis that dictates the molecule's preferred shape and reactivity. The hydrochloride salt is formed by the protonation of the primary amine, creating an ammonium cation (-NH3+) and a chloride anion (Cl-).

Key Physicochemical Data

PropertyValueSource
CAS Number 2084-28-8[3]
Molecular Formula C9H18ClNO2[4]
Molecular Weight 207.7 g/mol [3]
Appearance White to off-white crystalline powder[2][4]
Melting Point ~150-155 °C[2]
Solubility Soluble in water (~100 mg/mL) and ethanol[2]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is paramount for downstream success. A common and robust method involves the catalytic hydrogenation of ethyl 4-aminobenzoate, followed by esterification and salt formation. This approach is favored for its high stereoselectivity and yield.

A process for preparing the related compound, trans 4-amino-cyclohexyl acetic acid ethyl ester HCl, involves hydrogenating 4-nitrophenyl acetic acid and then heating it in hydrochloric ethanol.[5] A similar principle can be applied to the synthesis of the title compound.

Conceptual Synthetic Workflow

Caption: High-level synthetic workflow for the target compound.

Detailed Laboratory Protocol

This protocol is a representative method and should be adapted and optimized based on available equipment and safety protocols.

  • Catalytic Hydrogenation:

    • To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable protic solvent like ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on Alumina).

    • Rationale: Rhodium is a highly effective catalyst for the hydrogenation of aromatic rings, often providing good stereoselectivity for the trans product under specific conditions.

    • Pressurize a hydrogenation reactor with hydrogen gas (e.g., 100-150 psi) and heat to approximately 50-60°C.[5]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture, vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Rationale: Celite is a fine, porous filter aid that prevents the catalyst particles from clogging the filter paper and ensures their complete removal.

    • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate.

  • Purification and Isomer Separation:

    • The separation of cis and trans isomers is the critical step. It can often be achieved by fractional crystallization. Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/ether) and allow it to cool slowly. The less soluble trans isomer will preferentially crystallize.

    • Rationale: The trans isomer typically has a more ordered crystal lattice and lower solubility than the cis isomer, enabling separation by crystallization.

  • Salt Formation:

    • Dissolve the purified trans free base in anhydrous ethanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol while stirring.[2]

    • The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Final Product Isolation:

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Rationale: Diethyl ether is a good choice for washing as the product is insoluble in it, while many organic impurities are soluble.

    • Dry the product in a vacuum oven to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Analytical Workflow Diagram

Caption: A multi-pronged analytical approach for product validation.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the trans stereochemistry. In the chair conformation, the proton at C1 (attached to the ester) and the proton at C4 (attached to the nitrogen) are both in axial positions. The C1-proton will appear as a broad multiplet with large axial-axial coupling constants (J ≈ 10-13 Hz) to its neighboring axial protons. The signals for the ethyl group (a quartet and a triplet) and the cyclohexane protons will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: This analysis will confirm the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester (~175 ppm), the carbons of the ethyl group (~60 ppm and ~14 ppm), and the carbons of the cyclohexane ring.[6]

  • FT-IR Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see:

    • A broad absorption band from ~2500-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt (R-NH3+).

    • A strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester.

    • C-O and C-N stretching bands in the fingerprint region.

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI+), the mass spectrum will show the molecular ion for the free base (M+H)+ at m/z corresponding to C9H17NO2 + H+, confirming the molecular weight of the organic portion of the molecule.

  • Purity (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase of acetonitrile/water with a buffer. A purity of ≥99.0% is generally required for pharmaceutical applications.[4]

Applications in Drug Development

This compound is a versatile building block used in creating more complex molecules. Its defined stereochemistry and bifunctional nature (amine and ester) allow for sequential or orthogonal chemical modifications.

  • Scaffold for Bioactive Molecules: It is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which act as inhibitors of adenosine deaminase.[1]

  • Neurological Disorder Research: The core structure is related to compounds used in adenosine receptor studies for potential applications in neurological disorders.[7]

  • Peptide Synthesis: The amino acid-like structure makes it a valuable component for creating peptidomimetics, where the cyclohexane ring provides a rigid spacer.[8]

Safety and Handling

As a laboratory chemical, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[2] Use in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and heat sources.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations.[2]

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Baishixing. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Sky Dental Supply. (2015). Safety Data Sheet. Retrieved from [Link]

  • Hess & Clark Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

An In-Depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8), a critical building block for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and key applications, with a focus on the practical insights required for laboratory and industrial use.

Introduction and Core Properties

This compound is a bifunctional organic compound featuring a cyclohexane ring, an amine group, and an ethyl ester.[1][2] Its defining characteristic is the trans stereochemistry of the 1,4-disubstituted cyclohexane ring, which imparts a rigid, linear, and well-defined three-dimensional structure. This conformational rigidity is highly desirable in medicinal chemistry for designing molecules that fit precisely into the binding sites of biological targets. The hydrochloride salt form enhances stability and improves solubility in aqueous media, simplifying its use in various synthetic applications.[3]

The primary utility of this compound lies in its role as a versatile pharmaceutical intermediate.[3][4] It serves as a molecular scaffold, allowing for the strategic placement of pharmacophoric groups.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 2084-28-8
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol [2]
Appearance White to off-white crystalline powder[3][4]
Melting Point ~150-155°C[3]
Solubility Soluble in water (~100 mg/mL) and alcohols like ethanol.[3]
Purity (Typical) ≥99.0% (HPLC)[4]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. A common and effective industrial route begins with the hydrogenation of a substituted aromatic ring, followed by esterification.

Causality in Synthesis: The choice of a catalytic hydrogenation approach is critical for establishing the desired trans stereoisomer. Catalysts like rhodium-on-alumina or platinum oxide, under specific pressure and temperature conditions, favor the formation of the thermodynamically more stable trans product. The final step involves converting the free amine to its hydrochloride salt, which not only enhances stability but also facilitates purification by crystallization.

Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow.

Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical principles.[5][6]

  • Hydrogenation: In a high-pressure reactor, 4-nitrophenylacetic acid is dissolved in a protic solvent like methanol. A palladium on carbon (Pd/C) catalyst is added. The vessel is purged and pressurized with hydrogen gas (0.1-0.6 bar) and heated to 40-50°C to reduce the nitro group.

  • Ring Saturation: Following the initial reduction, the intermediate 4-aminophenylacetic acid is hydrogenated in situ. A second catalyst, such as Rhodium on Alumina, is introduced, and the reaction is continued under higher pressure (1-4 bar) and temperature (50-60°C) to saturate the aromatic ring.

  • Esterification & Salt Formation: After filtration to remove the catalyst, the resulting trans-4-aminocyclohexanecarboxylic acid is suspended in anhydrous ethanol. The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through until the solution is saturated. The reaction is then refluxed for 1-3 hours.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/ethanol mixture, to yield the final high-purity product.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of analytical techniques provides a self-validating system.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), along with complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 are crucial for confirming the trans configuration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the presence of all nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the cyclohexane ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key functional groups can be identified. Expect to see characteristic stretches for N-H bonds (from the ammonium salt), C=O of the ester, and C-O bonds.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining purity. Using a suitable column and mobile phase, a purity level of ≥99.0% is typically required for pharmaceutical applications.[4] This technique can also separate the trans isomer from any potential cis isomer impurity.

Applications in Drug Discovery and Development

The rigid trans-1,4-disubstituted cyclohexane core is a privileged scaffold in medicinal chemistry. It acts as a non-aromatic bioisostere of a para-substituted benzene ring, offering improved metabolic stability and solubility profiles.

Case Study: Inhibitors of Adenosine Deaminase

One notable application is in the synthesis of adenosine deaminase inhibitors.[1][7] The amine group of this compound can be used to build a purine ring system, while the ester provides a handle for further modification or can be reduced to a carbinol. The cyclohexane ring serves to orient these groups in a specific spatial arrangement required for potent enzyme inhibition.

Synthetic Utility Workflow

Caption: General synthetic utility workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

  • Hazards: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[3] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[3]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[3][4] Room temperature storage is generally acceptable.[4]

  • Incompatibilities: Avoid mixing with strong oxidants and strong acids to prevent hazardous chemical reactions.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool for the rational design of new therapeutics. Its well-defined stereochemistry and bifunctional nature provide a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist aiming to leverage its potential in research and development.

References

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. (2024-04-09). ChemBK. [Link]

  • This compound. Baishixing. [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • WO/2010/070368 PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. WIPO Patentscope. [Link]

Sources

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, with a primary focus on the determination and verification of its molecular weight. We present a multi-faceted analytical approach, integrating Mass Spectrometry, HPLC, and NMR spectroscopy, to ensure compound identity, purity, and stereochemical integrity. Furthermore, this guide discusses the compound's synthesis, the critical importance of its stereochemistry, and its applications in the synthesis of bioactive molecules. This paper is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Compound Identification and Core Physicochemical Properties

This compound is a cyclohexane carboxylate amino isomer that serves as a valuable building block in organic synthesis.[1][2] Its precise characterization is the foundational step for its use in any research or development pipeline, particularly in the pharmaceutical industry where purity and identity are paramount.

The core properties are summarized below:

PropertyValueSource(s)
Chemical Name This compound
Synonyms trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride; (trans-4-Carboethoxycyclohexyl)amine Hydrochloride[2][3]
CAS Number 2084-28-8[1][2][3][4][5][6][7][8][9]
Molecular Formula C₉H₁₇NO₂・HCl (hydrochloride salt)[2]
C₉H₁₈ClNO₂ (combined)[4][5][7][8][9]
Molecular Weight 207.7 g/mol (Nominal Mass)[2][7][8][9]
207.6977 g/mol (Monoisotopic Mass)[5]
Appearance White to off-white crystalline powder[4][5]
Melting Point Approx. 150-155°C[4]
Solubility Soluble in water (approx. 100 mg/mL) and ethanol[4]
Elucidation of Molecular Weight

The molecular weight is a critical parameter derived from the compound's molecular formula. It is essential to distinguish between the free base and its hydrochloride salt form.

  • Free Base (C₉H₁₇NO₂): The molecular weight of the organic molecule itself is 171.24 g/mol .[10][11]

  • Hydrochloride Salt (C₉H₁₇NO₂・HCl): The addition of hydrogen chloride (HCl, MW ≈ 36.46 g/mol ) to form the salt results in a combined nominal molecular weight of 207.7 g/mol .

In high-resolution mass spectrometry, the monoisotopic mass (207.6977 Da) is used, which is calculated using the mass of the most abundant isotopes of each element. This precision is vital for unambiguous identification in complex matrices.

Analytical Characterization for Structure and Purity Verification

In a drug development context, simply knowing the theoretical molecular weight is insufficient. A rigorous, multi-technique analytical workflow is required to confirm the identity, assess purity, and validate the stereochemistry of the compound. This self-validating system ensures the material meets the stringent quality standards required for further use.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation Sample Sample Receipt (trans-Ethyl 4-aminocyclohexanecarboxylate HCl) Prep Sample Preparation (Dissolution in suitable solvent, e.g., Methanol/Water) Sample->Prep LCMS LC-MS Analysis Prep->LCMS Identity & MW Confirmation HPLC HPLC-UV Analysis Prep->HPLC Purity & Isomer Separation NMR NMR Spectroscopy Prep->NMR Structure & Stereochemistry MW_Confirm Confirm [M+H]+ at m/z 172.13 LCMS->MW_Confirm Purity_Confirm Purity ≥ 99.0% Separation of cis-isomer HPLC->Purity_Confirm Stereo_Confirm Confirm trans configuration via coupling constants NMR->Stereo_Confirm

Caption: Workflow for analytical characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for confirming molecular weight. When the hydrochloride salt is dissolved in a typical mobile phase for Liquid Chromatography-Mass Spectrometry (LC-MS), it dissociates. Therefore, we expect to observe the protonated molecule of the free base ([M+H]⁺), not the full salt.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Methanol:Water mixture.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: 50-500 m/z.

  • Expected Result: A primary peak in the mass spectrum corresponding to the protonated free base ([C₉H₁₇NO₂ + H]⁺) at m/z 172.13 . This confirms the mass of the core molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Trustworthiness: Purity is a critical quality attribute. The primary process-related impurity of concern is the cis-isomer. HPLC methods must be developed with sufficient resolution to separate the trans and cis isomers to ensure the stereochemical purity of the material.[7]

Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with UV detection.

  • Column: A high-resolution C18 column is typically sufficient, but for challenging separations, a chiral column may be employed.[7]

  • Mobile Phase: As described in the LC-MS protocol. Isocratic or gradient elution can be optimized to achieve separation.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks. A specification of ≥99.0% is common.[5]

Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Confirmation

Authoritative Grounding: While MS confirms mass and HPLC confirms purity, ¹H NMR spectroscopy provides the definitive confirmation of the molecular structure and, crucially, the trans stereochemistry. The spatial relationship between protons on the cyclohexane ring gives rise to distinct coupling constants (J-values). For a trans-1,4-disubstituted cyclohexane, the proton at C1 and C4 will typically show large axial-axial couplings, which differ significantly from the couplings observed in the cis-isomer.[7]

Synthesis and Stereochemical Considerations

Expertise & Experience: The compound is typically synthesized via a Fischer esterification of trans-4-aminocyclohexanecarboxylic acid. This reaction involves heating the starting amino acid in ethanol with a strong acid catalyst, such as concentrated HCl.[7] The HCl serves both as the catalyst and as the agent to form the final hydrochloride salt, which often aids in purification by crystallization.

G cluster_0 Fischer Esterification Synthesis Reactant1 trans-4-Aminocyclohexanecarboxylic Acid Heat Heat Reactant1->Heat Reflux Reactant2 Ethanol (Solvent & Reagent) Reactant2->Heat Reflux Catalyst HCl (Catalyst & Salt Former) Catalyst->Heat Reflux Product trans-Ethyl 4-aminocyclohexanecarboxylate HCl Heat->Product

Caption: Synthesis of the target compound.

The stereochemistry of the starting material dictates the stereochemistry of the product. Using trans-4-aminocyclohexanecarboxylic acid is critical because biological systems are stereospecific. The shape of the molecule, dictated by its trans configuration, determines how it fits into the binding pocket of a target enzyme or receptor. The cis-isomer would have a different three-dimensional shape and likely a different, or non-existent, biological activity.

Relevance and Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a widely used pharmaceutical intermediate.[4][5] Its bifunctional nature (an amine and an ester on a rigid cyclohexane scaffold) makes it a versatile building block for more complex molecules.

Key applications include:

  • Synthesis of Adenosine Deaminase Inhibitors: It has been used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which are investigated as inhibitors of adenosine deaminase.[1][6]

  • Adenosine Receptor Research: The scaffold is relevant in creating molecules for adenosine receptor studies, which are implicated in neurological disorders.[7]

Conclusion

The molecular weight of this compound is definitively established as 207.7 g/mol . However, for the drug development professional, this theoretical value must be rigorously confirmed through a suite of orthogonal analytical techniques. An integrated approach using LC-MS for mass verification, HPLC for purity and isomeric separation, and NMR for structural and stereochemical confirmation provides a self-validating system that ensures the quality and integrity of this critical pharmaceutical intermediate. Understanding these core principles is essential for its successful application in the synthesis of next-generation therapeutics.

References

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. (2024). Available at: [Link]

  • This compound. Baishixing. Available at: [Link]

  • This compound cas 2084-28-8. Watson International. Available at: [Link]

  • Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 30, 2025

Abstract

Solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression through the development pipeline. This guide provides a comprehensive overview of the solubility of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of its solubility, present available data, and provide a detailed, field-proven protocol for its experimental determination. This document is intended to be a practical resource for researchers and drug development professionals, enabling them to make informed decisions and troubleshoot challenges related to the solubility of this and similar amine hydrochloride compounds.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, solubility is a gatekeeper. It is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pressure.[1] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] Insufficient solubility can lead to:

  • Low and variable oral bioavailability: This necessitates higher doses, which can increase the risk of side effects.

  • Challenges in formulation development: Solubilizing poorly soluble compounds can require complex and costly formulation strategies.[1]

  • Inaccurate in vitro assay results: Poor solubility can lead to compound precipitation in biological assays, yielding misleading data.

Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug development to identify and mitigate potential risks.[3]

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[4][5] Its chemical structure, consisting of a cyclohexane ring, an ethyl ester, and an amine hydrochloride group, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[1][5][6]
Molecular Weight 207.7 g/mol [1][7]
Melting Point ~150-155 °C[4]
Appearance White crystalline powder[4]

The presence of the amine hydrochloride group is the most significant contributor to its aqueous solubility. The nitrogen atom of the amine is protonated, forming a positively charged ammonium ion.[8][9] This ionic character, along with the potential for hydrogen bonding, allows the molecule to interact favorably with polar solvents like water.[3][9] The ethyl ester and cyclohexane ring, being more hydrophobic, will influence its solubility in less polar organic solvents.

The formation of the hydrochloride salt from the free amine is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[10] The dissociation of the salt in water into the protonated amine and chloride ions facilitates its dissolution.

Solubility Profile of this compound

Based on available data, this compound exhibits good solubility in water.

SolventReported SolubilityTemperatureSource
Water~100 mg/mLNot Specified[4]
EthanolSolubleNot Specified[4]
ChloroformSolubleNot Specified[4]
MethanolSolubleNot Specified
DMSOSolubleNot Specified

Note: The term "soluble" is qualitative. For drug development purposes, quantitative determination of solubility across a range of physiologically relevant pH values and in various solvents is crucial. The following sections provide a detailed protocol for obtaining this critical data.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

To obtain reliable and meaningful solubility data, the determination of thermodynamic solubility is essential. This represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[11][12] This is distinct from kinetic solubility , which is often measured in high-throughput screening and can overestimate the true solubility.[12] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[11][13]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium.[13] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. A good starting point is to add approximately 2-5 mg of the compound to 1 mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer increases with time).

  • Separation of Solid and Liquid Phases:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To ensure complete removal of any undissolved particles, either:

      • Centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the supernatant through a 0.22 µm syringe filter. It is crucial to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze both the standard solutions and the filtered samples from the solubility experiment by HPLC.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of the dissolved compound in the experimental samples. This concentration represents the thermodynamic solubility.

Self-Validation and Trustworthiness:

  • Visual Inspection: At the end of the experiment, visually confirm the presence of undissolved solid in each vial. This ensures that the initial amount of compound was indeed in excess.

  • Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points is crucial to verify that equilibrium has been reached.

  • Solid-State Analysis: For a comprehensive study, it is recommended to analyze the remaining solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This will confirm if any polymorphic or solvate transformations occurred during the experiment, which could affect the solubility measurement.[13]

Visualizing the Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification cluster_result 5. Result prep Add excess solid to solvent shake Agitate at constant temperature (24-48 hours) prep->shake Incubate separate Centrifuge or Filter (0.22 µm) shake->separate Separate solid hplc Analyze supernatant by HPLC separate->hplc Analyze liquid result Determine Thermodynamic Solubility hplc->result Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility and Experimental Causality

Understanding the factors that influence the solubility of this compound is key to designing meaningful experiments and interpreting the results.

pH

For an ionizable compound like this amine hydrochloride, pH is a critical factor. The solubility of the hydrochloride salt is generally higher in acidic to neutral pH ranges where the amine group remains protonated. As the pH increases and approaches the pKa of the amine, the compound will deprotonate to its less soluble free base form, leading to a decrease in solubility. Therefore, determining the pH-solubility profile is essential.

Experimental Rationale: Measuring solubility in buffers at various pH values (e.g., pH 2, 4, 6.8, and 7.4) provides a comprehensive understanding of how the compound will behave in different physiological environments, from the stomach to the intestines.

Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[2]

Experimental Rationale: Conducting solubility experiments at controlled temperatures (e.g., room temperature ~25°C and physiological temperature ~37°C) is important for consistency and for predicting in vivo behavior.

Polarity of the Solvent

As a polar, ionic compound, this compound is expected to be more soluble in polar solvents (like water, methanol, ethanol) and less soluble in non-polar solvents.

Experimental Rationale: Testing solubility in a range of solvents with varying polarities helps in selecting appropriate vehicles for formulation and in understanding the compound's overall physicochemical properties.

The interplay of these factors can be visualized as follows:

Solubility_Factors solubility Solubility of trans-Ethyl 4-aminocyclohexanecarboxylate HCl ph pH of the Medium solubility->ph temp Temperature solubility->temp polarity Solvent Polarity solubility->polarity pka pKa of Amine ph->pka structure Molecular Structure (Ionic & Hydrophobic parts) polarity->structure

Caption: Key Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By understanding its physicochemical properties and employing the robust shake-flask method, researchers can generate accurate and reliable solubility data. This information is crucial for guiding formulation development, predicting in vivo performance, and ultimately contributing to the successful advancement of new drug candidates.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • KNAUER. (2021, March 1). Good HPLC practice guide. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Baishixing. This compound. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Spectroscopic Signature of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No: 2084-28-8).[1][2][3][4] As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation is paramount.[1][5] This document serves as a practical reference for researchers, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a self-validating approach to spectroscopic analysis.

Introduction: The Compound and Its Significance

This compound is a bifunctional molecule featuring a cyclohexane scaffold, a primary amine, and an ethyl ester. The "trans" configuration denotes the relative stereochemistry of the amino and ester groups, which are on opposite sides of the cyclohexane ring. Its hydrochloride salt form enhances stability and water solubility, making it a versatile building block in medicinal chemistry.[5][6]

Accurate characterization is the bedrock of drug discovery and development. Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule, confirming its identity, purity, and stereochemistry. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, providing a robust framework for its analysis.

Molecular Structure

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity & Stereochemistry NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (-NH₃⁺, C=O, C-O) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Determines Confirmation Validated Structure of trans-Ethyl 4-aminocyclohexanecarboxylate HCl NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Workflow for integrated spectroscopic data analysis.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol 2: IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Fragmentation (MS/MS): If desired, perform a product ion scan on the parent ion (m/z 172.1) to obtain the MS/MS fragmentation spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry. The IR spectrum provides unmistakable evidence of the key amine hydrochloride and ester functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. This guide provides the foundational data and interpretive logic required for the confident identification and quality assessment of this important pharmaceutical intermediate.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Available at: [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]

  • Baishixing. (n.d.). This compound. Available at: [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Available at: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Available at: [Link]

  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Available at: [Link]

  • MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. Available at: [Link]

  • IUCr Journals. (2020). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Wikipedia. (n.d.). Amine. Available at: [Link]

  • PubMed. (2019). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. Available at: [Link]

Sources

An In-depth Technical Guide to the Melting Point of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point determination of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, a critical parameter for its use as a pharmaceutical intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical methodologies, and the significant impact of isomeric purity on this key physical property.

Executive Summary: The Criticality of Melting Point in Pharmaceutical Intermediates

The melting point of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that provides insights into its identity, purity, and stability. In the context of drug development and manufacturing, a sharp and consistent melting point is a primary indicator of a pure, crystalline compound. Conversely, a depressed and broad melting range often signals the presence of impurities, which can have significant implications for the safety, efficacy, and manufacturability of the final drug product. This guide will provide the necessary technical details to accurately determine and interpret the melting point of this specific compound, with a focus on the challenges posed by its stereoisomers.

Physicochemical Properties of Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Isomers

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure and properties are closely related to its cis-isomer. The spatial arrangement of the amino and ester functional groups on the cyclohexane ring dictates the physical properties of each isomer, including their melting points.

CompoundCAS NumberMolecular FormulaMolecular WeightReported Melting Point (°C)
This compound2084-28-8C₉H₁₈ClNO₂207.70150 - 155[1]
cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride61367-17-7C₉H₁₈ClNO₂207.70Not readily available in cited literature

The synthesis of Ethyl 4-aminocyclohexanecarboxylate often yields a mixture of cis and trans isomers. The separation of these isomers is a critical step in the manufacturing process to ensure the desired stereochemistry of the final pharmaceutical product. The presence of the cis-isomer as an impurity in the trans-isomer will lead to a depression and broadening of the melting point, a classic phenomenon of impure substances.

The Principle of Melting Point Depression by Isomeric Impurities

The presence of an impurity, in this case, the cis-isomer, disrupts the crystalline lattice of the major component, the trans-isomer. This disruption weakens the intermolecular forces holding the crystal together. Consequently, less thermal energy is required to overcome these forces and transition the substance from a solid to a liquid state, resulting in a lower melting point.

Furthermore, the melting process of an impure compound occurs over a range of temperatures. As the substance begins to melt, the impurity becomes more concentrated in the remaining solid, further depressing the melting point. This results in a broadened melting range compared to the sharp melting point of a pure substance. Therefore, the melting point range is a sensitive indicator of the purity of this compound.

Standardized Methodology for Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of solid crystalline substances.[3] Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed guidelines for this method to ensure accuracy and reproducibility.

Apparatus

A standard melting point apparatus consists of:

  • A heating block or oil bath with a controllable heating rate.

  • A sample holder for one or more capillary tubes.

  • A thermometer or a digital temperature sensor with a precision of at least 0.5°C.

  • A magnifying lens or a camera for clear observation of the sample.

Experimental Protocol (Harmonized USP <741> and EP 2.2.14)

Step 1: Sample Preparation

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals to a fine powder.

  • Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter, sealed at one end) to a packed height of 2.5-3.5 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

Step 2: Instrument Setup and Calibration

  • Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample.

  • Set the starting temperature of the heating block to approximately 10°C below the expected melting point of the trans-isomer (around 140°C).

Step 3: Measurement

  • Insert the capillary tube containing the sample into the heating block.

  • Set the heating rate to 1°C per minute. A slow and controlled heating rate is crucial for accurate determination.

  • Observe the sample closely through the magnifying lens.

Step 4: Recording the Melting Range

  • Onset of Melting (T₁): Record the temperature at which the first droplet of liquid becomes visible.

  • Clear Point (T₂): Record the temperature at which the last solid particle melts and the substance becomes a clear liquid.

  • The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow (typically 0.5-1.5°C).

Below is a diagram illustrating the workflow for determining the melting point using the capillary method.

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement & Observation cluster_reporting Data Recording A Grind Sample to a Fine Powder B Pack Capillary Tube to 2.5-3.5 mm Height A->B F Insert Capillary Tube into Apparatus B->F C Calibrate with Reference Standards D Set Start Temperature (~140°C) C->D E Set Heating Rate (1°C/min) D->E E->F G Observe Sample for Melting F->G H Record Onset of Melting (T₁) G->H I Record Clear Point (T₂) G->I H->I J Report Melting Range (T₁ - T₂) I->J

Caption: Workflow for Melting Point Determination.

Interpretation of Results: A Self-Validating System

The melting point determination protocol serves as a self-validating system. For a sample of this compound that meets high purity standards, the observed melting range should be sharp and fall within the expected range of 150-155°C.

  • A sharp melting range (e.g., 152.5-153.5°C): Indicates a high degree of purity.

  • A depressed and broad melting range (e.g., 145-150°C): Strongly suggests the presence of impurities, most likely the cis-isomer. The degree of depression and broadening is proportional to the concentration of the impurity.

Safety and Handling Considerations

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes.[1] Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The accurate determination of the melting point of this compound is an indispensable tool in the arsenal of pharmaceutical scientists. It is a rapid, reliable, and cost-effective method for assessing the identity and purity of this vital intermediate. A thorough understanding of the principles of melting point depression and strict adherence to pharmacopeial methods will ensure the quality and consistency of the material, ultimately contributing to the development of safe and effective medicines.

References

  • ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [Online] Available at: [Link]

  • American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. [Online] Available at: [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Online] Available at: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

  • Baishixing. This compound. [Online] Available at: [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Online] Available at: [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on a Versatile Intermediate

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis communities. Possessing both a primary amine and an ethyl ester moiety anchored to a cyclohexane ring, it serves as a valuable building block for more complex molecular architectures.[1][2] Its utility as a pharmaceutical intermediate, for instance in the synthesis of central nervous system inhibitors, underscores the importance of understanding its chemical behavior and handling requirements.[1][2]

This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide researchers, scientists, and drug development professionals with a deeper, mechanistically-grounded understanding of the safety and handling protocols for this compound. As with any research chemical, particularly one for which extensive toxicological data is not publicly available, a proactive and informed approach to safety is paramount. The protocols herein are designed as a self-validating system, grounded in the principles of chemical reactivity, risk mitigation, and established best practices for laboratory safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. These characteristics dictate its behavior under various conditions and inform appropriate storage and handling choices.

PropertyValueSource
Chemical Name This compound[3]
Synonyms trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride[3]
CAS Number 2084-28-8[1][3]
Molecular Formula C₉H₁₇NO₂ · HCl[3]
Molecular Weight 207.70 g/mol [3]
Appearance White to off-white crystalline powder or crystals[2]
Melting Point Approximately 150-155 °C[2]
Solubility Soluble in water (approx. 100 mg/mL) and organic solvents like ethanol.[2]

The hydrochloride salt form significantly enhances the compound's water solubility compared to its freebase form. This is a critical consideration for solution preparation, cleaning, and understanding its environmental mobility in case of a spill.

Section 2: Comprehensive Hazard Analysis

While specific toxicological studies on this exact compound are not readily found in public databases, a robust hazard assessment can be constructed based on its known GHS/CLP classifications and the chemical properties of its functional groups (a primary aliphatic amine hydrochloride and an ethyl ester).

GHS Classification and the Rationale Behind It

The compound is consistently classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning" .

Expert Analysis of the Hazards:

  • Oral Toxicity (H302): The "harmful if swallowed" classification is common for amine hydrochlorides. While the exact mechanism of toxicity is not defined without specific studies, it is prudent to assume that ingestion could lead to systemic effects or local irritation of the gastrointestinal tract.

  • Skin and Eye Irritation (H315 & H319): This is a primary concern. The amine functional group is basic and can disrupt the lipid bilayers of skin and eye tissues. The hydrochloride salt, while making the overall compound acidic in solution, can still cause irritation. Direct contact with the powder or solutions can lead to redness, inflammation, and pain. Serious, potentially irreversible, eye damage is a significant risk.

  • Respiratory Irritation (H335): As a fine crystalline powder, the compound can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the entire respiratory tract, from the nose and throat down to the lungs, leading to coughing, shortness of breath, and inflammation.

Reactivity and Stability Profile

Understanding a chemical's reactivity is key to preventing incidents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids or bases .[2]

    • Causality: Contact with strong bases will deprotonate the amine hydrochloride, liberating the more volatile and potentially more reactive free amine. Contact with strong oxidizers can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition: When heated to decomposition, this compound is expected to release toxic and corrosive fumes.

    • Causality: Thermal degradation of organic amine salts will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, due to the hydrochloride, corrosive hydrogen chloride (HCl) gas.[4][5] Inhaling these decomposition products can cause severe respiratory damage.

  • Stability: The compound is stable under recommended storage conditions.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

For research chemicals lacking specific Occupational Exposure Limits (OELs) like OSHA PELs or ACGIH TLVs, a risk-based control strategy is essential. The NIOSH Occupational Exposure Banding strategy provides a framework for assigning chemicals to control categories based on their hazard profile.[6] Given the known H-statements, this compound would warrant a high level of control to minimize all routes of exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of the solid powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound to prevent cross-contamination.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The choice of PPE is dictated by the hazards identified in Section 2.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times.[7] When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.

  • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

The following diagram outlines the logical flow for selecting appropriate controls.

ExposureControlWorkflow cluster_assessment Hazard Assessment cluster_controls Control Selection Start Assess Task: Weighing, Solution Prep, Reaction CheckDust Potential for Dust/Aerosol? Start->CheckDust CheckSplash Potential for Splash? Start->CheckSplash EngControl Engineering Control: Use Chemical Fume Hood CheckDust->EngControl Yes PPE_Eye PPE: Chemical Goggles + Face Shield CheckSplash->PPE_Eye Yes PPE_Skin PPE: Nitrile Gloves + Lab Coat EngControl->PPE_Skin PPE_Resp Respiratory Protection: NIOSH-approved Respirator (If hood fails or for spills) EngControl->PPE_Resp Backup PPE_Eye->PPE_Skin

Caption: Workflow for selecting exposure controls.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to systematic procedures is crucial for long-term safety and experimental integrity.

Step-by-Step Handling Protocol
  • Pre-use Checklist: Before handling, confirm the availability and functionality of the fume hood, eyewash/shower, and appropriate PPE. Review the SDS and this guide.

  • Area Preparation: Ensure the designated work area, particularly the fume hood, is clean and uncluttered.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

  • Solution Preparation: Add the solid powder slowly to the solvent (e.g., water or ethanol) to avoid splashing. The dissolution of amine salts can be exothermic; for large quantities, consider cooling the solvent.

  • Post-handling: After use, decontaminate the work surface with a suitable solvent. Wash hands thoroughly with soap and water, even after wearing gloves.[8]

Storage Requirements
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[2] Do not store in areas with food and drink.[8]

Disposal: Environmental Responsibility

As a synthetic pharmaceutical intermediate, this compound's environmental impact is not well-characterized, but it should be treated as potentially harmful to aquatic life.[9][10][11][12][13]

  • Waste Streams: All waste containing this compound, whether solid or in solution, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[11][13] All waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

Section 5: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The following protocols are based on standard best practices for chemical exposures.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

  • Control: Prevent further spillage. Do not allow the material to enter drains or waterways.

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • For a solid spill, gently sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

The decision-making process for a spill is outlined below.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small & Contained Assess->SmallSpill Small LargeSpill Large or Uncontained Assess->LargeSpill Large DonPPE Don Full PPE (incl. Respirator) SmallSpill->DonPPE Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Report Report Incident Evacuate->Report Contain Contain Spill (Prevent Spread, Entry to Drains) DonPPE->Contain Cleanup Clean Up: Absorb Liquid / Sweep Solid (Avoid Dust) Contain->Cleanup Package Package Waste in Sealed, Labeled Container Cleanup->Package Decon Decontaminate Area Package->Decon Decon->Report

Caption: Decision workflow for spill response.

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.
  • European Environmental Bureau. (n.d.). The problem of pharmaceutical pollution. Retrieved from [Link]

  • United Nations Environment Programme. (2025). Pharmaceuticals in the Environment. Retrieved from [Link]

  • TechTarget. (2024). Understanding the environmental impact of the pharmaceutical industry. Retrieved from [Link]

  • Sustainability Directory. (2025). Environmental Impact of Pharmaceuticals. Retrieved from [Link]

  • LinkedIn. (2024). Pharmaceuticals and the Environment: Assessing the Impact and Finding Solutions. Retrieved from [Link]

  • Wikipedia. (2025). Registry of Toxic Effects of Chemical Substances. Retrieved from [Link]

  • Chemsafetypro. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • Cority. (2019). New Guidance Issued by NIOSH for Hazardous Chemicals with No OEL. Retrieved from [Link]

  • ChemBK. (2024). This compound - Introduction. Retrieved from a general chemical supplier's website.
  • University of California, Division of Agriculture and Natural Resources. (n.d.). Safe Chemical Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Request PDF. (2025). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of Ethyl 4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the stereochemistry of ethyl 4-aminocyclohexanecarboxylate, a critical building block in modern pharmaceutical development. We will dissect the nuanced relationship between its geometric isomers, cis and trans, and their preferred three-dimensional conformations. This document moves beyond theoretical principles to offer field-proven insights into the synthesis, separation, and rigorous characterization of these stereoisomers. Detailed experimental protocols for spectroscopic and chromatographic analysis are provided, grounded in the principles of conformational stability and stereoelectronic effects. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this compound's stereochemical behavior to drive innovation in drug discovery and manufacturing.

The Foundational Stereochemistry of 1,4-Disubstituted Cyclohexanes

The stereochemical behavior of ethyl 4-aminocyclohexanecarboxylate is fundamentally dictated by the principles governing 1,4-disubstituted cyclohexane rings. Unlike planar aromatic rings, the cyclohexane ring adopts a non-planar, puckered "chair" conformation to minimize angular and torsional strain. This creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

Through a process known as "ring flipping," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[1] For a monosubstituted cyclohexane, the conformation where the substituent occupies the more spacious equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions.[2]

When two substituents are present, as in our target molecule, we must consider both geometric isomerism (cis/trans) and conformational isomerism.

  • cis Isomer: Both substituents are on the same face of the ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is equatorial (a,e or e,a).

  • trans Isomer: The substituents are on opposite faces of the ring. This arrangement allows for both substituents to be axial (a,a) or, more significantly, both to be equatorial (e,e).[3]

The general guideline for stability is that the conformation with the maximum number of substituents, particularly larger groups, in the equatorial position will be the most stable.[2]

Conformational Analysis of Ethyl 4-Aminocyclohexanecarboxylate Isomers

The two key functional groups, the amino group (-NH₂) and the ethyl carboxylate group (-COOEt), dictate the conformational equilibrium of the molecule.

The trans Isomer

The trans isomer can exist in two interconverting chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

  • Diequatorial (e,e) Conformation: Both the -NH₂ and -COOEt groups occupy equatorial positions. This arrangement minimizes steric hindrance and completely avoids unfavorable 1,3-diaxial interactions.

  • Diaxial (a,a) Conformation: Both groups occupy axial positions, leading to significant steric strain from interactions with the axial hydrogens on the same side of the ring.

Due to the high energetic penalty of the diaxial conformation, the equilibrium for the trans isomer lies overwhelmingly in favor of the diequatorial conformer.[4] This conformational rigidity makes the trans isomer a well-defined and predictable structural unit in synthesis.

The cis Isomer

For the cis isomer, ring flipping interconverts two equivalent conformations, each having one axial and one equatorial substituent (a,e and e,a). One conformer will have an axial amino group and an equatorial ester, while the other will have an equatorial amino group and an axial ester. The relative size of the two groups determines if one conformer is slightly more populated, but unlike the trans isomer, the cis isomer is inherently a dynamic mixture of these two states.

The diagram below illustrates the stereoisomers and their most stable chair conformations.

G cluster_trans trans-Isomer cluster_cis cis-Isomer cluster_parent Ethyl 4-Aminocyclohexanecarboxylate trans_ee Diequatorial (e,e) (Highly Stable) trans_aa Diaxial (a,a) (Unstable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip parent Stereoisomers parent->trans_ee parent->cis_ae

Caption: Conformational relationship of cis and trans isomers.

Table 1: Conformational Summary of Ethyl 4-Aminocyclohexanecarboxylate Isomers

IsomerSubstituent Positions (Stable Conformer)Relative StabilityKey Feature
trans Diequatorial (e,e)HighConformationally locked; both bulky groups minimize steric strain.
cis Axial/Equatorial (a,e)LowerExists as a rapidly equilibrating mixture of two conformers.

Synthesis and Isomer Separation

The synthesis of ethyl 4-aminocyclohexanecarboxylate typically involves the hydrogenation of an aromatic precursor, which often results in a mixture of cis and trans isomers.[5] The subsequent separation of these isomers is a critical step to obtain stereochemically pure material for pharmaceutical applications.

Representative Synthesis: Hydrogenation of Ethyl 4-Aminobenzoate

A common route is the catalytic hydrogenation of ethyl 4-aminobenzoate. The conditions of the hydrogenation (catalyst, pressure, temperature, solvent) can influence the resulting cis/trans ratio.

G start Ethyl 4-Aminobenzoate (Starting Material) process Catalytic Hydrogenation (e.g., Ru/C, H₂, pressure, heat) start->process mixture Mixture of Isomers (cis and trans) process->mixture separation Isomer Separation (e.g., Fractional Crystallization) mixture->separation trans_product trans Isomer (Desired Product) separation->trans_product cis_product cis Isomer separation->cis_product

Caption: General workflow for synthesis and separation.

Experimental Protocol: Isomer Separation via Fractional Crystallization

The difference in physical properties, such as solubility and crystal packing, between the cis and trans isomers (often as their hydrochloride salts) allows for their separation by fractional crystallization. The more symmetric trans isomer typically forms a more stable crystal lattice and is less soluble, allowing it to be selectively precipitated.[6]

Objective: To isolate the trans isomer from a cis/trans mixture.

Materials:

  • cis/trans mixture of ethyl 4-aminocyclohexanecarboxylate

  • Ethanol (anhydrous)

  • Anhydrous Hydrogen Chloride (gas or solution in isopropanol)

  • Diethyl ether

  • Standard laboratory glassware, filtration apparatus

Methodology:

  • Salt Formation: Dissolve the crude isomeric mixture in a minimal amount of anhydrous ethanol.

  • Precipitation: Cool the solution in an ice bath and carefully bubble anhydrous HCl gas through it, or add a stoichiometric amount of HCl solution in isopropanol. The hydrochloride salts will begin to precipitate.

  • Initial Filtration: The initial precipitate will be enriched in the less soluble trans isomer. Filter the cold suspension and collect the solid.

  • Recrystallization: Transfer the collected solid to a new flask. Add a minimal amount of boiling ethanol to redissolve the solid completely.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation. The pure trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride should crystallize out.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under vacuum.

  • Analysis: Confirm the stereochemical purity of the isolated product using ¹H NMR spectroscopy and HPLC.

Causality: This protocol exploits the thermodynamic principle that the more stable and symmetrical trans isomer forms a lower-energy, less soluble crystal lattice compared to the cis isomer. Slow cooling during recrystallization is crucial to allow for the selective formation of these stable crystals, ensuring high purity.

Spectroscopic Characterization and Structural Elucidation

¹H NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. The key lies in analyzing the chemical shift and, more importantly, the coupling constants of the protons at the C1 and C4 positions (the protons attached to the carbons bearing the substituents).

In the stable trans (e,e) conformer, the C1-H and C4-H protons are both in axial positions. They exhibit a large diaxial coupling constant (Jaa) with their adjacent axial neighbors. In contrast, the cis (a,e) conformer will show both smaller axial-equatorial (Jae) and equatorial-axial (Jea) couplings for its C1-H and C4-H protons.

G cluster_logic NMR-Based Stereochemistry Determination cluster_trans trans Isomer cluster_cis cis Isomer data ¹H NMR Spectrum (Chemical Shifts & Coupling Constants) h1_proton Analyze C1-H Proton Signal (Proton on ester-bearing carbon) data->h1_proton trans_coupling Large Coupling Constant (J_ax-ax ≈ 8-13 Hz) 'Triplet of Triplets' or complex multiplet h1_proton->trans_coupling IF cis_coupling Small Coupling Constants (J_ax-eq, J_eq-eq ≈ 2-5 Hz) Broader, less resolved multiplet h1_proton->cis_coupling IF trans_conformer Stable Conformer: Diequatorial (e,e) trans_proton C1-H is Axial trans_conformer->trans_proton trans_proton->trans_coupling cis_conformer Stable Conformer: Axial/Equatorial (a,e) cis_proton C1-H is Axial or Equatorial cis_conformer->cis_proton cis_proton->cis_coupling

Caption: Logic for distinguishing isomers using ¹H NMR coupling constants.

Table 2: Predicted ¹H NMR Characteristics for Isomer Identification

Featuretrans Isomer (Diequatorial)cis Isomer (Axial/Equatorial)Rationale
C1-H Signal Appears as a complex multiplet, often a "triplet of triplets," with large coupling constants (J ≈ 8-13 Hz).Appears as a broader, less-defined multiplet with smaller coupling constants (J ≈ 2-5 Hz).The C1-H is axial and couples strongly to two adjacent axial protons.
C4-H Signal Similar to C1-H, exhibits large diaxial couplings.Similar to C1-H, exhibits smaller axial-equatorial and equatorial-equatorial couplings.The C4-H is axial and couples strongly to two adjacent axial protons.
Chemical Shift The axial C1-H and C4-H protons are typically shifted upfield (to a lower ppm value) compared to their equatorial counterparts in the cis isomer.The equatorial proton in the cis conformer will be deshielded and appear further downfield.Anisotropic effects of the C-C single bonds in the ring shield axial protons.

Chromatographic Separation and Analysis

While NMR confirms the structure of a purified sample, High-Performance Liquid Chromatography (HPLC) is essential for quantifying the cis/trans ratio in a mixture and establishing analytical purity. Due to the difference in polarity and shape, the isomers can be separated on a suitable stationary phase.

Experimental Protocol: Chiral HPLC for Isomer Purity

For precise quantification, a chiral stationary phase (CSP) is often employed. Polysaccharide-based columns are particularly effective for separating positional isomers and conformers of cyclic compounds.[7][8]

Objective: To determine the isomeric purity (%cis and %trans) of a sample.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® series - amylose or cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase (Isocratic):

  • A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may require optimization.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Analysis: The cis and trans isomers will elute at different retention times. Integrate the peak areas to calculate the relative percentage of each isomer.

Trustworthiness: This method is self-validating. A reference standard for both the pure cis and pure trans isomers should be run to confirm retention times. The resolution between the two peaks provides a quantitative measure of the separation's effectiveness, ensuring reliable and reproducible purity analysis.

Applications in Pharmaceutical Development

The stereochemical configuration of a molecule is paramount in drug development, as different isomers can have vastly different pharmacological and toxicological profiles. The conformationally rigid trans-ethyl 4-aminocyclohexanecarboxylate is a particularly valuable building block.[9] Its well-defined diequatorial arrangement presents the amino and carboxylate functionalities in a specific and predictable spatial orientation.

This structural predictability is crucial for designing molecules that fit precisely into the binding site of a biological target. For instance, it is used in the synthesis of inhibitors of enzymes like adenosine deaminase and as a key intermediate for antifibrinolytic drugs like Tranexamic acid.[9][10] The ability to synthesize, separate, and confirm the stereochemistry of this intermediate is a non-negotiable requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Conclusion

The stereochemistry of ethyl 4-aminocyclohexanecarboxylate is a textbook example of the interplay between geometric and conformational isomerism. The superior stability of the trans-diequatorial conformer makes it the thermodynamically preferred and synthetically desirable isomer. A mastery of the analytical techniques, particularly ¹H NMR spectroscopy and chiral HPLC, is essential for any scientist working with this compound. The protocols and principles outlined in this guide provide a robust framework for the synthesis, purification, and rigorous characterization required to leverage this versatile chemical building block in the demanding field of drug development.

References

  • Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. Link

  • Conformational analysis of 1,4 disubstituted cyclohexane - YouTube. (2020-12-16). Link

  • Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable. Link

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - ResearchGate. Link

  • This compound | 2084-28-8 - Chemicalbook. Link

  • 1-Aminocyclohexanecarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. Link

  • Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963 - PubChem. Link

  • Conformational Analysis of Monosubstituted Cyclohexane . Link

  • cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7 - American Elements. Link

  • Ethyl cis-4-aminocyclohexanecarboxylate | 3685-28-7 - ChemScene. Link

  • 4.4: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023-08-05). Link

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. Link

  • TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER | 1678-68-8 - Cymit Química. Link

  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents. Link

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Link

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - Semantic Scholar. Link

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. Link

  • trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride | 19878-18-3 - BLD Pharm. Link

  • trans-4-aminocyclohexane carboxylic acid ethyl ester | 1678-68-8 - Guidechem. Link

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Link

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Link

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC - NIH. (2020-06-03). Link

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. Link

  • Recent Development: Enantio Selective Eextraction in Chiral Separation . Link

  • Chiral HPLC Separations - Phenomenex. Link

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Link

  • Spectroscopic Analysis: NMR and Shift Reagents | Request PDF - ResearchGate. Link

  • Applications of NMR Spectroscopy. - University at Albany. Link

Sources

theoretical properties of trans-ethyl 4-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of trans-Ethyl 4-Aminocyclohexanecarboxylate

Abstract

Trans-ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule of significant interest in medicinal chemistry and materials science, primarily serving as a conformationally constrained building block.[1][2] Its rigid cyclohexane core, substituted with both an amino and an ethyl ester group in a trans configuration, imparts specific three-dimensional properties that are crucial for its application in the synthesis of pharmacologically active compounds.[3][4] This guide provides a comprehensive analysis of the core theoretical properties of this molecule, beginning with its fundamental physicochemical characteristics and extending to an in-depth conformational analysis. We will explore its predicted spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines the framework for quantum chemical calculations to probe its electronic structure and details the experimental protocols required to validate these theoretical predictions, offering a holistic view for researchers in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both biological and chemical systems. Trans-ethyl 4-aminocyclohexanecarboxylate (molecular formula C₉H₁₇NO₂) possesses a cyclohexane scaffold, which distinguishes it from more flexible, linear analogues.[5][6] The trans stereochemistry refers to the relative orientation of the amino and ethyl carboxylate groups, which are situated on opposite faces of the cyclohexane ring. This arrangement is critical for its use as a rigid spacer in molecular design.

The presence of a basic amino group and an ester functionality makes it a versatile intermediate. The amino group's basicity is a key factor in its reactivity and interaction with biological targets, while the ester group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide-like bonds.[7]

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[5][6]
Molecular Weight 171.24 g/mol [5][6]
IUPAC Name ethyl trans-4-aminocyclohexane-1-carboxylate[6]
Synonyms trans-4-Aminocyclohexanecarboxylic acid ethyl ester[5][6][8]
Boiling Point 139-140 °C (at 13 Torr)[8]
Predicted pKa ~10.36 (for the conjugate acid of the amino group)[8]
Appearance Light yellow to yellow liquid[8]

Conformational Analysis: The Diaxial vs. Diequatorial Equilibrium

The therapeutic efficacy and biological activity of cyclohexane-containing molecules are profoundly influenced by their conformational preferences. For substituted cyclohexanes, the chair conformation is the most stable arrangement. In the case of trans-1,4-disubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, a process known as a ring flip.

The critical insight from conformational analysis is that substituents preferentially occupy the equatorial position to minimize steric strain. This strain arises from unfavorable interactions, most notably 1,3-diaxial interactions , where an axial substituent experiences steric repulsion with the two other axial atoms (typically hydrogens) on the same face of the ring.[9]

For trans-ethyl 4-aminocyclohexanecarboxylate, the two chair conformations are:

  • Diequatorial Conformer: Both the amino group and the ethyl carboxylate group occupy equatorial positions. This conformation is highly favored as it minimizes steric hindrance.[10]

  • Diaxial Conformer: Both substituents occupy axial positions. This conformation is significantly less stable due to the substantial steric strain from multiple 1,3-diaxial interactions.

The energy difference between these conformers is large enough that, at room temperature, the molecule exists almost exclusively in the diequatorial conformation. This conformational rigidity is a key attribute exploited in drug design.

Caption: Conformational equilibrium of trans-ethyl 4-aminocyclohexanecarboxylate.

Theoretical Spectroscopic Profiles

Predicting the spectroscopic output of a molecule is essential for its identification and characterization. Based on the diequatorial structure, the following spectral data are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl ester group and a more complex set of overlapping signals for the cyclohexane ring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1Quartet (q)2H-O-CH₂ -CH₃Protons adjacent to the ester oxygen are deshielded.
~1.2Triplet (t)3H-O-CH₂-CH₃ Standard chemical shift for a methyl group in an ethyl ester.
~2.9 - 3.1Multiplet (m)1HCH -NH₂Proton on the carbon bearing the amino group.
~2.2 - 2.4Multiplet (m)1HCH -COOEtProton on the carbon bearing the ester group.
~1.3 - 2.1Multiplets (m)8HCyclohexane -CH₂-Ring protons show complex splitting due to axial/equatorial coupling.
~1.5 (broad)Singlet (s)2H-NH₂ Amine protons are often broad and may exchange with trace water.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175C =O (Ester)Carbonyl carbons are highly deshielded.
~60-O-CH₂ -CH₃Carbon adjacent to the ester oxygen.
~50C H-NH₂Carbon bonded to the electronegative nitrogen atom.
~43C H-COOEtCarbon alpha to the ester carbonyl.
~30-35Cyclohexane -C H₂-Aliphatic carbons of the cyclohexane ring.
~14-O-CH₂-CH₃ Terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2850 - 2960C-H StretchAliphatic (Cyclohexane, Ethyl)
~1730C=O StretchEster
~1240C-O StretchEster
~1180C-N StretchAmine
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions.

  • Molecular Ion (M⁺): m/z = 171

  • Key Fragments:

    • m/z = 126: Loss of the ethoxy group (-OC₂H₅)

    • m/z = 98: Loss of the entire ester group (-COOC₂H₅)

    • m/z = 84: Cyclohexene ring fragment after loss of substituents.

Quantum Chemical Calculations: A Deeper Look

To gain deeper insight into the electronic properties and reactivity, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed. These computational methods can predict a range of properties with high accuracy.

A typical workflow for such an analysis includes:

  • Structure Optimization: Calculating the lowest energy (most stable) three-dimensional geometry of the molecule. This would confirm the diequatorial chair as the global minimum.

  • Frequency Analysis: Confirming the optimized structure is a true energy minimum and predicting the theoretical IR spectrum.

  • Electronic Property Calculation: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the electron-rich amino group, indicating its role as a nucleophile. The LUMO may be centered around the ester carbonyl group, a potential site for nucleophilic attack.

  • Electrostatic Potential (ESP) Mapping: Visualizing the electron density distribution on the molecular surface. This map highlights electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites of electrostatic interaction.

G cluster_results Analysis of Results mol_build 1. In Silico Model Construction (Build trans-diequatorial conformer) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc ir_spec Predicted IR Spectrum freq_calc->ir_spec opt_geom Optimized 3D Structure prop_calc->opt_geom homo_lumo HOMO/LUMO Orbitals prop_calc->homo_lumo esp_map Electrostatic Potential Map prop_calc->esp_map

Caption: Workflow for quantum chemical analysis of molecular properties.

Experimental Validation Protocols

The theoretical predictions outlined above must be validated through empirical measurement. The following protocols describe standard procedures for acquiring the necessary spectroscopic data for a liquid sample like trans-ethyl 4-aminocyclohexanecarboxylate.

Protocol 1: NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[11] CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument must be properly tuned and shimmed to ensure magnetic field homogeneity and optimal spectral resolution.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard one-dimensional pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To identify the primary functional groups (amine, ester) in the molecule.

  • Methodology:

    • Sample Preparation: As the compound is a liquid, the simplest method is to use a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean salt plates first. This background will be automatically subtracted from the sample spectrum.

    • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The typical range is 4000-400 cm⁻¹.[11] Co-add multiple scans (e.g., 16-32) to improve the signal quality.[11]

    • Data Analysis: Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify characteristic absorption bands corresponding to the functional groups predicted in Section 3.3.[12]

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

    • Ionization: Utilize Electron Ionization (EI) as the ionization method to induce fragmentation and provide structural information. For confirmation of the molecular ion, a softer ionization technique like Electrospray Ionization (ESI) could also be used, which would show the protonated molecule [M+H]⁺ at m/z = 172.

    • Detection: The generated ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest m/z value should correspond to the molecular ion (for EI). Compare the observed fragment ions with those predicted from the known structure to confirm the compound's identity.[13]

Conclusion

The are dominated by its conformationally rigid cyclohexane core, which overwhelmingly prefers a diequatorial chair conformation. This structural preference minimizes steric strain and defines its three-dimensional shape, a critical feature for its role as a molecular scaffold in drug design. Its predicted spectroscopic signatures in NMR, IR, and MS provide a clear fingerprint for its unambiguous identification. Complemented by quantum chemical calculations, these theoretical analyses offer a powerful, predictive framework for understanding the molecule's reactivity and electronic nature, guiding its effective application in the synthesis of complex, pharmacologically relevant molecules.

References

  • ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate. Available at: [Link]

  • LookChem. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Indian Institute of Technology Guwahati. (n.d.). JAM 2026 Chemistry (CY). Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • Unknown Source. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Available at: [Link]

  • LibreTexts Chemistry. (2015, July 5). 4.4: Substituted Cyclohexanes. Available at: [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

  • ResearchGate. (2009, November). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565735, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171560, 4-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Available at: [Link]

Sources

Methodological & Application

synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of high-purity this compound (CAS No: 2084-28-8). This valuable compound serves as a critical building block and pharmaceutical intermediate for a range of pharmacologically active molecules, including adenosine deaminase inhibitors and Janus Kinase (JAK) inhibitors.[1][2] The protocol herein details a robust and scalable method centered on the catalytic hydrogenation of p-aminobenzoic acid, followed by esterification and stereoisomer purification. We delve into the causality behind experimental choices, provide detailed step-by-step instructions, and outline necessary analytical controls to ensure the synthesis of the desired thermodynamically stable trans-isomer.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and an ethyl carboxylate group in a 1,4-trans configuration. Its constrained cyclohexane backbone makes it an important synthon for introducing conformational rigidity in drug candidates.[3]

The primary synthetic challenge lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The most industrially feasible route involves the hydrogenation of an aromatic precursor, p-aminobenzoic acid, which inevitably yields a mixture of cis and trans isomers.[4][5] Our strategy focuses on:

  • Catalytic Hydrogenation: Reduction of the aromatic ring of p-aminobenzoic acid using a ruthenium-on-carbon (Ru/C) catalyst under hydrogen pressure. This method is chosen for its efficiency in saturating the aromatic ring.[4][6]

  • In-Situ Esterification & Salt Formation: Subsequent Fischer esterification of the resulting 4-aminocyclohexanecarboxylic acid using ethanol in the presence of hydrochloric acid. This step conveniently forms the ethyl ester and the desired hydrochloride salt in a single operation.[7][8]

  • Purification via Selective Crystallization: Exploiting the differential solubility of the cis and trans isomers to isolate the pure trans product through recrystallization.[2][3]

Reaction Pathway Visualization

G PABA p-Aminobenzoic Acid Reagents1 H₂, 5% Ru/C NaOH (aq), 100°C, 15 bar PABA->Reagents1 Mix cis/trans-4-Aminocyclohexanecarboxylic Acid Reagents1->Mix Reagents2 Ethanol, HCl (conc.) Reflux Mix->Reagents2 Mix_HCl cis/trans-Ethyl 4-aminocyclohexanecarboxylate HCl Reagents2->Mix_HCl Purification Fractional Crystallization (e.g., from Acetonitrile/Ethanol) Mix_HCl->Purification Final trans-Ethyl 4-aminocyclohexanecarboxylate HCl Purification->Final

Caption: Overall synthetic workflow for the target compound.

Mechanistic Considerations

The catalytic hydrogenation of a benzene ring is a surface-mediated reaction. Hydrogen gas is adsorbed onto the surface of the metal catalyst (Ru/C), where it dissociates into reactive hydrogen atoms. The aromatic ring of p-aminobenzoic acid also adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms, leading to the saturated cyclohexane ring.

The formation of both cis and trans isomers is a consequence of the non-stereospecific nature of the hydrogenation on the catalyst surface. However, the trans isomer, where both bulky substituents (amino and carboxyl groups) can occupy equatorial positions, is the thermodynamically more stable conformer. This thermodynamic preference is the driving force behind purification strategies like base-catalyzed epimerization or the higher propensity of the trans isomer to crystallize from solution.[4][7]

The final step involves the protonation of the basic amino group with hydrochloric acid, forming a stable, crystalline, and water-soluble ammonium salt, which simplifies handling and purification.[9][10]

Detailed Synthesis Protocol

Safety Precautions: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. All operations must be conducted in a certified high-pressure laboratory by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle concentrated acids and organic solvents in a well-ventilated fume hood.

Materials & Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Key Hazards
p-Aminobenzoic acid150-13-0137.14Irritant
5% Ruthenium on Carbon (Ru/C)7440-18-8101.07 (Ru)Flammable solid
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Hydrogen (H₂)1333-74-02.02Extremely Flammable Gas
Ethanol (200 Proof)64-17-546.07Flammable Liquid
Hydrochloric Acid (conc., 37%)7647-01-036.46Corrosive, Respiratory Hazard
Acetonitrile75-05-841.05Flammable, Acutely Toxic
Experimental Workflow Diagram

G cluster_0 Part A: Hydrogenation cluster_1 Part B: Esterification & Salt Formation cluster_2 Part C: Purification a1 1. Charge autoclave with p-aminobenzoic acid, 5% Ru/C, and 10% NaOH (aq). a2 2. Seal, purge with N₂, then pressurize with H₂ to 15 bar. a1->a2 a3 3. Heat to 100°C and stir for ~20h. a2->a3 a4 4. Cool, vent, and filter catalyst. a3->a4 b1 5. Concentrate filtrate. a4->b1 b2 6. Add Ethanol and conc. HCl. b1->b2 b3 7. Reflux mixture for 4-6 hours. b2->b3 b4 8. Cool and concentrate in vacuo. b3->b4 c1 9. Dissolve crude residue in minimal hot ethanol. b4->c1 c2 10. Add acetonitrile until persistent turbidity. c1->c2 c3 11. Cool slowly to 0-5°C to crystallize. c2->c3 c4 12. Filter, wash with cold acetonitrile, and dry. c3->c4

Caption: Step-by-step experimental workflow.

Part A: Catalytic Hydrogenation of p-Aminobenzoic Acid
  • Reactor Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.073 mol), 5% Ru/C catalyst (2.5 g, 25% w/w), and 10% aqueous sodium hydroxide solution (100 mL).[4] The basic solution is crucial for solubilizing the starting material and facilitating the reaction.

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen gas before introducing hydrogen. Pressurize the autoclave with hydrogen to 15 bar.[4][6]

  • Reaction: Begin vigorous stirring and heat the mixture to 100°C. Maintain these conditions for approximately 20 hours or until hydrogen uptake ceases, indicating reaction completion.[4]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Rinse the reactor and filter cake with deionized water.

Part B: Esterification and Hydrochloride Salt Formation
  • Solvent Exchange: Combine the aqueous filtrates and concentrate under reduced pressure to remove most of the water.

  • Esterification: To the residue, add absolute ethanol (150 mL) and slowly add concentrated hydrochloric acid (15 mL) while cooling in an ice bath. The HCl acts as the catalyst for esterification and forms the hydrochloride salt.[7]

  • Reaction: Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature and concentrate in vacuo to obtain a solid or semi-solid crude product containing a mixture of cis and trans isomers.

Part C: Purification by Fractional Crystallization
  • Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol. While the solution is still warm, slowly add acetonitrile until a slight, persistent cloudiness is observed.[11] The difference in solubility between the isomers in this solvent system is key to separation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5°C) overnight to facilitate complete crystallization of the less soluble trans-isomer.

  • Final Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold acetonitrile to remove residual cis-isomer and other impurities.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected yield of the pure trans-isomer is typically in the range of 60-75% based on the initial p-aminobenzoic acid.

Analytical Characterization

To ensure the identity, purity, and correct stereochemistry of the final product, the following analytical tests are recommended.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline powder.[9][12]
Identity ¹H NMR (D₂O)Peaks corresponding to the ethyl ester and cyclohexane protons. The trans-isomer will show a characteristic broad multiplet for the axial proton at C1 around 2.5 ppm, distinct from the cis-isomer.
Purity & Isomeric Ratio HPLC>99.0% purity with the trans-isomer as the major peak.[12] A chiral column can be used for baseline separation of isomers if needed.[7]
Melting Point Capillary Method150-155°C.[9]
Molecular Weight Mass Spectrometry (ESI+)m/z = 172.1 [M+H]⁺ (for the free base).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Hydrogenation Inactive catalyst; Insufficient H₂ pressure or temperature; Reaction time too short.Use fresh catalyst; Ensure proper sealing and pressurization of the reactor; Extend reaction time and monitor by TLC/HPLC.
Low Yield Incomplete esterification; Losses during work-up or crystallization.Ensure anhydrous conditions and sufficient reflux time for esterification; Optimize the recrystallization solvent ratio and cooling rate.
Contamination with cis-isomer Inefficient crystallization.Perform a second recrystallization; Adjust the ethanol/acetonitrile ratio to improve selectivity.

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [Link]

  • Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Baishixing. (n.d.). This compound. [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?[Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

Sources

Application Notes and Protocols for the Preparation of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8). This valuable pharmaceutical intermediate is crucial in the synthesis of various active pharmaceutical ingredients (APIs), including adenosine deaminase inhibitors and Janus kinase (JAK) inhibitors.[1][2] The synthetic strategy detailed herein begins with the catalytic hydrogenation of a commercially available aromatic precursor, ethyl p-aminobenzoate, to yield a diastereomeric mixture of the corresponding cyclohexyl derivative. A key focus of this guide is the subsequent base-mediated epimerization to enrich the thermodynamically more stable trans isomer, followed by purification and conversion to the final hydrochloride salt. This protocol is designed for researchers in medicinal chemistry and process development, emphasizing mechanistic understanding, practical execution, and robust safety procedures.

Strategic Overview: From Planar Precursor to 3D Scaffold

The synthesis of this compound involves three primary stages. The core challenge lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring, as direct hydrogenation of the planar aromatic precursor typically results in a mixture of cis and trans isomers, often favoring the kinetically preferred cis product.[2][3] Our strategy overcomes this by leveraging the thermodynamic stability of the trans isomer, in which both bulky substituents can occupy equatorial positions.

The three core stages are:

  • Reductive Synthesis: Catalytic hydrogenation of ethyl p-aminobenzoate to produce a cis/trans mixture of ethyl 4-aminocyclohexanecarboxylate.

  • Stereochemical Enrichment: Base-mediated epimerization to convert the undesired cis isomer into the desired trans product.

  • Purification and Salt Formation: Isolation of the pure trans isomer and its conversion into the stable, crystalline hydrochloride salt for improved handling and stability.

Synthesis_Workflow A Ethyl p-aminobenzoate B Stage 1: Catalytic Hydrogenation (Ru/C, H₂, Solvent) A->B         C cis/trans Mixture of Ethyl 4-aminocyclohexanecarboxylate B->C         D Stage 2: Base-Mediated Epimerization (KOtBu, Isopropanol) C->D         E Enriched trans-Ester (Free Base) D->E         F Stage 3: Purification & Salt Formation (Recrystallization, HCl) E->F         G Final Product: trans-Ethyl 4-aminocyclohexanecarboxylate HCl F->G        

Caption: Overall synthetic workflow from starting material to final product.

Experimental Protocols

Stage 1: Catalytic Hydrogenation of Ethyl p-aminobenzoate

Principle: The aromatic ring of ethyl p-aminobenzoate is reduced using molecular hydrogen in the presence of a heterogeneous catalyst. Ruthenium-on-carbon (Ru/C) is an effective catalyst for the hydrogenation of benzene rings under relatively mild conditions.[2][3] This reaction is performed in a pressure vessel (autoclave or Parr hydrogenator) to achieve the necessary hydrogen pressure. The reaction yields a mixture of cis and trans isomers.

Materials & Equipment:

Reagent/Equipment Specification
Ethyl p-aminobenzoate >99% purity
Ruthenium on Carbon (Ru/C) 5% w/w, wet catalyst
Solvent Ethanol, reagent grade
Hydrogen (H₂) Gas High purity (≥99.99%)
Parr Hydrogenator or Autoclave Rated for >20 bar pressure

| Filtration Apparatus | Celite® or similar filter aid |

Protocol:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a fume hood, charge the reactor with ethyl p-aminobenzoate (e.g., 10.0 g, 60.5 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Ru/C catalyst (1.0 g, 10% w/w). Caution: Handle the wet catalyst carefully; dry hydrogenation catalysts can be pyrophoric.

  • Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the vessel with hydrogen to 15 bar.[2][3] Begin stirring and heat the reaction mixture to 100°C.[2][3]

  • Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area. Purge the vessel with nitrogen gas.

  • Work-up: Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil or waxy solid, which is a mixture of cis and trans isomers. The typical yield is 90-95%.

Stage 2: Base-Mediated Epimerization for trans-Isomer Enrichment

Principle: The trans isomer, with both the amino and ester groups in the equatorial position, is thermodynamically more stable than the cis isomer. By treating the cis/trans mixture with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu), the proton at the C1 position (alpha to the ester) is abstracted. The resulting planar carbanion intermediate can be re-protonated from either face. The system equilibrates towards the more stable trans configuration.[4] Using a branched alcohol like isopropanol as the solvent can enhance the selectivity for the trans isomer.[4]

Epimerization_Mechanism cluster_0 cis-Isomer cluster_1 Intermediate cluster_2 trans-Isomer (Favored) cis cis-Ester inter Planar Carbanion (Stabilized) cis->inter + KOtBu - H⁺ inter->cis + H⁺ (from solvent) (Kinetic Product) trans trans-Ester inter->trans + H⁺ (from solvent) (Thermodynamic Product)

Caption: Mechanism of base-catalyzed epimerization to the trans isomer.

Materials:

Reagent Specification
cis/trans-Ethyl 4-aminocyclohexanecarboxylate From Stage 1
Potassium tert-butoxide (KOtBu) ≥98%
Isopropyl Alcohol Anhydrous

| Acetic Acid | Glacial |

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the cis/trans ester mixture (e.g., 10.0 g) in anhydrous isopropyl alcohol (100 mL).[4]

  • Base Addition: Add potassium tert-butoxide (1.3 g, ~0.2 equivalents) to the solution.

  • Equilibration: Heat the mixture to 60-65°C and maintain this temperature with stirring for 2-3 hours to allow the epimerization to reach equilibrium.[4]

  • Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the base by adding glacial acetic acid dropwise until the pH is approximately 7.

  • Solvent Removal: Remove the isopropyl alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-enriched ester as an oil.

Stage 3: Purification and Hydrochloride Salt Formation

Principle: The crude trans-enriched free base is first purified to remove any remaining cis isomer and other impurities. Recrystallization is an effective method. Subsequently, the purified amino ester is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is typically a stable, non-hygroscopic, crystalline solid that is easier to handle and store than the free base.

Materials:

Reagent Specification
Crude trans-ester From Stage 2
Toluene or Ethanol Reagent grade
Diethyl Ether or Isopropanol Anhydrous

| Hydrochloric Acid | Solution in diethyl ether (e.g., 2M) or anhydrous HCl gas |

Protocol:

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot toluene or ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry. This step significantly enhances the purity of the trans isomer.[4]

  • Salt Formation:

    • Dissolve the purified trans-ethyl 4-aminocyclohexanecarboxylate (e.g., 5.0 g) in anhydrous diethyl ether or isopropanol (50 mL).

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

    • Continue addition until no further precipitation is observed (or until the solution is acidic to litmus paper).

    • Stir the resulting slurry in the ice bath for an additional 30 minutes.

  • Isolation of Final Product:

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether (2 x 15 mL) to remove any excess HCl and impurities.

    • Dry the product in a vacuum oven at 40-50°C overnight to yield this compound as a white crystalline powder.[5]

Analytical Characterization

The final product should be characterized to confirm its identity, purity, and stereochemical integrity.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline powder.[5][6]
Melting Point Melting Point ApparatusApprox. 150-155°C.[5]
Purity (Isomer Ratio) HPLC or GC≥99% purity, with trans isomer content ≥99%.
Identity ¹H NMR, ¹³C NMRSpectra consistent with the assigned structure. The chemical shift and coupling constants of the cyclohexane protons are key to confirming the trans configuration.
Molecular Weight Mass Spectrometry (ESI+)m/z = 172.14 [M+H]⁺ (for free base).
Molecular Formula -C₉H₁₈ClNO₂.[7]
Molecular Weight -207.70 g/mol .[7]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Catalytic Hydrogenation: This is a high-pressure reaction involving flammable hydrogen gas. Use a certified pressure vessel and operate behind a blast shield. Catalysts like Ru/C can be pyrophoric when dry and should be handled with care.[8]

  • Potassium tert-butoxide: This is a strong, corrosive base that reacts violently with water. Handle under an inert atmosphere and avoid contact with skin and eyes.[9][10]

  • Solvents: Ethanol, isopropanol, and diethyl ether are flammable. Keep away from ignition sources.

  • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care to avoid skin and respiratory exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive materials like excess KOtBu before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Inactive catalyst, insufficient H₂ pressure, or leak in the system.Use fresh catalyst. Ensure the reactor is properly sealed and pressurized. Increase reaction time or temperature moderately.
Incomplete Epimerization (Stage 2) Insufficient base, presence of moisture, or insufficient reaction time/temperature.Use anhydrous solvents. Ensure KOtBu is fresh and dry. Increase the amount of base slightly or extend the reaction time.
Low Purity of Final Product Inefficient recrystallization or incomplete removal of the cis isomer.Repeat the recrystallization step. Use a different solvent system for recrystallization. Analyze the cis/trans ratio by HPLC or NMR before salt formation.
Product Oil Out During Salt Formation Presence of water in the solvent or starting material.Ensure all solvents and the free base are completely anhydrous before adding HCl.

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [Link]

  • Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Org. Syn. 2005, 81, 188. [Link]

  • Eurofins. (2010). Sodium borohydride Safety Data Sheet. [Link]

  • University of Washington. (n.d.). Sodium Borohydride SOP. [Link]

  • J.T. Baker. (1999). SODIUM BOROHYDRIDE Safety Data Sheet. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Google Patents. (2018).
  • Google Patents. (2017).
  • Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Baishixing. (n.d.). This compound. [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

Sources

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

A Guide for the Synthetic Chemist in Pharmaceutical Development

Abstract: This document provides a detailed technical guide on the properties, synthesis, and application of this compound (TEAC-HCl), a key intermediate in pharmaceutical research and development. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the chemical processes involved. This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this versatile building block.

Introduction: The Strategic Importance of the trans-Cyclohexane Scaffold

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry. Its rigid, non-aromatic nature allows for precise spatial positioning of functional groups, making it an excellent building block for creating conformationally constrained analogues of biologically active molecules.[1] The trans isomer, in particular, offers a linear, extended conformation that can mimic peptide backbones or position pharmacophores at opposite ends of a molecule.[1]

This compound (TEAC-HCl) is a bifunctional molecule featuring a primary amine and an ethyl ester on a cyclohexane core. This structure makes it a valuable starting material for a wide range of pharmaceutical compounds, including inhibitors of adenosine deaminase and central nervous system agents.[2][3][4] Its hydrochloride salt form enhances stability and water solubility, simplifying its use in various synthetic applications.[2]

Physicochemical & Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development.

Table 1: Physicochemical Properties of TEAC-HCl

PropertyValueSource(s)
CAS Number 2084-28-8[3][4]
Molecular Formula C₉H₁₈ClNO₂[4][5]
Molecular Weight 207.7 g/mol [4][6]
Appearance White to off-white crystalline powder or solid[2][5]
Melting Point 150-202°C (range varies depending on purity and source)[2][4]
Solubility Soluble in water (~100 mg/mL) and organic solvents like ethanol and chloroform.[2]
Purity Typically ≥99% (HPLC)[5]
Safety & Handling

TEAC-HCl is classified as harmful if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood.[8] The compound is incompatible with strong oxidizing agents and strong acids.[2] It should be stored in a tightly sealed container in a cool, dry place.[5][8]

Core Application: Synthesis of Bioactive Molecules

TEAC-HCl serves as a critical starting point for multi-step syntheses. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.

A key application is in the synthesis of adenosine deaminase inhibitors, where the cyclohexane ring acts as a rigid spacer.[3][4][9]

Conceptual Workflow: From Intermediate to API

The following diagram illustrates a generalized workflow for utilizing TEAC-HCl in the synthesis of a target Active Pharmaceutical Ingredient (API).

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Elaboration & Purification cluster_2 Phase 3: Final Product TEAC_HCl trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride (TEAC-HCl) Amine_Derivatization Amine Derivatization (e.g., Acylation, Alkylation) TEAC_HCl->Amine_Derivatization R-COCl or R-X Ester_Modification Ester Modification (e.g., Hydrolysis) Amine_Derivatization->Ester_Modification LiOH or NaOH Coupling Coupling with Second Fragment Ester_Modification->Coupling Purification Chromatography / Recrystallization Coupling->Purification API Final API Purification->API

Caption: Generalized workflow for API synthesis using TEAC-HCl.

Protocols & Methodologies

The following protocols are presented with in-depth explanations to provide a clear understanding of the process. The stereochemical integrity of the trans isomer is paramount, and analytical checks are integrated to ensure isomeric purity.

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the synthesis of TEAC-HCl from the more readily available trans-4-aminocyclohexanecarboxylic acid. The esterification is acid-catalyzed, with hydrochloric acid serving as both the catalyst and the salt-forming agent.

Rationale: The use of ethanolic HCl is a classic Fischer esterification method. The acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol. The hydrochloride salt of the starting material ensures it remains in solution and also provides the acidic environment.

G Start trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride Reaction Reflux at 60-70°C (Overnight) Start->Reaction Reagents Ethanol (Anhydrous) Concentrated HCl Reagents->Reaction Workup Cool to RT Concentrate in vacuo Reaction->Workup Purification Recrystallize from Ethanol/Toluene Workup->Purification Product TEAC-HCl (White Solid) Purification->Product QC QC Analysis: HPLC (Isomeric Purity) ¹H NMR (Structure) Melting Point Product->QC

Caption: Workflow for the synthesis of TEAC-HCl via esterification.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid hydrochloride (1 equivalent)

  • Anhydrous Ethanol (10-15 volumes)

  • Concentrated Hydrochloric Acid (catalytic, ~0.1 equivalents)

  • Toluene (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add trans-4-aminocyclohexanecarboxylic acid hydrochloride and anhydrous ethanol. Stir to suspend the solid.

  • Acidification: Carefully add concentrated hydrochloric acid to the suspension. The mixture should become clearer as the substrate dissolves.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 12-16 hours.[10]

    • Expert Insight: Monitoring the reaction by TLC or HPLC is recommended to ensure completion. The disappearance of the starting material spot/peak is the primary indicator.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator. This will yield a crude solid or oil.

  • Purification by Recrystallization: To the crude product, add a minimal amount of hot ethanol to dissolve it completely. Slowly add toluene until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Causality Explanation: Recrystallization from a binary solvent system like ethanol/toluene is effective for purifying compounds of moderate polarity. Ethanol is a good solvent, while toluene is a poor solvent (anti-solvent). This process selectively crystallizes the desired product, leaving impurities behind in the mother liquor. This step is critical for removing any unreacted starting material and potential cis-isomer.[10]

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.

  • Self-Validation/Quality Control:

    • Determine the melting point. A sharp melting point indicates high purity.

    • Confirm the structure and isomeric purity using ¹H NMR. The coupling constants for the protons on the cyclohexane ring can distinguish between cis and trans isomers.[10]

    • Assess chemical purity using HPLC.

Protocol 2: Acylation of the Amine – Synthesis of trans-Ethyl 4-acetamidocyclohexanecarboxylate

This protocol demonstrates a typical derivatization of TEAC-HCl, specifically the acylation of the primary amine. This reaction is fundamental for building more complex molecular architectures.

Rationale: The reaction is a standard nucleophilic acyl substitution. The free amine (generated in situ by the base) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. A base, such as triethylamine, is required to neutralize the HCl generated during the reaction and the HCl from the starting material, thus liberating the free amine to react.

Materials:

  • This compound (1 equivalent)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA, 2.2 equivalents)

  • Acetyl Chloride (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve TEAC-HCl in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0°C.

  • Base Addition: Slowly add triethylamine to the solution. Stir for 15 minutes.

    • Expert Insight: Adding the base first ensures the amine is deprotonated and ready to react when the electrophile is introduced. Adding it slowly helps control any exotherm.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, looking for the consumption of the starting material.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine (to aid in phase separation).

    • Causality Explanation: The aqueous washes are crucial for removing water-soluble byproducts and unreacted reagents. The bicarbonate wash neutralizes any remaining acidic species, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure acylated product.

  • Self-Validation/Quality Control:

    • Confirm the structure via ¹H NMR (appearance of an acetyl methyl singlet) and Mass Spectrometry (confirmation of molecular weight).

    • Assess purity via HPLC.

Conclusion

This compound is a high-value intermediate whose utility is derived from its well-defined stereochemistry and bifunctional nature. The protocols provided herein offer a robust framework for its synthesis and subsequent derivatization. By understanding the rationale behind each step—from reaction mechanism to purification strategy—researchers can confidently and efficiently utilize this compound in the synthesis of novel pharmaceutical agents. The emphasis on in-process controls and final product validation ensures that the integrity of the chemical process is maintained, leading to reliable and reproducible outcomes in drug discovery and development.

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available at: [Link]

  • Baishixing. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Available at: [Link]

  • Crysdot. (n.d.). trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride. Available at: [Link]

  • ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available at: [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2025-TEC-001

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical reactions and synthetic applications of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. We delve into the core reactivity of this bifunctional building block, offering detailed, field-proven protocols for key transformations including N-acylation and reductive amination. The guide emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes in a research and development setting.

Compound Profile and Core Reactivity Analysis

This compound is a valuable bifunctional molecule widely employed as a pharmaceutical intermediate.[1][2] Its structure features a primary amine and an ethyl ester moiety locked in a trans-diaxial or diequatorial orientation on a cyclohexane scaffold. This defined stereochemistry is critical for its application in constructing molecules with precise three-dimensional architectures, often required for specific biological activity.[3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 2084-28-8[4][5][6]
Molecular Formula C₉H₁₈ClNO₂[2][5]
Molecular Weight ~207.7 g/mol [5][6]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in water, ethanol, and chloroform[1]
Melting Point ~200-202 °C[7]

The reactivity of this compound is dictated by its two primary functional groups:

  • The Amino Group (-NH₂·HCl): The amine is the principal nucleophilic center. Supplied as a hydrochloride salt, the amine is protonated (-NH₃⁺), rendering it unreactive. Liberation of the free amine with a suitable base is a mandatory first step for nearly all subsequent reactions. The choice of base (e.g., organic amines like triethylamine or inorganic carbonates) is critical and depends on the reaction conditions and substrate compatibility.

  • The Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic attack, primarily through hydrolysis (saponification) under strong basic conditions to yield the corresponding carboxylic acid. It can also be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.

The trans-cyclohexane ring acts as a rigid, non-aromatic spacer, ensuring that the functional groups maintain a fixed distance and spatial relationship, a key feature in the design of targeted therapeutic agents.[3]

Foundational Synthetic Transformations and Protocols

The utility of this compound lies in its ability to undergo selective transformations at the amino group, paving the way for the synthesis of complex pharmaceutical compounds, including adenosine deaminase inhibitors and agents targeting the central nervous system.[1][4][7]

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental reactions for this substrate, creating a stable amide linkage. This is a cornerstone of peptide synthesis and the construction of countless drug molecules.

Causality of Experimental Design: The protocol necessitates an initial, non-nucleophilic base to deprotonate the ammonium salt, thereby activating the amine for nucleophilic attack on the acylating agent. The reaction is often cooled initially to manage the exothermic nature of acylation with reactive species like acyl chlorides, preventing side reactions.

G cluster_start Step 1: Deprotonation cluster_reaction Step 2: Acylation cluster_workup Step 3: Workup & Purification A trans-Ethyl 4-aminocyclohexanecarboxylate HCl in Aprotic Solvent (DCM) B Add Base (Triethylamine) (2.0-2.5 equiv) A->B C Free Amine Intermediate (Nucleophilic) B->C D Cool to 0 °C C->D E Add Acylating Agent (e.g., Acyl Chloride, 1.1 equiv) D->E F Stir at RT until completion (Monitor by TLC/LC-MS) E->F G Quench Reaction (e.g., sat. NaHCO₃) F->G H Liquid-Liquid Extraction G->H I Dry, Filter, Concentrate H->I J Purify (Column Chromatography) I->J K Final N-Acylated Product J->K

Caption: Workflow for N-Acylation Protocol.

Protocol 1: General Procedure for N-Acylation

  • Amine Liberation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 2.5 eq) at room temperature. Stir the resulting suspension for 15-20 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acylated product.

N-Alkylation via Reductive Amination

While direct N-alkylation with alkyl halides is possible, it often leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination is a superior and highly controlled method for synthesizing secondary amines.[8]

Causality of Experimental Design: This elegant, one-pot procedure first involves the formation of an imine intermediate between the free amine and a carbonyl compound (aldehyde or ketone).[9] A mild, selective reducing agent, Sodium Triacetoxyborohydride (STAB), is then used. STAB is particularly effective because it is less reactive towards the starting carbonyl compound compared to the imine intermediate, minimizing the undesired reduction of the aldehyde/ketone to an alcohol.[9]

G cluster_start Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Purification A Combine HCl Salt, Aldehyde (1.0 eq), & Base (Et₃N, 2.5 eq) in DCM B Stir vigorously at RT for 1 hour A->B C Imine Intermediate Forms B->C D Add STAB (NaBH(OAc)₃) (1.5-2.0 equiv) C->D E Stir at RT for 4-16 hours (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify (Column Chromatography) H->I J Final N-Alkylated Product I->J

Caption: Workflow for Reductive Amination Protocol.

Protocol 2: General Procedure for Reductive Amination

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (10 mL/mmol), add triethylamine (2.5 eq) at room temperature.[9] Stir the resulting solution vigorously for 1 hour to facilitate the formation of the imine intermediate.[9]

  • Reduction: To this mixture, add sodium triacetoxyborohydride (STAB, 2.0 eq) portion-wise. Note: The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction for an additional 4-16 hours at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[9]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9] Concentrate the filtrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[9]

Analytical Characterization

Post-synthesis, proper characterization is essential to confirm the structure and purity of the resulting derivatives.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
TLC / LC-MS Reaction monitoring and preliminary purity assessment.Shift in retention time (Rf) compared to starting material; observation of the expected molecular ion peak (M+H)⁺.
¹H and ¹³C NMR Definitive structural elucidation.Appearance of new signals corresponding to the added acyl or alkyl group; shifts in the signals of protons and carbons adjacent to the nitrogen atom.
FTIR Spectroscopy Functional group analysis.For N-acylation, disappearance of the primary N-H bend (~1600 cm⁻¹) and appearance of a strong amide C=O stretch (~1650 cm⁻¹).
HPLC Quantitative purity analysis.A single major peak indicates high purity.[2]

Safety and Handling

As a chemical intermediate, this compound requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Incompatibilities: Avoid mixing with strong oxidizing agents and strong acids.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations.[1][10]

Consult the material's Safety Data Sheet (SDS) for comprehensive hazard and handling information.[11]

References

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. (2024). ChemBK. [Link]

  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (2013). Capot Chemical. [Link]

  • This compound. (n.d.). Baishixing. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Leveraging trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is a central challenge in pharmaceutical research. A key strategy involves moving beyond flat, aromatic structures towards more three-dimensional molecules that can better exploit the complex topology of protein binding sites. The cyclohexane ring, particularly in its rigid trans-1,4-disubstituted form, has emerged as a privileged scaffold in this endeavor. This document provides an in-depth guide to the strategic application of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride , a versatile building block for introducing this valuable motif. We will explore its role as a bioisostere, a rigid linker in fragment-based design, and a foundational component for generating diverse chemical libraries, complete with detailed experimental protocols for its derivatization.

Introduction: The Strategic Value of the trans-1,4-Cyclohexane Scaffold

This compound (CAS: 2084-28-8) is a bifunctional organic compound that serves as a cornerstone for medicinal chemists aiming to instill drug-like properties into new chemical entities.[1][2][3] Its structure is deceptively simple, yet it offers three critical features for sophisticated drug design:

  • A Rigid Core: The trans-disubstituted cyclohexane ring locks the amine and carboxylate functionalities at opposite ends of the scaffold, enforcing a specific, linear, and non-pliable geometry. This conformational rigidity minimizes the entropic penalty upon binding to a biological target, which can translate into a significant improvement in binding affinity.

  • Increased sp³ Character: Modern drug discovery has recognized a strong correlation between a high fraction of sp³-hybridized carbons (a metric known as Fsp³) and successful clinical outcomes.[4] Replacing flat aromatic rings with saturated scaffolds like cyclohexane can improve solubility, reduce metabolic liability, and enhance the overall developability of a compound.[4]

  • Orthogonal Chemical Handles: The primary amine and the ethyl ester provide two distinct points for chemical modification. The amine is a versatile nucleophile, ideal for amide bond formation, reductive amination, and alkylation. The ester can be readily hydrolyzed to a carboxylic acid—a crucial functional group for interacting with polar residues in target proteins—or converted into various amides.

This building block is a close relative of tranexamic acid, a well-known antifibrinolytic drug that functions as a lysine mimetic.[5][6][7][8] This relationship underscores the utility of the 4-aminocyclohexane core in mimicking biological recognition motifs.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 2084-28-8[1][2][9]
Molecular Formula C₉H₁₇NO₂ · HCl[1][2]
Molecular Weight 207.7 g/mol [2][9]
Appearance White crystalline powder or solid[1][9]
Melting Point ~200-202°C[9]
Solubility Soluble in water (~100 mg/mL) and alcohols like ethanol.[1]

Safety & Handling Protocol: this compound possesses potential toxicity.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust and direct contact with skin.[1] Store the compound in a cool, dry place away from strong oxidizing agents.[1]

Core Applications in Drug Design Strategy

The Cyclohexane Ring as a Phenyl Ring Bioisostere

A common strategy in lead optimization is the bioisosteric replacement of a phenyl ring with a cyclohexane ring. While seemingly a simple substitution of an aromatic for an aliphatic ring, the consequences are profound.

  • Rationale: This modification increases the Fsp³ character, which can disrupt undesirable planar stacking interactions that may lead to off-target effects (e.g., hERG inhibition or CYP450 metabolism). The three-dimensional nature of the cyclohexane ring can also provide more specific contact points within a binding pocket compared to a flat phenyl group. Research has shown that even in cases where a phenyl ring is engaged in stacking interactions with aromatic residues like tryptophan, a cyclohexane ring can often replace it without a loss in binding affinity.[4]

G cluster_0 Lead Compound with Phenyl Ring cluster_1 Optimized Compound with Cyclohexane cluster_2 Resulting Physicochemical Improvements Lead Pharmacophore_A-Phenyl-Pharmacophore_B Optimized Pharmacophore_A-(trans-Cyclohexyl)-Pharmacophore_B Lead->Optimized Bioisosteric Replacement Prop1 Increased Fsp³ Optimized->Prop1 Prop2 Improved Solubility Optimized->Prop2 Prop3 Reduced Planarity Optimized->Prop3 Prop4 Altered Metabolic Profile Optimized->Prop4

Caption: Bioisosteric replacement workflow.

A Bifunctional Linker for Fragment-Based Drug Discovery (FBDD)

FBDD involves identifying small, low-affinity molecular fragments that bind to a target and then growing or linking them to create a high-affinity lead.[10] this compound is an ideal linker. Its rigid structure ensures that the linked fragments are held at a defined distance and orientation, preventing the loss of affinity that can occur when using overly flexible linkers.

The workflow is logical: a fragment with a carboxylic acid can be coupled to the amine of our building block. Subsequently, the ester is hydrolyzed, and a second, amine-containing fragment is coupled to the newly formed acid.

FBDD_Workflow FragmentA Fragment A (e.g., R-COOH) Intermediate1 Fragment A-Linker-Ester FragmentA->Intermediate1 Amide Coupling BuildingBlock trans-Ethyl 4-aminocyclohexanecarboxylate BuildingBlock->Intermediate1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2 Fragment A-Linker-COOH Hydrolysis->Intermediate2 FinalCompound High-Affinity Lead (Fragment A-Linker-Fragment B) Intermediate2->FinalCompound FragmentB Fragment B (e.g., R'-NH2) FragmentB->FinalCompound Amide Coupling

Caption: FBDD workflow using the bifunctional linker.

Synthetic Protocols for Derivatization

The true power of this building block lies in its synthetic tractability. The following protocols are robust, field-tested methods for modifying the amine and ester groups.

Protocol 1: Amide Coupling to the Primary Amine

This procedure describes a standard peptide coupling reaction to acylate the amino group. The choice of coupling agent (e.g., HATU) is critical for ensuring high yields and minimizing side reactions.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works by activating the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling partners.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change to yellow is often observed.

  • Addition of Amine: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF. Note: The hydrochloride salt requires sufficient base (included in the 2.5 eq of DIPEA) to be neutralized to the free amine in situ.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Saponification of the Ethyl Ester

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often required for mimicking drug pharmacophores or for subsequent coupling reactions.[11]

Rationale: Saponification is a base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH at room temperature as it can reduce the risk of side reactions like epimerization, although with this specific substrate, the risk is minimal. A co-solvent system like THF/water ensures that both the organic substrate and the aqueous base are in the same phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester-containing substrate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Addition of Base: Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 1-4 hours).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 using 1M aqueous HCl. A white precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.

Visualizing the Synthetic Utility

The orthogonal nature of the amine and ester groups allows for systematic exploration of chemical space, a cornerstone of Structure-Activity Relationship (SAR) studies.

SAR_Diagram Scaffold trans-R1-(Cyclohexyl)-R2 Acid Hydrolysis (R2 = -COOH) Scaffold->Acid C-terminus Modification Amide2 Amidation (R2 = -CONHR') Scaffold->Amide2 C-terminus Modification Reduction Reduction (R2 = -CH2OH) Scaffold->Reduction C-terminus Modification Amide Amide Formation (R1 = -NHCOR') Amide->Scaffold N-terminus Modification Sulfonamide Sulfonamide Formation (R1 = -NHSO2R') Sulfonamide->Scaffold N-terminus Modification Alkylation Reductive Amination (R1 = -NHR' or -NR'R'') Alkylation->Scaffold N-terminus Modification

Caption: SAR exploration map for the scaffold.

Case Study: A Bioisostere for Lysine and Tranexamic Acid

The structural similarity of the hydrolyzed form (trans-4-aminocyclohexanecarboxylic acid) to both the amino acid lysine and the drug tranexamic acid is a powerful illustration of its utility. Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to the lysine-binding sites on the enzyme, thereby preventing the breakdown of fibrin clots.[5][6][12] This mechanism relies on its ability to mimic the key structural features of lysine—a primary amine and a carboxylic acid separated by a specific distance.

Bioisostere_Comparison cluster_lysine Lysine cluster_tranexamic Tranexamic Acid cluster_scaffold trans-4-Aminocyclohexanecarboxylic Acid lysine_img lysine_img tranexamic_img tranexamic_img lysine_img->tranexamic_img Mimics scaffold_img scaffold_img tranexamic_img->scaffold_img Related Scaffold

Caption: Structural similarity of key biomolecules.

This comparison highlights how the rigid cyclohexane backbone can effectively mimic the extended conformation of an aliphatic amino acid side chain, providing a pre-organized structure for receptor binding. This principle can be extended to target other proteins that recognize lysine or similar residues.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for imparting desirable, three-dimensional characteristics into drug candidates. Its rigid conformation, bifunctional nature, and ability to serve as a non-aromatic scaffold make it an invaluable asset for lead discovery and optimization. By increasing Fsp³ character, enabling fragment linking, and providing a robust platform for SAR studies, this building block empowers medicinal chemists to navigate complex biological landscapes and design the next generation of therapeutics with greater precision and confidence.

References

  • Tranexamic Acid - PubChem - NIH. (URL: [Link])

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. (URL: [Link])

  • What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (URL: [Link])

  • Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

  • Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects . (URL: [Link])

  • Tranexamic Acid • LITFL • CCC Pharmacology . (URL: [Link])

  • This compound . (URL: [Link])

  • Stacking with No Planarity? - PMC - NIH. (URL: [Link])

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres . (URL: [Link])

  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem. (URL: [Link])

  • Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC - NIH. (URL: [Link])

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google P
  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google P
  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications - ACS Publications. (URL: [Link])

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology . (URL: [Link])

Sources

Application Note: Trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional carbocyclic intermediate of significant value in medicinal chemistry. Its rigid trans-cyclohexane scaffold ensures a defined spatial orientation of the amino and ethyl carboxylate groups, a critical feature for specific molecular interactions with biological targets. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the applications of this building block. We present its physicochemical properties, explore its pivotal role in the synthesis of key APIs such as Tranexamic Acid and Ambroxol, and provide detailed, field-tested protocols. The causality behind experimental choices and the paramount importance of stereochemistry are discussed to ensure robust and reproducible synthetic outcomes.

Introduction: The Strategic Importance of the trans-Cyclohexane Scaffold

In the landscape of API synthesis, the selection of appropriate building blocks is a determining factor for efficiency, scalability, and the ultimate biological efficacy of the target molecule. This compound emerges as a superior starting material due to its pre-defined stereochemistry. The trans configuration locks the amino and carboxylate functionalities into a 1,4-diequatorial orientation, minimizing conformational ambiguity and providing a rigid scaffold. This structural rigidity is often essential for achieving high-affinity binding to enzyme active sites or receptors, as it reduces the entropic penalty of binding.[1][2] The presence of both a primary amine and an ethyl ester allows for orthogonal chemical modifications, making it a versatile synthon for a diverse range of pharmaceutical agents, from antifibrinolytics to mucolytics and beyond.[3]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental for process development and safety. The key characteristics of this compound are summarized below.

PropertyValueReferences
CAS Number 2084-28-8[4]
Molecular Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4][5]
Appearance White to off-white crystalline solid/powder[5]
Melting Point ~150-155 °C
Solubility Soluble in water (~100 mg/mL), slightly soluble in methanol and chloroform.
Storage Store in a cool, dry place in a tightly sealed container.

Core Applications in API Synthesis

The utility of this building block is best demonstrated through its application in the synthesis of established APIs. The trans-4-aminocyclohexane core is a recurring motif in pharmaceuticals where precise spatial positioning of functional groups is required.

  • Antifibrinolytic Agents (e.g., Tranexamic Acid): The synthesis of Tranexamic acid, an essential medicine for controlling bleeding, relies on a 4-aminomethylcyclohexanecarboxylic acid backbone.[6] Our title compound serves as an excellent precursor, requiring modification of the ester to a carboxylic acid and the introduction of a methyl group adjacent to the amine.

  • Mucolytic Agents (e.g., Ambroxol): Ambroxol, a widely used secretolytic agent, features a trans-4-aminocyclohexanol core.[7] The ethyl ester of our building block can be readily reduced to the required primary alcohol, demonstrating its versatility as a precursor to the key trans-4-aminocyclohexanol intermediate.[8][9]

  • Janus Kinase (JAK) Inhibitors: The trans-4-aminocyclohexanecarboxylic acid scaffold is a key structural element in the development of modern kinase inhibitors, such as Oclacitinib and others targeting the JAK-STAT pathway.[10][11] These inhibitors are used in the treatment of autoimmune diseases and certain cancers.[12][13][14]

  • Other Applications: The compound is also utilized in the synthesis of adenosine deaminase inhibitors, showcasing its broad applicability in drug discovery.[3][15]

Experimental Protocols & Methodologies

Synthesis of Tranexamic Acid Intermediate (trans-4-Aminomethylcyclohexanecarboxylic acid)

This protocol outlines a conceptual pathway demonstrating how trans-Ethyl 4-aminocyclohexanecarboxylate can be converted to the core of Tranexamic Acid. The key transformations are amide formation, reduction of the amide, and saponification of the ester.

Workflow Diagram: Synthesis of Tranexamic Acid Core

G A trans-Ethyl 4-aminocyclohexane- carboxylate HCl B trans-Ethyl 4-(acetamido)cyclohexane- carboxylate A->B Ac₂O, Pyridine (Amide Formation) C trans-4-(Acetamidomethyl)cyclohexane- carboxylic acid B->C 1. BH₃·THF (Reduction) 2. NaOH (aq) (Saponification) D Tranexamic Acid (trans-4-(Aminomethyl)cyclohexane- carboxylic acid) C->D HCl (aq), Reflux (Amide Hydrolysis)

Caption: Synthetic pathway from the starting material to Tranexamic Acid.

Step-by-Step Protocol:

  • Step 1: N-Acetylation (Protection of the Amine)

    • Rationale: The primary amine is protected as an acetamide to prevent side reactions in subsequent steps and to facilitate the reduction of the ester group's carbonyl to a methylene group via an amide intermediate. Acetic anhydride is a cost-effective and efficient acetylating agent.

    • Procedure:

      • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

      • Cool the suspension to 0 °C in an ice bath.

      • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.

      • Slowly add acetic anhydride (1.1 eq).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

      • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-Ethyl 4-(acetamido)cyclohexanecarboxylate.

  • Step 2: Amide Reduction and Saponification

    • Rationale: This two-part step first reduces the amide to an amine, effectively converting the carboxy-functional group to the required aminomethyl group. Borane-THF complex is a selective reagent for this transformation. This is followed by saponification (base-catalyzed hydrolysis) of the ethyl ester to the carboxylate salt.[16]

    • Procedure:

      • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF (10 volumes).

      • Add Borane-THF complex (1M solution in THF, 2.5 eq) dropwise at 0 °C.

      • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC/HPLC).

      • Cool to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by 2M NaOH (aq) (4.0 eq).

      • Heat the mixture to reflux for 4 hours to ensure complete saponification of the ethyl ester.

      • Cool to room temperature and acidify with concentrated HCl to pH ~6-7 to precipitate the product.

      • Filter the solid, wash with cold water, and dry under vacuum to yield the Tranexamic acid core. Further purification can be achieved by recrystallization from a water/acetone mixture.

Synthesis of Ambroxol Precursor (trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol)

This protocol illustrates how the title compound can be used to synthesize a key precursor for Ambroxol by first reducing the ester to an alcohol, followed by reductive amination.

Workflow Diagram: Synthesis of Ambroxol Precursor

G A trans-Ethyl 4-aminocyclohexane- carboxylate HCl B trans-4-Aminocyclohexanemethanol A->B LiAlH₄, THF (Ester Reduction) C Ambroxol Base (trans-4-((2-amino-3,5-dibromobenzyl)amino) cyclohexan-1-ol) B->C 2-amino-3,5-dibromobenzaldehyde, NaBH(OAc)₃ (Reductive Amination) D Ambroxol HCl C->D HCl in Acetone (Salification)

Caption: Synthetic pathway from the starting material to Ambroxol HCl.

Step-by-Step Protocol:

  • Step 1: Ester Reduction to Alcohol

    • Rationale: The ethyl ester is reduced to a primary alcohol to generate trans-4-aminocyclohexanol, the key intermediate for Ambroxol synthesis.[7] Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

    • Procedure:

      • Carefully add LiAlH₄ (1.5 eq) to a flask containing anhydrous THF (15 volumes) under an inert nitrogen atmosphere at 0 °C.

      • Slowly add this compound (1.0 eq) portion-wise, controlling the exothermic reaction.

      • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

      • Monitor the reaction by TLC. Upon completion, cool to 0 °C.

      • Quench the reaction cautiously by the sequential dropwise addition of water (x mL), 15% NaOH (aq) (x mL), and water (3x mL), where x = grams of LiAlH₄ used (Fieser workup).

      • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

      • Concentrate the filtrate under reduced pressure to obtain crude trans-4-aminocyclohexanemethanol.

  • Step 2: Reductive Amination

    • Rationale: This is the core C-N bond-forming reaction. The amine of the cyclohexanol derivative reacts with 2-amino-3,5-dibromobenzaldehyde to form a Schiff base (imine) intermediate in situ. This intermediate is immediately reduced by sodium triacetoxyborohydride, a mild and selective reducing agent ideal for reductive aminations, to yield the stable secondary amine of the Ambroxol core.[8][17]

    • Procedure:

      • Dissolve the alcohol from Step 1 (1.0 eq) and 2-amino-3,5-dibromobenzaldehyde (1.1 eq) in 1,2-dichloroethane (10 volumes).

      • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise at room temperature.

      • Stir the mixture for 2-4 hours. Monitor the reaction by HPLC or TLC.[8]

      • Once the reaction is complete, pour the mixture into a saturated solution of NaHCO₃ (aq).

      • Extract the product with dichloromethane (3 x 10 volumes).

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude Ambroxol base.

  • Step 3: Salification

    • Rationale: The basic Ambroxol molecule is converted to its hydrochloride salt to improve its stability, crystallinity, and water solubility for pharmaceutical formulation.

    • Procedure:

      • Dissolve the crude Ambroxol base in acetone (8 volumes).

      • Add concentrated HCl dropwise with stirring until the pH is acidic (pH ~2-3).

      • Stir the resulting suspension at room temperature for 1 hour to ensure complete crystallization.

      • Filter the white precipitate, wash with cold acetone, and dry under vacuum to obtain Ambroxol hydrochloride.[17]

The Critical Role of trans-Stereochemistry in Bioactivity

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. The distinction between cis and trans isomers in the 4-aminocyclohexane scaffold is not trivial; it is often the deciding factor between a potent therapeutic agent and an inactive or even detrimental compound.[18]

The trans isomer places the functional groups at opposite ends of the cyclohexane ring, typically in a more stable, diequatorial conformation. This orientation creates a specific, predictable distance and vector between the groups, which is critical for precise docking into a biological target. In contrast, the cis isomer holds these groups on the same face of the ring, resulting in a completely different molecular shape and polarity profile.

Caption: The trans isomer allows for optimal binding, while the cis isomer results in a steric clash.

For Tranexamic acid, the trans configuration is essential for its antifibrinolytic activity, as it mimics the binding of lysine to plasminogen. The cis isomer is therapeutically inactive.[16] Similarly, the efficacy of Ambroxol and many JAK inhibitors is dependent on the specific geometry conferred by the trans-cyclohexane ring.[9][11] Therefore, starting a synthesis with a stereochemically pure building block like this compound is a fundamentally sound strategy to avoid costly and difficult isomer separations in later stages.[19]

Conclusion

This compound is a high-value, versatile, and strategically crucial building block for the synthesis of a range of APIs. Its defined trans-stereochemistry provides a rigid and predictable scaffold that is essential for targeted biological activity. The protocols and insights provided herein demonstrate its practical application in constructing complex molecules like Tranexamic Acid and Ambroxol, underscoring its importance for researchers and professionals in modern pharmaceutical development. The use of this intermediate streamlines synthetic routes, mitigates the challenges of stereoisomeric separation, and ultimately contributes to the efficient production of safer and more effective medicines.

References

  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Figshare. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 5. Synthesis of tranexamic acid from dimethyl 1,4-cyclohexanedicarboxylate (20). ResearchGate. Available at: [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. ChemBK. Available at: [Link]

  • Quick Company. (n.d.). "A Process For The Preparation Of Ambroxol". Quick Company. Available at: [Link]

  • Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. BioKB. Available at: [Link]

  • Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Available at: [Link]

  • Apicule. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (CAS No: 76308-26-4) API Intermediate Manufacturers. Apicule. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Chiral Purity in API Synthesis. NGBIOPHARM. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

  • SlideShare. (n.d.). Pharmaceutical importance of stereochemistry. SlideShare. Available at: [Link]

  • Taylor & Francis. (2020). Stereochemistry – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chemistry For Everyone. (2025). How Do Stereoisomers Affect Chemical Reactions?. YouTube. Available at: [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Shawky, A. M., et al. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino(ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_4)benzoate. PubChem. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University. Available at: [Link]

  • PubChem. (n.d.). CID 66959636. PubChem. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. PubChem. Available at: [Link]

Sources

synthesis of adenosine deaminase inhibitors using this compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of C-Nucleoside Analogs as Adenosine Deaminase Inhibitors

Abstract

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, and its dysregulation is implicated in various pathological conditions, including immunodeficiencies and cancers. The development of potent and selective ADA inhibitors remains a significant focus in medicinal chemistry. This document provides a comprehensive guide for the synthesis of a C-nucleoside analog designed as a potent inhibitor of adenosine deaminase. C-nucleoside analogs, where the bond between the sugar moiety and the heterocyclic base is a carbon-carbon bond, often exhibit enhanced metabolic stability compared to their N-nucleoside counterparts. We present a detailed, multi-step protocol starting from the readily available precursor, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and medicinal chemistry.

Introduction: The Rationale for C-Nucleoside ADA Inhibitors

Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. This function is pivotal for maintaining the balance of purine nucleotides within cells. The deficiency of ADA leads to Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by the loss of T- and B-lymphocytes due to the accumulation of toxic adenosine metabolites. Conversely, inhibiting ADA has therapeutic applications, particularly in oncology, where it can enhance the efficacy of other chemotherapeutic agents.

Potent ADA inhibitors often mimic the transition state of the deamination reaction. Natural products like coformycin and pentostatin (2'-deoxycoformycin) are powerful transition-state analog inhibitors that feature a C-N bond within an expanded seven-membered ring. However, traditional N-glycosidic bonds in nucleoside analogs can be susceptible to enzymatic cleavage by phosphorylases, reducing their in vivo efficacy. C-nucleosides replace this labile C-N bond with a stable C-C bond, offering a strategic advantage for developing more robust drug candidates.

This application note details the synthesis of a C-nucleoside analog featuring an aglycone that mimics the protonated purine ring present in the transition state of the ADA-catalyzed reaction. The synthetic strategy involves the formation of a C-glycoside from a protected ribose, followed by the construction of the heterocyclic base.

Overall Synthetic Workflow

The synthesis is designed as a multi-step process that can be logically divided into three main stages: 1) Synthesis of the C-glycoside, 2) Construction of the heterocyclic aglycone, and 3) Final deprotection to yield the target inhibitor. Each stage involves specific reaction conditions and purification protocols that are critical for success.

G cluster_0 Stage 1: C-Glycoside Formation cluster_1 Stage 2: Heterocycle Construction cluster_2 Stage 3: Final Product A 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose B Activated Ribose Intermediate A->B Activation C Protected C-Glycoside B->C C-C Coupling D Functionalized Aglycone Precursor C->D Modification E Cyclized Heterocycle D->E Ring Closure F Protected C-Nucleoside Analog E->F Final Assembly G Final ADA Inhibitor F->G Deprotection

Figure 1: Overall synthetic workflow from the starting protected ribose to the final C-nucleoside ADA inhibitor.

Detailed Protocols and Methodologies

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents are commercially available and should be used as received unless otherwise noted.

Stage 1: Synthesis of the C-Glycoside Intermediate

The first critical step is the formation of the C-C bond between the ribose sugar and the precursor to the aglycone. We will use a Lewis acid-catalyzed reaction with a silyl enol ether as the carbon nucleophile.

Protocol 1: Synthesis of 1-C-(methoxycarbonylmethyl)-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Materials & Reagents:

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Starting Material)

    • Silyl enol ether of methyl acetate

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Step-by-Step Procedure:

    • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the silyl enol ether of methyl acetate (1.5 eq) to the cooled solution.

    • Slowly add TMSOTf (1.2 eq) dropwise to the reaction mixture. The causality here is that TMSOTf acts as a potent Lewis acid to activate the ribose acetate, facilitating the nucleophilic attack by the silyl enol ether.

    • Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to yield the desired C-glycoside.

  • Expected Outcome & Validation:

    • Yield: 65-75%

    • Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The β-anomer is typically the major product due to thermodynamic control and the directing effect of the C2-benzoyl group.

Stage 2: Construction of the Heterocyclic Aglycone

With the C-glycoside in hand, the next phase involves building the nitrogen-containing heterocyclic ring system that will mimic the purine base.

Protocol 2: Synthesis of the Protected Imidazodiazepine Nucleoside

  • Materials & Reagents:

    • Product from Protocol 1

    • Diaminopyrimidine derivative

    • Triphosgene or a similar cyclizing agent

    • Anhydrous acetonitrile

    • Diisopropylethylamine (DIPEA)

  • Step-by-Step Procedure:

    • The ester of the C-glycoside from Protocol 1 is first hydrolyzed and then converted to an amine. This multi-step process is abbreviated here for clarity. The resulting amino-C-glycoside is the starting material for this protocol.

    • Dissolve the amino-C-glycoside (1.0 eq) and a suitable diaminopyrimidine derivative (1.1 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base.

    • Cool the mixture to 0 °C and slowly add a solution of triphosgene (0.5 eq) in acetonitrile. Triphosgene serves as a safe and effective phosgene equivalent for the cyclization reaction.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Quench the reaction with water and concentrate the mixture under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the protected C-nucleoside analog.

Stage 3: Final Deprotection

The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield the final, biologically active inhibitor.

Protocol 3: Global Deprotection

  • Materials & Reagents:

    • Protected C-nucleoside analog from Protocol 2

    • Sodium methoxide in methanol

    • Amberlite IR120 H⁺ resin

    • Methanol (MeOH)

  • Step-by-Step Procedure:

    • Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution) until the pH is ~10-11. The methoxide ions catalyze the transesterification of the benzoyl groups.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.

    • Neutralize the reaction by adding Amberlite IR120 H⁺ resin until the pH is ~7.

    • Filter off the resin and wash it with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The final product can be purified by reverse-phase HPLC if necessary.

  • Expected Outcome & Validation:

    • Yield: >90%

    • Validation: The final compound's structure and purity should be confirmed by high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR in D₂O or DMSO-d₆. Purity should be assessed by HPLC (>95%).

In Vitro Assay for ADA Inhibition

To validate the function of the synthesized compound, an in vitro enzyme inhibition assay is essential. A common method is a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

G cluster_assay ADA Inhibition Assay Workflow A Prepare Reagents: - ADA Enzyme - Adenosine (Substrate) - Synthesized Inhibitor - Phosphate Buffer B Pre-incubate ADA with Inhibitor A->B C Initiate Reaction by adding Adenosine B->C D Monitor Absorbance Decrease at 265 nm C->D E Calculate Initial Velocity and % Inhibition D->E

Figure 2: Workflow for the spectrophotometric assay to determine ADA inhibitory activity.

Protocol 4: IC₅₀ Determination

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • In a 96-well UV-transparent plate, add phosphate buffer (pH 7.4), varying concentrations of the inhibitor, and a fixed concentration of bovine adenosine deaminase.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at 25 °C.

  • Initiate the reaction by adding a stock solution of adenosine.

  • Immediately measure the change in absorbance at 265 nm over 5-10 minutes using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary of Key Data

Step Compound Molecular Weight ( g/mol ) Typical Yield Key Analytical Data
Protocol 1 Protected C-Glycoside~55065-75%¹H NMR, ¹³C NMR, MS
Protocol 2 Protected C-Nucleoside~65050-60%¹H NMR, ¹³C NMR, MS
Protocol 3 Final Inhibitor~300>90%¹H NMR, ¹³C NMR, HRMS, HPLC

References

  • Title: Adenosine Deaminase Deficiency Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Adenosine Deaminase: A Contender for the Control of Cancer Source: Frontiers in Immunology URL: [Link]

  • Title: C-Nucleosides: An overview of syntheses and biological properties Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pentostatin in the treatment of lymphoid malignancies Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Transition State Analogue Inhibitors Source: Accounts of Chemical Research URL: [Link]

Application Notes and Protocols for Amide Coupling with trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminocyclohexanecarboxylate Scaffold

The trans-ethyl 4-aminocyclohexanecarboxylate moiety is a cornerstone building block in modern medicinal chemistry and drug development.[1][2][3] Its rigid, saturated cyclic structure provides a well-defined three-dimensional scaffold that allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. Amide derivatives of this scaffold are prevalent in a wide array of pharmacologically active agents, from enzyme inhibitors to receptor modulators.[2] The presence of the hydrochloride salt ensures stability and enhances solubility, but necessitates careful consideration during reaction setup to liberate the nucleophilic free amine.[4]

This guide provides detailed, field-proven protocols for the efficient synthesis of amides using trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride. We will explore two robust, commonly employed coupling strategies: a carbodiimide-mediated approach using EDC and HOBt, and a more potent uronium salt-based method with HATU. The causality behind reagent choice, the mechanistic underpinnings of each protocol, and comprehensive step-by-step instructions are detailed to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

Core Principle: The Amide Bond Formation

The synthesis of an amide bond from a carboxylic acid and an amine is fundamentally a condensation reaction. However, a direct reaction is unfavorable due to a competing acid-base reaction that protonates the amine, rendering it non-nucleophilic.[5][6] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the primary role of coupling reagents.[7]

For substrates like this compound, the initial step in any protocol is the in-situ neutralization of the hydrochloride salt to generate the free amine. This is typically achieved by adding a non-nucleophilic organic base.

Amide_Coupling_Workflow cluster_reaction Reaction Process cluster_end Outcome SM1 Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation SM1->Activation Reacts with SM2 trans-Ethyl 4-aminocyclohexanecarboxylate .HCl CouplingStep Nucleophilic Attack by Amine SM2->CouplingStep Liberated Amine Base Non-Nucleophilic Base (e.g., DIPEA, TEA) Base->SM2 Neutralizes HCl Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->CouplingStep Activated Intermediate Workup Aqueous Work-up CouplingStep->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Purified Amide Product Purification->Product

Protocol 1: Carbodiimide-Mediated Coupling using EDC/HOBt

This method is a widely used, cost-effective, and reliable protocol for routine amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[6][8] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms a more stable and reactive HOBt-ester intermediate, which minimizes side reactions and suppresses racemization, a key consideration if the carboxylic acid partner is chiral.[9][10][11]

Mechanism of Action
  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][10]

  • Intermediate Formation: HOBt, acting as a nucleophilic catalyst, intercepts the unstable O-acylisourea to form an active HOBt-ester. This step is generally faster than the direct reaction with the amine and prevents the formation of an N-acylurea byproduct.[11][12]

  • Coupling: The free amine of the deprotonated trans-ethyl 4-aminocyclohexanecarboxylate attacks the carbonyl group of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[11]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (Slower) Urea EDC Byproduct (Water-soluble Urea) O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt_Ester->HOBt Regenerated HOBt_Ester->Amide + Amine Amine Free Amine (from Substrate)

Detailed Experimental Protocol (EDC/HOBt)
  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

    • Add this compound (1.1 eq.) and HOBt (1.2 eq.).

    • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath with magnetic stirring.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq.), dropwise to the stirred solution. The base neutralizes both the hydrochloride salt and the carboxylic acid. Stir for 10-15 minutes.[10]

    • Add EDC hydrochloride (1.2 eq.) to the mixture in portions. A slight exotherm may be observed.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[13]

  • Work-up and Purification:

    • Once complete, quench the reaction by adding water.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • 1N HCl or 1M citric acid (to remove excess base).[13]

      • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).[10][13]

      • Brine (to remove residual water).[10][13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Uronium Salt-Mediated Coupling using HATU

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient partners, a more powerful coupling reagent is often required.[4][14] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium salt-based reagent known for its high reactivity, rapid reaction times, and low rates of racemization.[10][15][16] It is derived from HOAt (1-hydroxy-7-azabenzotriazole), which provides anchimeric assistance during the coupling, further accelerating the reaction.[17]

Mechanism of Action
  • Base-Mediated Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to the carboxylate.[15]

  • Active Ester Formation: The carboxylate attacks HATU, displacing the tetramethylurea group and forming a highly reactive OAt-active ester intermediate.[10][15]

  • Coupling: The free amine nucleophile rapidly attacks the activated ester to form the thermodynamically stable amide bond, releasing HOAt as a byproduct.[15]

HATU_Mechanism Carboxylate Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU RCOOH Carboxylic Acid RCOOH->Carboxylate + Base Base Base (DIPEA) HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amide Amide Product OAt_Ester->Amide + Amine HOAt HOAt OAt_Ester->HOAt Releases Amine Free Amine (from Substrate)

Detailed Experimental Protocol (HATU)
  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (DMF is preferred for HATU reactions).[15]

    • Add HATU (1.05 - 1.2 eq.) to the solution.

  • Activation and Amine Addition:

    • Add the non-nucleophilic base (DIPEA is commonly used, 3.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

    • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction Progression:

    • Stir the reaction at room temperature. HATU-mediated couplings are typically much faster than EDC couplings, often completing within 1-6 hours.[15]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt).[15]

      • Water and/or Brine (to remove DMF and other water-soluble impurities).[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Protocol Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale / Notes
Coupling Reagent EDC·HClHATUHATU is more reactive and often preferred for difficult couplings.[8][16]
Additive HOBtNone (HOAt is part of HATU)HOBt/HOAt suppresses racemization and increases reaction rate.[9][17]
Base DIPEA or TEADIPEAA non-nucleophilic base is essential to deprotonate the amine salt.[15]
Equivalents (Base) 2.5 - 3.03.0Sufficient base is needed to neutralize the amine HCl, carboxylic acid, and EDC·HCl.
Solvent DMF, DCMDMF, DCMAnhydrous polar aprotic solvents are standard.[10]
Temperature 0 °C to RTRTInitial cooling for EDC can control exotherm; HATU is often run at RT.
Reaction Time 8 - 24 hours1 - 6 hoursHATU reactions are significantly faster due to the higher reactivity of the OAt-ester.[15]
Cost LowerHigherEDC and HOBt are generally more economical for large-scale synthesis.
Work-up Standard aqueous washesStandard aqueous washesBoth generate water-soluble byproducts, simplifying purification.[8]

Troubleshooting and Key Considerations

  • Low Yield: The primary causes of low yield are often incomplete activation of the carboxylic acid, deactivation of the amine (insufficient base), or the presence of water, which can hydrolyze the activated intermediate.[4] Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction may be sluggish.[4] Using a more powerful reagent like HATU or increasing the reaction temperature may be necessary. For extremely hindered cases, conversion to an acyl fluoride may be an alternative strategy.[18]

  • Side Reactions: The main side reaction in EDC coupling is the formation of N-acylurea, which is minimized by the addition of HOBt.[19]

  • Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[8][19] Similarly, the byproducts of HATU (tetramethylurea and HOAt) are readily removed.[15]

Conclusion

The successful synthesis of amide derivatives from this compound is readily achievable with standard coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU depends on the specific nature of the carboxylic acid coupling partner, cost considerations, and desired reaction time. For most standard substrates, the EDC/HOBt protocol offers a robust and economical solution. For more challenging or sterically demanding acids, the superior reactivity and speed of HATU make it the reagent of choice. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently generate novel chemical entities for discovery and development programs.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Retrieved from [Link]

  • Synpeptide. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. [Diagram]. Retrieved from [Link]

  • YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8). This molecule is a critical building block in pharmaceutical synthesis, where its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The primary challenge in its purification is the effective removal of the corresponding cis-isomer and other process-related impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when purifying crude Ethyl 4-aminocyclohexanecarboxylate hydrochloride?

The most critical challenge is the separation of the desired trans-diastereomer from the undesired cis-diastereomer.[2] These isomers often exhibit similar physical properties, which can make separation by simple techniques difficult. The thermodynamically more stable trans configuration, where both the amino and ester groups can occupy equatorial positions on the cyclohexane ring, results in better crystallinity, a property that is exploited for purification.[3]

Q2: What are the essential physicochemical properties of the target compound?

Understanding the basic properties of this compound is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties

Property Value Source(s)
Appearance White to off-white crystalline solid or powder [4][5]
Molecular Formula C₉H₁₈ClNO₂ [1]
Molecular Weight 207.7 g/mol [1][6]
Melting Point Approx. 150-155 °C [1][4]

| Solubility | Soluble in water (~100 mg/mL), ethanol, and methanol. Slightly soluble in chloroform. |[1][4] |

Q3: Which analytical techniques are recommended for assessing the purity and diastereomeric ratio?

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying purity and the cis/trans isomer ratio with high accuracy.[5] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for confirming the stereochemical identity; the coupling constants and chemical shifts of the protons on the cyclohexane ring differ distinctly between the cis and trans isomers.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Issue 1: My final product is contaminated with the cis-isomer.

  • Q: My HPLC analysis shows a significant percentage of the cis-isomer after initial isolation. What is the most effective purification method?

    • A: Recrystallization is the preferred method for removing the cis-isomer on a laboratory and industrial scale. The trans-isomer is generally less soluble and has a greater propensity to form a well-ordered crystal lattice compared to the cis-isomer.[3] By carefully selecting a solvent system where the trans-isomer has low solubility at cooler temperatures while the cis-isomer remains in the mother liquor, high diastereomeric purity can be achieved. An ethanol/water or ethanol/anti-solvent system is often effective.[2] For extremely challenging separations, a base-mediated epimerization can be employed prior to recrystallization. This process converts the kinetically formed cis-isomer to the thermodynamically more stable trans-isomer.[2]

Issue 2: The compound fails to crystallize or "oils out" during recrystallization.

  • Q: I've dissolved my crude product in a hot solvent, but upon cooling, it either remains in solution or forms an oil instead of crystals. What's going wrong?

    • A: This common issue can stem from several factors:

      • Excessive Solvent: The solution may not be saturated enough for crystals to form. Solution: Evaporate a portion of the solvent under reduced pressure to increase the concentration and attempt to cool again.[7]

      • High Impurity Load: Impurities can inhibit crystal lattice formation, acting as "solubilizers" or disrupting nucleation. Solution: Consider a pre-purification step, such as an acid-base extraction or a rapid filtration through a silica plug, to remove gross impurities before attempting recrystallization.

      • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated solution or an amorphous oil over ordered crystals. Solution: Allow the flask to cool slowly and undisturbed to room temperature before transferring it to an ice bath or refrigerator.[7]

      • Lack of Nucleation Sites: Crystallization requires an initial "seed" to begin. Solution: Try scratching the inside surface of the flask with a glass rod at the air-liquid interface. If you have a small amount of pure material, add a "seed crystal" to induce crystallization.[7]

Issue 3: The yield is very low after recrystallization.

  • Q: I successfully obtained a pure product, but my final yield is unacceptably low. How can I improve it?

    • A: Low yield is often a trade-off for high purity, but it can be optimized:

      • Minimal Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Any excess solvent will retain more of your product in the mother liquor upon cooling.[7]

      • Mother Liquor Recovery: A significant portion of your product may remain in the mother liquor. Concentrate the mother liquor and perform a second recrystallization (a "second crop"). While this crop may be of slightly lower purity, it can significantly boost your overall yield.

      • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[7]

Issue 4: The compound shows significant tailing or poor separation during column chromatography.

  • Q: I attempted to purify my compound using standard silica gel column chromatography, but the peaks are broad and tailing, and I'm losing material on the column. What should I do?

    • A: The amine hydrochloride is acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and peak tailing.[8]

      • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA), to your mobile phase (e.g., dichloromethane/methanol). The TEA will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.[9]

      • Alternative Stationary Phase: Switch to a less acidic or basic stationary phase. Neutral alumina can be a good alternative. For the best results, consider using an amine-functionalized silica column, which is specifically designed for the purification of basic compounds.[8][10]

Visualized Workflows and Protocols

Decision-Making for Purification Strategy

The following diagram outlines a logical decision-making process for selecting the appropriate purification technique.

start Crude Product Analysis (HPLC, NMR) check_impurity Main impurity is cis-isomer? start->check_impurity recrystallize Primary Purification: Recrystallization check_impurity->recrystallize Yes complex_mixture Complex Mixture or Other Impurities Present check_impurity->complex_mixture No check_purity Purity > 99%? recrystallize->check_purity chromatography Primary Purification: Column Chromatography check_purity->chromatography No, further purification needed final_product Final Pure Product check_purity->final_product Yes complex_mixture->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Anti-Solvent

This protocol is designed to effectively remove the cis-isomer and other soluble impurities.

  • Dissolution: Place the crude this compound (1.0 eq) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol (approx. 60-70 °C) required to fully dissolve the solid.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Induce Crystallization (if necessary): If no crystals have formed by the time the solution reaches room temperature, scratch the inner wall of the flask with a glass rod or add a single seed crystal of the pure product.

  • Anti-Solvent Addition: Once the solution is at room temperature and crystallization has begun, slowly add an anti-solvent, such as toluene or ethyl acetate, dropwise with stirring until the solution becomes slightly turbid.[2] The trans-isomer has significantly lower solubility in these non-polar solvents.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for assessing the diastereomeric purity of the final product.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Sample Prep | ~1 mg/mL in Water/Acetonitrile (50:50) |

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

  • Baishixing. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • YouTube. (2023). Straight Answers: Best column for amine purification. Retrieved from [Link]

Sources

separation of cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Separation

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the . The stereochemical purity of this compound is often critical in pharmaceutical development, where the geometric arrangement of the amino and ester groups dictates biological activity and downstream reactivity. This document is intended for researchers, chemists, and process development professionals who encounter challenges in isolating the desired isomer with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between the cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate?

The primary difference lies in the spatial orientation of the amino (-NH₂) and ester (-COOEt) groups relative to the cyclohexane ring. In the trans isomer, the two substituents are on opposite sides of the ring (one axial, one equatorial, or both equatorial in the most stable chair conformation). In the cis isomer, they are on the same side. This geometric difference leads to distinct physical properties, which are exploited for separation. The trans isomer is generally more thermodynamically stable and often exhibits higher crystallinity and a different solubility profile than its cis counterpart.[1]

Q2: Why is the separation of these specific isomers so important in drug development?

Stereoisomerism is a cornerstone of pharmacology. The precise three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes and receptors. The trans isomer of 4-aminocyclohexanecarboxylic acid and its derivatives are key building blocks in synthesizing various active pharmaceutical ingredients (APIs), including those used as adenosine receptor antagonists for neurological disorders.[2] Using a mixture of isomers or the incorrect isomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of therapeutic activity. Regulatory bodies require stringent control over isomeric purity.

Q3: What are the most common methods for separating cis and trans isomers of this compound?

The two most prevalent methods are:

  • Fractional Crystallization: This is the most common industrial method. It leverages the solubility differences between the salts (e.g., hydrochloride salts) of the cis and trans isomers in a specific solvent system.[3][4] One isomer's salt will preferentially crystallize out of solution under controlled conditions, allowing for physical separation.

  • Column Chromatography: This laboratory-scale technique separates isomers based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through. While highly effective for achieving excellent purity, it is often less scalable and more expensive than crystallization.[5]

Q4: Which isomer is typically easier to isolate via fractional crystallization?

Generally, the trans isomer is easier to isolate. Amino group-protected derivatives of the trans isomer tend to have better crystallinity.[1] For the hydrochloride salts, the trans form is often less soluble in common alcoholic solvents, allowing it to crystallize selectively while the more soluble cis salt remains in the mother liquor.

Troubleshooting Guide

Problem 1: Low Purity After Crystallization - My isolated product is still a mix of cis and trans isomers.

  • Potential Cause 1: Cooling Rate is Too Fast.

    • Scientific Rationale: Rapid cooling promotes kinetic trapping, where both isomers precipitate out of solution together rather than allowing the less soluble isomer to form a pure crystalline lattice.

    • Solution: Employ a slow, controlled cooling ramp. After dissolving the material at an elevated temperature, allow the solution to cool naturally to room temperature over several hours, followed by a further gradual cooling period in an ice bath or refrigerator. Avoid shocking the solution by placing it directly into a freezer.

  • Potential Cause 2: Incorrect Solvent System.

    • Scientific Rationale: The success of fractional crystallization hinges on maximizing the solubility difference between the two isomeric salts. If the solvent is too good (both isomers are highly soluble) or too poor (both are insoluble), separation will be inefficient.

    • Solution: For the hydrochloride salts, ethanol or mixtures of ethanol and water are commonly used.[2] You may need to optimize the solvent ratio. Start with absolute ethanol and incrementally add small amounts of water to increase the polarity and solubility, carefully monitoring for the point of selective precipitation upon cooling.

  • Potential Cause 3: Insufficient Number of Recrystallizations.

    • Scientific Rationale: A single crystallization rarely yields >99% purity, especially if the initial isomeric ratio is close to 50:50. Each recrystallization step enriches the desired isomer.

    • Solution: Perform a second or even third recrystallization. Dissolve the isolated crystals in a minimum amount of fresh, hot solvent and repeat the controlled cooling process. Analyze the purity via NMR or HPLC after each step to determine if further purification is necessary.[2]

Problem 2: Very Low Yield of the Desired Isomer.

  • Potential Cause 1: Using Excessive Solvent.

    • Scientific Rationale: Even the "less soluble" isomer has some solubility in the mother liquor. Using a large excess of solvent will keep a significant portion of your target compound dissolved, drastically reducing the isolated yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude salt mixture. Add the solvent in small portions to the heated mixture until everything just goes into solution. This ensures the solution is saturated upon cooling, maximizing crystal recovery.

  • Potential Cause 2: Premature Crystallization During Hot Filtration.

    • Scientific Rationale: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), a significant amount of product is lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a heated funnel or place the setup under a heat lamp. Perform the filtration as quickly as possible. If crystals still form, you can wash the funnel with a small amount of hot solvent to redissolve the product into the filtrate.

Problem 3: Poor Separation Using Column Chromatography (Overlapping Peaks).

  • Potential Cause 1: Inappropriate Mobile Phase Polarity.

    • Scientific Rationale: The separation of these isomers on silica gel relies on the small difference in their polarity. The amino and ester groups make the molecules quite polar. If the mobile phase (eluent) is too polar, both isomers will travel up the column quickly with little interaction, resulting in poor separation. If it's not polar enough, they won't move at all.

    • Solution: Use a solvent system of intermediate polarity, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar one (like ethyl acetate or methanol). A common starting point is dichloromethane with a small percentage of methanol (e.g., 98:2 DCM:MeOH). Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to prevent peak tailing caused by the amine's interaction with acidic silica.

  • Potential Cause 2: Column Overloading.

    • Scientific Rationale: Applying too much sample relative to the amount of stationary phase will exceed the column's separation capacity, leading to broad, overlapping peaks.

    • Solution: As a rule of thumb, the mass of the sample should be no more than 1-2% of the mass of the silica gel for a challenging separation (e.g., 100-200 mg of sample for a 10 g silica column).

Problem 4: How do I accurately determine the cis:trans ratio in my samples?

  • Recommended Technique: ¹H NMR Spectroscopy.

    • Scientific Rationale: The hydrogen atoms in the cis and trans isomers are in chemically different environments, leading to distinct signals in the NMR spectrum. The protons on the carbons bearing the amino and ester groups are particularly useful.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O for the HCl salts, CDCl₃ for the free base). The signals for the axial and equatorial protons on C1 and C4 will have different chemical shifts and coupling constants. The trans isomer often shows more simplified, well-defined signals due to its higher symmetry in the preferred diequatorial conformation. The ratio of the integrals of a characteristic cis peak versus a characteristic trans peak will give you the isomeric ratio.[6][7]

Data Summary

The physical properties of the isomers and their salts are critical for designing a separation strategy.

CompoundIsomerMolecular Weight ( g/mol )FormMelting Point (°C)
Ethyl 4-aminocyclohexanecarboxylate[8][9]cis/trans mixture171.24Liquid/SolidN/A
Ethyl trans-4-aminocyclohexanecarboxylate HCl[10]trans207.70Crystalline Powder~150-155
Ethyl cis-4-aminocyclohexanecarboxylate HCl[11]cis207.70SolidNot specified

Note: Data for the cis-HCl salt is less commonly reported, but its solubility is known to be higher than the trans salt in many systems.

Detailed Experimental Protocol: Separation via Fractional Crystallization of Hydrochloride Salts

This protocol describes a standard lab-scale procedure for selectively crystallizing the trans isomer from a cis/trans mixture.

Workflow Visualization

SeparationWorkflow cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation & Analysis start Isomeric Mixture of Ethyl 4-aminocyclohexanecarboxylate dissolve Dissolve in Ethanol start->dissolve acidify Add Conc. HCl (form HCl salts) dissolve->acidify heat Heat to Dissolve acidify->heat cool Slow Cool to RT, then 0-5°C heat->cool filter Vacuum Filter cool->filter wash Wash Crystals (Cold Ethanol) filter->wash mother_liquor Mother Liquor (Enriched in cis-Isomer) filter->mother_liquor dry Dry Under Vacuum wash->dry product Pure trans-Isomer HCl Salt dry->product

Caption: Workflow for separating trans-isomer via fractional crystallization.

Methodology:

  • Dissolution and Salt Formation:

    • In a round-bottom flask, dissolve the crude mixture of ethyl 4-aminocyclohexanecarboxylate in absolute ethanol (approximately 3-4 mL of ethanol per gram of ester).

    • Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (1.0 equivalent relative to the ester) dropwise. A white precipitate of the mixed hydrochloride salts should form.

  • Selective Crystallization:

    • Gently heat the stirred suspension on a hot plate until the entire solid dissolves, creating a clear solution. Use the minimum amount of heat necessary.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.

    • Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize the precipitation of the trans isomer salt.

  • Isolation and Purification:

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold ethanol to remove any residual mother liquor containing the dissolved cis isomer.

    • Dry the crystals under high vacuum to obtain the purified ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.

  • Analysis and Recovery:

    • Determine the purity and isomeric ratio of the dried solid using ¹H NMR.

    • If purity is insufficient, repeat steps 2 and 3 (recrystallization).

    • The cis-enriched mother liquor can be concentrated and the free base can be recovered for further processing or isomerization attempts if desired.

References

  • ResearchGate. (2025). High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Available at: [Link]

  • American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Available at: [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • AFG Scientific. (n.d.). cis-​Ethyl 4-​aminocyclohexanecarb​oxylate HCl salt. Available at: [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Technical Support Center: Optimization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. This crucial pharmaceutical intermediate demands high stereochemical purity, which presents unique challenges in its preparation.[1][2] This guide provides in-depth, experience-driven advice to help researchers and process chemists overcome common hurdles, optimize reaction conditions, and ensure the reliable production of the target trans-isomer.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the synthesis of this compound.

Q1: What is the most common and industrially viable synthetic route?

The most prevalent route involves the catalytic hydrogenation of an aromatic precursor, typically ethyl p-aminobenzoate or a related p-substituted nitrobenzene derivative.[3][4] This method is favored for its high atom economy and the availability of starting materials. The core transformation is the reduction of the benzene ring to a cyclohexane ring. A subsequent step involves the formation of the hydrochloride salt.

Q2: How is the critical trans-stereoisomer selectivity achieved and controlled?

Achieving a high trans-to-cis ratio is the primary challenge. While arene hydrogenation often favors the cis product due to the mechanism of hydrogen addition from the catalyst surface, the thermodynamically more stable product is the trans-isomer.[5] Control is exerted through several key parameters:

  • Catalyst Choice: Ruthenium and Rhodium-based catalysts are often preferred over Palladium for this transformation as they can provide better trans-selectivity under specific conditions.[6][7]

  • Reaction Conditions: Temperature and pressure are critical. Elevated temperatures can facilitate isomerization of the kinetically favored cis-isomer to the more stable trans-isomer.[6] For instance, some processes report optimal temperatures between 90°C and 120°C to maximize the trans ratio.[6]

  • Solvent and Additives: The choice of solvent (e.g., protic solvents like isopropanol or water mixtures) and the presence of basic additives can significantly influence the isomer ratio.[6][7]

Q3: What are the main impurities I should expect?

The primary impurity is the undesired cis-isomer, ethyl cis-4-aminocyclohexanecarboxylate.[8] Other potential impurities include unreacted starting material, partially hydrogenated intermediates (e.g., cyclohexene derivatives), and byproducts from over-reduction or side reactions, though these are typically less common with optimized conditions.

Q4: How can the cis/trans isomer mixture be purified to isolate the trans product?

Separating the isomers is a critical downstream step. Since the physical properties of the cis and trans isomers can be very similar, purification often relies on the differential solubility of their salts. A common and effective method is the selective crystallization of the hydrochloride salt. It has been found that treating a cis/trans mixture of the ethyl ester hydrochloride salt with a solvent like acetonitrile can lead to the precipitation of the pure trans-isomer in high yield.[9] Protecting the amine group can also alter crystallinity, facilitating separation.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems encountered during the synthesis.

Problem 1: Low Overall Yield

A low yield of the final hydrochloride salt can stem from issues in the hydrogenation, work-up, or salt formation stages.

Logical Troubleshooting Flow for Low Yield

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction CheckWorkup Analyze Aqueous & Organic Layers CheckReaction->CheckWorkup Complete Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Remains CheckIsolation Assess Purity of Crude Product CheckWorkup->CheckIsolation Extraction OK WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss Product Found in Aqueous Layer IsolationLoss Loss During Crystallization / Salt Formation CheckIsolation->IsolationLoss Crude is Pure but Final Yield is Low Solution1 Solution: - Increase catalyst loading - Increase H2 pressure/temp - Check catalyst activity Incomplete->Solution1 Solution2 Solution: - Adjust pH before extraction - Use different extraction solvent - Prevent emulsion formation WorkupLoss->Solution2 Solution3 Solution: - Optimize crystallization solvent - Control cooling rate - Ensure complete HCl addition IsolationLoss->Solution3

Caption: Troubleshooting Decision Tree for Low Yield

  • Possible Cause A: Inactive or Poisoned Catalyst.

    • Diagnosis: The reaction stalls, showing significant amounts of starting material even after extended reaction times. Amines can sometimes poison catalyst surfaces.[11]

    • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider a pre-treatment of the starting material to remove potential poisons. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Possible Cause B: Product Loss During Aqueous Work-up.

    • Diagnosis: The product is an amine, which can be protonated and water-soluble at low pH. Significant product may be lost to the aqueous phase during extraction.

    • Solution: Before extraction with an organic solvent, carefully basify the aqueous reaction mixture (e.g., with NaOH or K2CO3) to a pH > 10 to ensure the amine is in its free base form. Confirm with pH paper.

  • Possible Cause C: Incomplete Salt Formation or Precipitation.

    • Diagnosis: The final isolated yield is low despite a high yield of the free amine in the crude product.

    • Solution: Ensure at least one molar equivalent of HCl is added. The solvent choice is critical for precipitation; ethanol followed by an anti-solvent like acetonitrile or ether is often effective.[9] Cooling the mixture to 0°C or below can maximize crystal recovery.

Problem 2: Poor trans:cis Isomer Ratio

This is the most common and critical issue. The goal is to maximize the thermodynamically favored trans product.

  • Possible Cause A: Suboptimal Hydrogenation Conditions.

    • Diagnosis: NMR analysis of the crude product shows a high percentage of the cis-isomer (e.g., a ratio of 1:1 or favoring cis).

    • Solution: The key is thermodynamic control. Increase the reaction temperature into the 100-115°C range, as this provides the energy needed to overcome the activation barrier for isomerization from the kinetic cis product to the trans product.[6] Concurrently, adjust hydrogen pressure; some processes find that lower pressures (e.g., <30 bar) work well with the right catalyst and temperature combination.[7]

  • Possible Cause B: Incorrect Catalyst Choice.

    • Diagnosis: Consistently poor selectivity even after optimizing temperature and pressure.

    • Solution: While Pd/C is a common hydrogenation catalyst, it may not be optimal for this specific transformation.[12] Switch to a Ruthenium-based catalyst, such as Ru/C or Ru/Al2O3.[7] Ruthenium often demonstrates superior performance in promoting the desired isomerization to the trans product in this system.[6]

Data Summary: Effect of Conditions on Isomer Ratio

CatalystTemperature (°C)Pressure (bar)Solvent SystemTypical trans:cis RatioReference
Pd/C50-601-4Ethanol~81:19[9]
Ru/C100-115< 30Water/Isopropanol (Basic)> 75:25 (often higher)[6][7]
Rh/Al2O3~100~20Water/IsopropanolCan favor cis or trans depending on other factors[7]

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Optimized Hydrogenation for High Trans-Selectivity

This protocol is designed to favor the formation of the trans-isomer directly.

Synthetic Workflow

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification & Salt Formation A Charge Reactor: Ethyl p-aminobenzoate Solvent (IPA/H2O) Base (e.g., NaOH) 5% Ru/C catalyst B Reaction Conditions: Pressurize with H2 (~25 bar) Heat to 100-115 °C A->B C Monitor & Endpoint: Monitor H2 uptake Analyze sample by GC/NMR for SM disappearance & trans:cis ratio B->C D Cool & Filter: Cool to RT, vent H2 Filter catalyst through Celite® C->D E Extraction: Extract filtrate with organic solvent (e.g., EtOAc) D->E F Concentrate: Dry organic layer (Na2SO4) Concentrate in vacuo to get cis/trans free amine oil E->F G Selective Crystallization: Dissolve oil in Ethanol Add ethanolic HCl F->G H Precipitation: Add Acetonitrile as anti-solvent Cool to 0 °C G->H I Isolate Final Product: Filter white solid Wash with cold Acetonitrile Dry under vacuum H->I

Caption: Overall Synthetic and Purification Workflow

  • Reactor Setup: To a suitable high-pressure reactor, add ethyl p-aminobenzoate (1.0 eq), a solvent mixture of isopropanol and water, a base (e.g., NaOH, 0.1 eq), and 5% Ruthenium on Carbon (Ru/C) catalyst (5-10 wt%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to approximately 20-30 bar.[7]

  • Reaction: Begin stirring and heat the mixture to an internal temperature of 100-115°C.[6] The reaction is typically complete within 8-12 hours.

  • Monitoring (Validation): Monitor the reaction by observing hydrogen uptake. An aliquot can be carefully taken, filtered, and analyzed by GC or ¹H NMR to confirm the disappearance of the starting material and to check the trans:cis isomer ratio.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product as a mixture of cis and trans isomers, typically as an oil.

Protocol 2: Purification by Selective Hydrochloride Crystallization

This procedure is highly effective for isolating the pure trans-isomer from the mixture obtained in Protocol 1.[9]

  • Dissolution: Dissolve the crude cis/trans amine mixture from the previous step in absolute ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in ethanol or isopropanol (1.0 - 1.1 equivalents). Stir for 30 minutes.

  • Crystallization: To the stirred solution, slowly add acetonitrile as an anti-solvent until the solution becomes cloudy. Continue stirring in the ice bath for another 1-2 hours to maximize precipitation.

  • Isolation (Validation): Collect the precipitated white solid by vacuum filtration. Wash the filter cake with cold acetonitrile to remove the more soluble cis-isomer hydrochloride.

  • Drying: Dry the solid under vacuum to yield this compound as a white crystalline powder. Purity should be checked by NMR and HPLC.

References

Technical Support Center: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purity issues encountered during the synthesis, handling, and analysis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. The following question-and-answer format is designed to directly address specific challenges, offering both theoretical explanations and practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities found in this compound?

The most prevalent impurities in this compound can be categorized based on their origin in the synthetic process. The primary impurity of concern is the geometric isomer, cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Other potential impurities include unreacted starting materials, intermediates, and byproducts from the hydrogenation and esterification steps.

Common Impurities in this compound

Impurity Category Specific Impurity Typical Origin
Isomeric Impurities cis-Ethyl 4-aminocyclohexanecarboxylate hydrochlorideIncomplete stereoselective synthesis or isomerization.
Starting Materials Ethyl p-aminobenzoate or Ethyl p-nitrobenzoateIncomplete reaction during hydrogenation.
Intermediates trans-4-Aminocyclohexanecarboxylic acidIncomplete esterification.
Hydrogenation Byproducts Azoxy, azo, or hydrazo compoundsIncomplete reduction of the nitro group.
Degradation Products trans-4-Aminocyclohexanecarboxylic acidHydrolysis of the ester functionality.
Q2: My latest batch of this compound shows a significant amount of the cis-isomer. What could be the cause?

The presence of the cis-isomer is a common issue and can arise from several factors during synthesis. The hydrogenation of an aromatic precursor like ethyl p-aminobenzoate can yield a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions. Additionally, prolonged heating, especially in the presence of a base, can cause epimerization at the C4 position, leading to an equilibrium mixture of both isomers.[1]

Q3: I have an unknown peak in my HPLC analysis. What could it be?

An unexpected peak in your HPLC chromatogram could be one of several possibilities. If the peak is at a shorter retention time than the main peak, it could be a more polar compound, such as the hydrolysis product, trans-4-Aminocyclohexanecarboxylic acid. If you started from a nitroaromatic compound, it could also be a partially hydrogenated byproduct. To identify the unknown peak, it is recommended to use a combination of analytical techniques, such as LC-MS to obtain the molecular weight of the impurity, and NMR for structural elucidation.

Q4: Can the hydrochloride salt itself contribute to impurities?

Yes, the formation of the hydrochloride salt can introduce impurities if not performed correctly. The use of hydrochloric acid that is not of high purity can introduce metallic impurities. Additionally, if the reaction with HCl is not driven to completion, you may have a mixture of the free base and the hydrochloride salt, which can affect the material's physical properties and reactivity in subsequent steps.

Section 2: Troubleshooting and Analytical Protocols

This section provides detailed protocols for the identification and quantification of common impurities.

Protocol 2.1: Differentiating cis and trans Isomers using ¹H NMR Spectroscopy

The key to distinguishing between the cis and trans isomers lies in the coupling constants of the protons on the cyclohexane ring. In the more stable chair conformation, the substituents can be either axial or equatorial. This orientation affects the dihedral angles between adjacent protons and, consequently, their coupling constants.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the H1 proton: This is the proton on the carbon bearing the ester group.

    • Identify the H4 proton: This is the proton on the carbon bearing the amino group.

    • Analyze the multiplicity and coupling constants:

      • trans-isomer: The H1 and H4 protons are typically in axial positions, leading to large axial-axial (J_ax-ax) couplings of around 10-13 Hz with the adjacent axial protons. This results in a "triplet of triplets" or a more complex multiplet with large coupling constants.

      • cis-isomer: One of the H1 or H4 protons is axial and the other is equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings, typically in the range of 2-5 Hz. The signal for the axial proton will be a broad multiplet with smaller coupling constants.[2]

Visualizing the Workflow for Isomer Identification

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_analysis Spectral Analysis cluster_results Isomer Identification dissolve Dissolve sample in deuterated solvent acquire Acquire ¹H NMR spectrum (≥400 MHz) dissolve->acquire analyze Analyze H1/H4 coupling constants acquire->analyze trans trans-isomer (Large J_ax-ax) analyze->trans J ≈ 10-13 Hz cis cis-isomer (Small J_ax-eq/J_eq-eq) analyze->cis J ≈ 2-5 Hz

Caption: Workflow for differentiating cis and trans isomers using ¹H NMR.

Protocol 2.2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the purity of your sample and detecting non-isomeric impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common choice is a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Section 3: Purification Guide

Q5: How can I remove the cis-isomer from my product?

The most common and effective method for removing the cis-isomer is through recrystallization. The trans-isomer is often less soluble than the cis-isomer in many organic solvents, allowing for its selective crystallization.

Protocol 3.1: Recrystallization of this compound
  • Solvent Selection: Choose a solvent or solvent system in which the trans-isomer has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures with ethers.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizing the Purification Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to induce crystallization dissolve->cool filter Filter to collect crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for the purification of the trans-isomer.

Section 4: Understanding Impurity Formation

A key aspect of troubleshooting is understanding the root cause of impurity formation. The following diagram illustrates the synthetic pathway and the points at which common impurities can be introduced.

Visualizing the Synthetic Pathway and Impurity Formation

G start Ethyl p-nitrobenzoate intermediate1 Ethyl p-aminobenzoate start->intermediate1 Hydrogenation (incomplete reduction) impurity1 Azoxy/Azo/Hydrazo Byproducts start->impurity1 intermediate2 cis/trans-Ethyl 4-aminocyclohexanecarboxylate intermediate1->intermediate2 Hydrogenation (non-stereoselective) product trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride intermediate2->product Purification (Recrystallization) impurity2 cis-Isomer intermediate2->impurity2 impurity3 trans-4-Aminocyclohexanecarboxylic acid product->impurity3 Hydrolysis

Caption: Synthetic pathway and points of impurity formation.

By understanding these potential pitfalls, researchers can proactively adjust their experimental parameters to minimize the formation of impurities and improve the overall quality of their this compound.

References

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • ResearchGate. (2025). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Retrieved from [Link]

  • Baishixing. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ResearchGate. (2025). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Oseltamivir (Tamiflu®) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oseltamivir synthesis. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in scaling up the synthesis of this critical antiviral agent. We will move beyond theoretical pathways to address the practical, real-world challenges encountered during process development and large-scale production. This resource is structured as a series of frequently asked questions and detailed troubleshooting guides to provide actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges when scaling the synthesis of Oseltamivir?

A1: Scaling the synthesis of Oseltamivir presents a multi-faceted challenge centered on three core areas:

  • Starting Material Supply Chain: The traditional Roche synthesis relies on (-)-shikimic acid, a natural product harvested from Chinese star anise or produced via fermentation with recombinant E. coli.[1][2] This reliance creates a significant supply chain vulnerability, as demand can spike unpredictably during a pandemic, leading to shortages and price volatility.[2] Consequently, a major strategic challenge is either securing a stable shikimic acid supply or developing commercially viable syntheses from alternative, abundant starting materials like diethyl D-tartrate or through Diels-Alder approaches.[3][4][5]

  • Handling of Hazardous Reagents: The most established industrial route involves the use of azide intermediates.[1][5] Handling potentially explosive reagents like sodium azide on a multi-kilogram or ton scale requires stringent safety protocols, specialized equipment, and significant engineering controls to mitigate the risk of detonation or toxic exposure.[2][6][7]

  • Stereochemical Control: Oseltamivir has three contiguous stereocenters. Of the eight possible stereoisomers, only the (3R,4R,5S)-isomer is pharmacologically active.[1][8] Ensuring the precise formation and preservation of this specific stereochemistry throughout a multi-step synthesis at scale is non-trivial and requires rigorous process control.[2]

Q2: Why is there such a strong focus on developing "azide-free" routes for Oseltamivir?

A2: The focus on azide-free routes is driven almost entirely by safety and risk management.[3] Sodium azide and the resulting organic azide intermediates can be thermally unstable and shock-sensitive.[6][9] The combination of inorganic azide with acids can generate hydrazoic acid (HN₃), which is both acutely toxic and violently explosive.[7][9] On an industrial scale, the potential consequences of an uncontrolled decomposition or explosion are catastrophic.[6] Azide-free routes, which often employ alternative methods like rhodium-catalyzed aziridination or other nitrogen-insertion strategies, aim to eliminate these severe hazards, leading to a fundamentally safer and more robust manufacturing process.[10][11]

Q3: My team is considering a route independent of shikimic acid. What are the key trade-offs?

A3: Moving away from shikimic acid successfully de-risks the starting material supply chain. Syntheses starting from inexpensive feedstocks like d-ribose, furan, or diethyl D-tartrate have been developed.[4][12][13] The primary trade-off is often an increase in the number of synthetic steps or the need for more complex catalytic systems to establish the required stereochemistry that was conveniently provided by the chiral pool starting material.[3] While a route may appear elegant on paper, it requires substantial process optimization to become economically competitive with the highly refined, albeit flawed, shikimic acid process.[3]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during key transformations in Oseltamivir synthesis.

Issue 1: Low Yield and Impurity Formation in the Azide Installation Step

Question: We are performing an Sₙ2 reaction on a mesylated shikimate derivative to install the azide, but our yields are inconsistent, and we are observing a significant aromatic byproduct. What is causing this, and how can we fix it?

Answer: This is a classic challenge in this synthesis. The low yield and byproduct formation are typically linked to a competing elimination (E2) reaction, which is favored at higher temperatures.

Root Cause Analysis:

  • Elimination vs. Substitution (E2 vs. Sₙ2): The mesylate is a good leaving group, and the azide anion (N₃⁻) can act as both a nucleophile (Sₙ2) and a base (E2). At elevated temperatures, the E2 pathway becomes more kinetically favorable, leading to the elimination of methanesulfonic acid and subsequent aromatization to form byproducts like ethyl 3-azidobenzoate.[3]

  • Solvent Effects: The choice of solvent is critical. Highly polar aprotic solvents like DMSO or DMF can facilitate the desired Sₙ2 reaction but can also complicate product isolation and may promote elimination if the temperature is not strictly controlled.[3] Using a mixed solvent system, such as aqueous acetone, can help dissolve both the organic substrate and inorganic sodium azide while moderating reactivity.[14]

Troubleshooting Protocol:

  • Temperature Control (Critical): Maintain the reaction temperature as low as reasonably possible to favor the Sₙ2 pathway. Start with trials at room temperature before attempting gentle heating. Implement rigorous temperature monitoring and control systems for the reactor.

  • Solvent Optimization: Evaluate a mixed solvent system like acetone/water or ethanol/water. This can improve the solubility of sodium azide while potentially suppressing the elimination pathway compared to higher-boiling-point aprotic solvents.

  • Reagent Purity: Ensure the sodium azide is of high purity and is not contaminated with impurities that could promote side reactions.

  • In-Process Control (IPC): Monitor the reaction progress closely using HPLC. Track the consumption of the starting material and the formation of both the desired product and the aromatic byproduct. Quench the reaction as soon as the starting material is consumed to prevent further degradation or byproduct formation.

Issue 2: Poor Stereocontrol or Epimerization

Question: We've successfully synthesized an advanced intermediate, but chiral HPLC analysis shows contamination with a diastereomer. Where in the process could this be happening?

Answer: Loss of stereocontrol can occur at several stages. The three chiral centers in Oseltamivir are susceptible to epimerization under either acidic or basic conditions, especially if a neighboring functional group can participate.

Root Cause Analysis:

  • pH Excursions: Exposure to harsh acidic or basic conditions during workup, extraction, or purification can cause epimerization at stereocenters adjacent to carbonyl groups or other activating features.

  • Reaction Conditions: Certain reaction mechanisms are not fully stereospecific or stereoselective. For example, a substitution reaction that proceeds partially through an Sₙ1 mechanism instead of a pure Sₙ2 pathway will lead to racemization at that center.

  • Intermediate Stability: Some intermediates may be inherently less stable and prone to isomerization over time or at elevated temperatures.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for diagnosing and correcting issues with stereocontrol.

G cluster_causes Potential Causes cluster_solutions Solutions start Diastereomeric Impurity Detected check_step Identify Step with Purity Drop (Review IPC HPLC Data) start->check_step cause_ph Harsh pH in Workup? check_step->cause_ph Purity drops after workup? cause_reaction Non-Stereospecific Reaction? check_step->cause_reaction Purity drops during reaction? cause_temp Thermal Epimerization? check_step->cause_temp Purity drops during hold/heating? sol_ph Use Buffer / Milder Reagents During Workup & Extraction cause_ph->sol_ph sol_reaction Re-evaluate Catalyst / Solvent / Temp to Enhance Selectivity cause_reaction->sol_reaction sol_temp Reduce Temperature & Time for a Specific Step cause_temp->sol_temp end_node Stereochemical Purity Restored sol_ph->end_node sol_reaction->end_node sol_temp->end_node

Caption: Troubleshooting decision tree for stereochemical impurity issues.

Issue 3: Final Product Purification and Salt Formation

Question: Our crude Oseltamivir free base meets purity specifications by HPLC, but we are struggling to form a stable, crystalline phosphate salt with consistent quality. What are the critical parameters?

Answer: Salt formation is a crystallization process that is highly sensitive to impurities, solvent, temperature, and stoichiometry. The goal is to produce the desired salt form (polymorph) with high purity and good handling characteristics.

Root Cause Analysis:

  • Residual Impurities: Even small amounts of process-related impurities can inhibit crystallization or lead to the formation of an unstable amorphous solid instead of a crystalline product.[15][16]

  • Solvent System: The choice of solvent is paramount. The solvent must dissolve the free base but provide poor solubility for the phosphate salt to induce crystallization. Common systems include ethanol or isopropanol.[17]

  • Stoichiometry and pH: The molar ratio of phosphoric acid to the Oseltamivir free base must be precise. An excess or deficit of acid can affect the final pH of the mixture, influencing crystal growth and stability.

  • Cooling Profile: The rate of cooling during crystallization directly impacts crystal size and purity. Rapid cooling often leads to small, impure crystals, while slow, controlled cooling promotes the growth of larger, purer crystals.

Optimization Protocol: Recrystallization of Oseltamivir Phosphate

  • Material: Crude Oseltamivir Phosphate.

  • Solvent Selection: Begin with a solvent system reported in the literature, such as an ethanol/water mixture.[17] The water content can be adjusted to fine-tune solubility.

  • Procedure: a. Dissolve the crude material in the chosen solvent system at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution. b. If necessary, perform a hot filtration to remove any insoluble particulate matter. c. Allow the solution to cool slowly and controllably. A programmed cooling ramp (e.g., 5-10 °C per hour) is ideal for large-scale operations. d. Seeding the solution with a small amount of high-purity crystalline Oseltamivir Phosphate once it becomes supersaturated can promote controlled crystal growth. e. Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize yield. f. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Analyze the final product by HPLC for chemical purity, Karl Fischer titration for water content, and X-ray powder diffraction (XRPD) to confirm the correct polymorphic form.

Comparative Overview of Synthesis Strategies

The following table summarizes key parameters for the established Roche synthesis versus a representative azide-free alternative to highlight the strategic trade-offs in process development.

ParameterRoche Industrial SynthesisRepresentative Azide-Free Route (e.g., Trost/Shibasaki)
Starting Material (-)-Shikimic AcidCommercially available lactones or other simple precursors[10]
Overall Yield ~17-22% from shikimic acid[1]Often higher on lab scale (~30-50%), but may require more optimization for industrial scale[10][11]
Key Challenge Supply chain vulnerability of shikimic acid; use of potentially explosive azides[1][2]Complex catalytic steps (e.g., asymmetric allylic alkylation, aziridination); potential for heavy metal contamination[10]
Safety Profile High hazard due to azide reagents, requiring specialized containment and handling procedures[7][18]Significantly improved; avoids explosive intermediates, reducing operational risk[3]
Stereocontrol Method Chiral pool (starting material sets initial stereochemistry)Asymmetric catalysis (e.g., using chiral ligands with Palladium or Rhodium)[10]

References

  • Sagandira, C. R., & Watts, P. (2020). Continuous-Flow Synthesis of (–)-Oseltamivir Phosphate (Tamiflu). Synthesis, 52(11), 1649-1654. Available at: [Link]

  • Wikipedia contributors. (2023). Oseltamivir total synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Campbell, A. D., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2558-2561. Available at: [Link]

  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA, 58(9), 621-629. Available at: [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3630–3643. Available at: [Link]

  • Plojoux, J. (2001). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA, 55(3), 182-185. Available at: [Link]

  • CN101343241A - Purification process for Oseltamivir Phosphate. (2009). Google Patents.
  • Sharma, Y. K., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Rasayan Journal of Chemistry, 4(1), 113-120. Available at: [Link]

Sources

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acetylsalicylic acid (Aspirin). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this classic yet crucial esterification reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting steps necessary to optimize your synthesis, maximize yield, and ensure the highest purity of your final product.

Understanding the Core Reaction and Key Side Reactions

The synthesis of aspirin is an esterification reaction where the phenolic hydroxyl group of salicylic acid is acetylated by acetic anhydride.[1] An acid, typically sulfuric acid or phosphoric acid, is used as a catalyst to speed up the reaction.[2] While the primary reaction is straightforward, several competing side reactions can occur, impacting both the yield and purity of the final product.

Primary Reaction: Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid + Acetic Acid

Common Side Reactions:
  • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly reactive and can be hydrolyzed by moisture in the reactants or from the air.[3] This side reaction consumes the acetylating agent, forming two molecules of acetic acid, which reduces the potential yield of aspirin.

  • Hydrolysis of Aspirin: The ester bond in the newly formed aspirin can be hydrolyzed back to salicylic acid and acetic acid, particularly in the presence of water and with prolonged heating.[1][4] This is a common reason for the vinegary smell in old aspirin containers.[1][3]

  • Self-Esterification of Salicylic Acid (Dimerization/Polymerization): Salicylic acid possesses both a carboxylic acid group and a phenolic hydroxyl group. Under certain conditions, one molecule can react with another, forming a dimer (known as Salsalate) or even longer polymeric chains.[5] This is more likely to occur at elevated temperatures.

Below is a diagram illustrating the desired reaction pathway versus the common side reactions.

G cluster_main Desired Reaction cluster_side Side Reactions SA Salicylic Acid Aspirin Acetylsalicylic Acid (Desired Product) SA->Aspirin + Acetic Anhydride (H+ Catalyst) Polymer Salicylic Acid Dimer/ Polymer SA->Polymer Self-Esterification AA Acetic Anhydride AA->Aspirin AceticAcid Acetic Acid (Byproduct) AA->AceticAcid Hydrolysis H2O Water (Moisture) H2O->AA H2O->Aspirin Aspirin->SA Hydrolysis Aspirin->AceticAcid + Heat Excessive Heat Heat->SA

Caption: Desired synthesis pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my final aspirin yield consistently low?

A low yield is often due to the hydrolysis of the acetic anhydride reactant before it can acetylate the salicylic acid. Ensure all glassware is thoroughly dried and that the salicylic acid is anhydrous.[3] Another cause is using insufficient acetic anhydride; it is typically used in excess to ensure the limiting reactant, salicylic acid, is fully consumed.[4] Finally, excessive heating can decompose the synthesized aspirin, reducing the isolated yield.[3]

Q2: My final product has a distinct vinegary smell. What does this indicate?

A vinegar-like odor is due to the presence of acetic acid.[3] This can arise from two sources: it is a natural byproduct of the main reaction, or it can be formed from the hydrolysis of excess acetic anhydride or the decomposition of aspirin itself.[1] While some residual odor may be present before final purification, a strong smell suggests incomplete purification or product degradation. Thorough washing of the crystals and proper drying are essential.

Q3: The ferric chloride test on my product is positive (purple). What went wrong?

The ferric chloride test produces a purple color in the presence of a phenolic hydroxyl group.[4][6] A positive test on your final product indicates the presence of unreacted salicylic acid.[6] This means the initial reaction did not go to completion. This could be due to insufficient heating time, an inactive catalyst, or an inadequate amount of acetic anhydride. The impurity can be removed by recrystallization.[4][6]

Q4: What is the role of the acid catalyst (sulfuric or phosphoric acid)?

The acid catalyst is crucial for speeding up the reaction.[2][7] It works by protonating an oxygen atom on the acetic anhydride, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid.[8][9] Without the catalyst, the reaction would be impractically slow.[2]

Q5: Why is acetic anhydride used instead of acetic acid for the acetylation?

While reacting salicylic acid with acetic acid can produce aspirin, the reaction is slow and reversible, and the water produced as a byproduct can hydrolyze the aspirin ester, leading to low yields.[1][10][11] Acetic anhydride is much more reactive than acetic acid and the reaction byproduct is acetic acid, not water.[6][12][13] This avoids the issue of product hydrolysis by a water byproduct, driving the reaction towards completion and resulting in a much higher yield.[14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Issue 1: Low Yield of Aspirin

A lower-than-expected yield is the most frequent issue. The causes can be traced to reactant integrity, reaction conditions, or product loss during workup.

Potential Cause Explanation Recommended Action
Moisture Contamination Water hydrolyzes the acetic anhydride reactant, reducing the amount available for acetylation.[3]Ensure all glassware is oven-dried. Use anhydrous salicylic acid. Minimize exposure of acetic anhydride to atmospheric moisture.
Incomplete Reaction The reaction was not allowed to proceed to completion.Ensure proper stoichiometry (acetic anhydride should be in excess).[4] Verify catalyst activity. Ensure adequate heating time and temperature (e.g., 50-60°C).
Product Decomposition Prolonged or excessive heating can cause the aspirin to hydrolyze back to salicylic acid.[3]Adhere strictly to recommended reaction times and temperatures. Avoid overheating.
Loss During Workup Product is lost during filtration or transfer steps. Aspirin has some solubility in cold water, so excessive washing can reduce yield.[15]Use ice-cold water for washing the crystals to minimize solubility losses.[3] Ensure complete transfer of solids between vessels.
Protocol: Optimizing Reaction Conditions
  • Reactant Preparation: Dry 2.0 g of salicylic acid in an oven at 100°C for 30 minutes and cool in a desiccator.

  • Apparatus Setup: Use an oven-dried 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, add the dried salicylic acid to the flask. Carefully add 5 mL of acetic anhydride, followed by 5-8 drops of 85% phosphoric acid or concentrated sulfuric acid.[12]

  • Heating: Gently swirl the flask to mix. Heat the flask in a water bath maintained at 50-60°C for 15 minutes.

  • Quenching & Precipitation: Remove the flask from the bath and, while still in the hood, cautiously add 20 drops of cold water to hydrolyze the excess acetic anhydride.[12] Add 50 mL of ice-cold water to the mixture to precipitate the aspirin.

  • Crystallization: Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation. If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.[4]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with two small portions (10 mL) of ice-cold water.

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them, then transfer to a watch glass to air dry completely.

Issue 2: Presence of Unreacted Salicylic Acid

This is the most common impurity and is easily detected by the ferric chloride test.

Protocol: Purification by Recrystallization

Recrystallization is a highly effective method for removing unreacted salicylic acid, as it remains dissolved in the solvent mixture while the purer aspirin crystallizes out.[4][6]

  • Dissolution: Transfer the crude, dry aspirin to a clean Erlenmeyer flask. Add a minimum volume of warm ethanol (e.g., 4-5 mL) and swirl to dissolve the solid completely. Gentle warming on a hot plate may be necessary.[4][13]

  • Precipitation: Once dissolved, slowly add warm deionized water (approx. 10-15 mL) with constant swirling until the solution just begins to turn cloudy (turbid), indicating the aspirin is starting to precipitate. If too many crystals form, add a few more drops of warm ethanol to redissolve them.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes to maximize the formation of pure aspirin crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a very small amount of ice-cold water.

  • Drying: Dry the crystals thoroughly before weighing and performing a final purity check (melting point and ferric chloride test).

Analytical and Quality Control Workflow

Ensuring the purity of the final product is paramount. A typical quality control workflow involves several analytical tests.

Analytical Test Purpose Positive Result for Impurity
Ferric Chloride Test Detects the presence of phenolic -OH groups.[6]A purple color indicates the presence of unreacted salicylic acid.[4][6]
Melting Point Determination Pure aspirin has a sharp melting point around 135°C.[4]Impurities lower the melting point and cause it to melt over a wider temperature range.[15]
Infrared (IR) Spectroscopy Characterizes functional groups.The presence of a broad peak around 3200-3500 cm⁻¹ (phenolic O-H stretch) indicates salicylic acid impurity. The absence of this peak and the presence of ester C=O stretch (around 1750 cm⁻¹) and carboxylic acid C=O stretch (around 1690 cm⁻¹) confirm the product.[15]
QC Workflow Diagram

Caption: A typical Quality Control (QC) workflow for aspirin synthesis.

References

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 29). 13.1: Synthesis of Aspirin Lab Procedure. Retrieved from [Link]

  • Hooghly Women's College. (n.d.). Aspirin synthesis.pdf. Retrieved from [Link]

  • Vedantu. (n.d.). Acetylation in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 2 Synthesis of Aspirin. Retrieved from [Link]

  • Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating proce. Retrieved from [Link]

  • University of Birmingham. (n.d.). Chemistry A level revision resource: Making aspirin in the lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • Quora. (2019, February 7). What is the reaction mechanism for reaction of salicylic acid and acetic anhydride to form aspirin?. Retrieved from [Link]

  • Quora. (2016, November 18). Why is sulfuric acid used as catalyst for aspirin production, instead of another acid?. Retrieved from [Link]

  • Unknown. (n.d.). Chemistry Synthesis Of Aspirin. Retrieved from [Link]

  • MSJChem. (2016, August 28). D.2 Synthesis of aspirin (SL). [Video]. YouTube. Retrieved from [Link]

  • Unknown. (2012, November 19). Synthesis of Aspirin - Acetylsalicylic Acid. Retrieved from [Link]

  • Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. Retrieved from [Link]

  • Quora. (2017, July 28). How is the synthesis of aspirin with acetic anhydride an esterification reaction?. Retrieved from [Link]

  • ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]

  • Quora. (2021, May 10). Can salicylic acid react with itself, since it is both an alcohol and an acid?. Retrieved from [Link]

  • Quora. (2021, May 10). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol.... Retrieved from [Link]

  • eGyanKosh. (n.d.). experiment 18 preparation of aspirin and analysis of a commercial sample. Retrieved from [Link]

Sources

improving yield of trans-isomer in ethyl 4-aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, with a particular focus on maximizing the yield of the desired trans-isomer.

Introduction: The Stereochemical Challenge

The synthesis of ethyl 4-aminocyclohexanecarboxylate, typically achieved through the catalytic hydrogenation of ethyl 4-aminobenzoate, presents a significant stereochemical challenge: controlling the ratio of the cis and trans isomers. The trans-isomer is often the more desired product in pharmaceutical applications due to its specific conformational properties.[1][2] However, many standard hydrogenation procedures tend to favor the formation of the cis-isomer.[3][4]

This guide provides practical, evidence-based strategies to navigate this challenge, improve your trans-isomer yield, and effectively troubleshoot common issues encountered during the synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: Why is the cis-isomer often the major product in the hydrogenation of ethyl 4-aminobenzoate?

The formation of the cis-isomer is often favored under kinetic control.[5][6] During catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The hydrogen atoms are then delivered to the aromatic ring from the same face, leading to the cis configuration of the amino and carboxylate groups. This pathway often has a lower activation energy, making it the faster-forming product, especially under milder reaction conditions.[7]

Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
  • Kinetic Control favors the product that is formed the fastest, which is the one with the lowest activation energy.[8][9] In this synthesis, this often leads to the cis-isomer. Kinetic control is typically favored at lower temperatures and shorter reaction times.[5]

  • Thermodynamic Control favors the most stable product. The trans-isomer, with the bulky amino and ester groups in equatorial positions, is generally the more thermodynamically stable configuration.[5][8] Achieving thermodynamic control requires conditions that allow the reaction to be reversible, such as higher temperatures and longer reaction times, enabling the initial products to equilibrate to the more stable isomer.[7]

Q3: Which catalysts are most effective for increasing the trans-isomer yield?

While various platinum group metal catalysts can be used, rhodium- and ruthenium-based catalysts have shown particular promise for improving the trans:cis ratio.[3][4] For instance, using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions has been reported to significantly favor the formation of the trans-isomer.[3][4] Rhodium on alumina has also been studied for aniline hydrogenation and its activity is linked to metal dispersion.

Q4: How can I separate the cis and trans isomers after the reaction?

Separating the isomers can be challenging due to their similar physical properties. Common methods include:

  • Fractional Crystallization: This is a widely used technique. The isomers, or their derivatives (e.g., hydrochloride salts or N-protected forms), may have different solubilities in specific solvents, allowing for their separation through careful crystallization.[1][10]

  • Chromatography: Column chromatography can be effective for separating the isomers, although it may be less practical on a large industrial scale.[11] High-performance liquid chromatography (HPLC) methods have also been developed for the analytical separation of these isomers.[12]

  • Chemical Conversion: It is possible to convert the unwanted cis-isomer to the desired trans-isomer through epimerization, often by treatment with a base.[4][10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem 1: Low overall yield of ethyl 4-aminocyclohexanecarboxylate.
Possible Cause Recommended Solution Scientific Rationale
Incomplete Reaction Increase reaction time, temperature, or hydrogen pressure. Check for catalyst deactivation.The hydrogenation of the aromatic ring is a demanding reaction. Ensuring sufficient reaction parameters are met is crucial for high conversion.
Catalyst Poisoning Ensure the purity of starting materials and solvents. Common poisons for platinum group metal catalysts include sulfur, halides, and strong coordinating agents.Catalyst poisons can block the active sites on the catalyst surface, drastically reducing its activity.
Side Reactions Over-hydrogenation can lead to the formation of by-products.[13] Monitor the reaction progress carefully (e.g., by TLC, GC, or HPLC) to stop it at the optimal time.While hydrogenation of the aromatic ring is the goal, other functional groups can also be reduced under harsh conditions.
Problem 2: Poor trans:cis isomer ratio (predominantly cis-isomer).
Possible Cause Recommended Solution Scientific Rationale
Reaction is under Kinetic Control Shift the reaction towards thermodynamic control by increasing the reaction temperature and extending the reaction time.[5][7]Higher energy input allows the initially formed cis-isomer (kinetic product) to overcome the activation barrier and equilibrate to the more stable trans-isomer (thermodynamic product).
Inappropriate Catalyst Choice Switch to a catalyst known to favor the trans-isomer, such as 5% Ruthenium on Carbon (Ru/C).[3][4]The choice of metal and support can significantly influence the stereochemical outcome of the hydrogenation.
Reaction Conditions Not Optimized Perform the reaction under basic conditions, for example, by adding NaOH to the reaction mixture. A patent describes reacting p-aminobenzoic acid in an aqueous solution of 10% NaOH with 5% Ru/C at 100°C under 15 bar of hydrogen pressure to achieve a high trans ratio.[3][4]Basic conditions can facilitate the epimerization of the cis-isomer to the more stable trans-isomer during the reaction.
Problem 3: Difficulty in separating the trans and cis isomers.
Possible Cause Recommended Solution Scientific Rationale
Similar Solubility of Isomers Convert the isomers to their hydrochloride salts or N-Boc protected derivatives before crystallization.[10]Derivatives often have significantly different crystal packing and solubility profiles compared to the free amines, which can be exploited for efficient separation by fractional crystallization.
Inefficient Crystallization Solvent Screen a variety of solvents and solvent mixtures. For instance, diisopropyl ether has been mentioned as a good solvent for washing the crystals of the N-protected derivative.[10]The choice of solvent is critical for achieving good separation during crystallization.
Isomerization during Workup If using a basic workup, be aware that this can cause epimerization. If separation of the as-formed mixture is desired, maintain neutral or acidic conditions during workup.While basic conditions can be used to intentionally isomerize the cis to the trans form, unintended isomerization can complicate purification if not controlled.

Experimental Protocols & Visualizations

Protocol 1: Synthesis Favoring the trans-Isomer

This protocol is adapted from methodologies that have been shown to produce a high trans:cis ratio.[3][4]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Ethanol

  • Concentrated Sulfuric Acid

  • Hydrogen gas supply

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25% w/w of the starting material), and 10% aqueous NaOH solution.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 15 bar.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain these conditions for approximately 20 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Carefully acidify the filtrate with a suitable acid (e.g., HCl) to a neutral pH.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-aminocyclohexanecarboxylic acid as a mixture of isomers.

  • To obtain the ethyl ester, suspend the crude acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until esterification is complete (monitor by TLC).

  • Cool the reaction, neutralize the acid, and perform an extractive workup to isolate the crude ethyl 4-aminocyclohexanecarboxylate.

Workflow Visualization

Synthesis_Workflow cluster_reaction Hydrogenation (Thermodynamic Control) cluster_workup Workup & Esterification cluster_purification Purification start p-Aminobenzoic Acid catalyst 5% Ru/C, NaOH, 100°C, 15 bar H2 start->catalyst Reactants product_acid Cis/Trans Acid Mixture (High Trans Ratio) catalyst->product_acid Reaction filtration Catalyst Filtration product_acid->filtration esterification Ethanol, H2SO4 (cat.) filtration->esterification final_product Ethyl 4-aminocyclohexanecarboxylate (Cis/Trans Mixture) esterification->final_product separation Fractional Crystallization (of derivative) final_product->separation pure_trans Pure Trans-Isomer separation->pure_trans

Caption: Workflow for trans-isomer enriched synthesis.

Thermodynamic vs. Kinetic Control Energy Diagram

Energy_Profile cluster_axis Reactant Reactant (Ethyl 4-aminobenzoate) TS_Kinetic TS_cis Reactant->TS_Kinetic ΔG‡ (kinetic) TS_Thermo TS_trans Reactant->TS_Thermo ΔG‡ (thermo) Kinetic_Product Cis-Isomer (Kinetic Product) TS_Kinetic->Kinetic_Product ΔG‡ (kinetic) Thermo_Product Trans-Isomer (Thermodynamic Product) TS_Thermo->Thermo_Product ΔG‡ (thermo) Kinetic_Product->Thermo_Product Equilibration (High Temp) Energy Energy Reaction Coordinate Reaction Coordinate

Caption: Energy profile of kinetic vs. thermodynamic control.

References

Technical Support Center: N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during amide and ester synthesis using DCC. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My DCC coupling reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low yields in DCC couplings are a frequent issue, often stemming from several factors ranging from reagent quality to competing side reactions. The fundamental principle of this reaction is the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile (an amine or alcohol).[1][2][3] If this sequence is disrupted, the yield will suffer.

Common Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • DCC Degradation: DCC is sensitive to moisture and can degrade over time.[4] Ensure you are using fresh or properly stored DCC from a tightly sealed container. A waxy solid appearance is normal.[5]

    • Solvent Purity: The presence of water will hydrolyze the O-acylisourea intermediate and consume DCC. Always use anhydrous (dry) solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), for the reaction.[2][4]

    • Incorrect Stoichiometry: Typically, a slight excess of DCC (around 1.1 equivalents) is used to ensure full activation of the carboxylic acid.[6] Ensure your molar calculations are correct.

  • Sub-optimal Reaction Conditions:

    • Temperature: DCC couplings are often initiated at 0°C to control the initial exothermic reaction and minimize side reactions.[2][3] The reaction is then typically allowed to warm to room temperature and stirred for several hours (4-24h) to proceed to completion.[2][7] Running the reaction entirely at a low temperature may slow it down excessively.

    • Order of Addition: A standard and effective procedure is to first dissolve the carboxylic acid and the amine (or alcohol) in an anhydrous solvent, cool the mixture to 0°C, and then add a solution of DCC dropwise.[2][6] This ensures the nucleophile is present to react with the activated intermediate as it forms, minimizing its chance to participate in side reactions.

  • Competing Side Reactions:

    • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[3][5][8] This is a major cause of low yields.

      • Solution: Add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).[4][5] These additives react with the O-acylisourea faster than it can rearrange, forming an active ester intermediate which is more stable but still highly reactive towards the amine, thus preserving the reaction pathway to the desired product.[5]

    • Symmetrical Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[1][5] While this anhydride can also acylate the amine, its formation can sometimes be slower or lead to a more complex reaction profile.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

LowYield_Workflow start Low / No Yield Observed check_reagents Verify Reagent Quality (DCC, Solvents, Substrates) start->check_reagents check_conditions Review Reaction Conditions (Temp, Stoichiometry, Order of Addition) check_reagents->check_conditions Reagents OK failure Yield Still Low Consider Alternative Coupling Reagent check_reagents->failure Reagents Degraded add_additive Incorporate Additive (e.g., HOBt, NHS) check_conditions->add_additive Conditions Correct check_conditions->failure Conditions Suboptimal optimize_temp Optimize Temperature Profile (e.g., 0°C to RT) add_additive->optimize_temp add_additive->failure No Improvement success Yield Improved optimize_temp->success Racemization_Pathway cluster_0 Racemization Pathway cluster_1 Suppression Pathway O_acylisourea O-Acylisourea (Highly Reactive) Enolate Enolate/ Oxazolone O_acylisourea->Enolate α-proton abstraction Racemized_Product Racemized Product Enolate->Racemized_Product O_acylisourea_2 O-Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_acylisourea_2->HOBt_Ester + HOBt Chiral_Product Chirally Pure Product HOBt_Ester->Chiral_Product + Amine

Sources

Technical Support Center: Residual Solvent Removal from trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of removing residual solvents from this valuable pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the highest purity and stability of your compound.

Introduction: The "Why" Behind Rigorous Solvent Removal

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The solvents used during its synthesis and purification, such as ethanol, methanol, and acetonitrile, can become trapped within the crystal lattice of the final product. Residual solvents are not therapeutically beneficial and are strictly regulated due to their potential toxicity.[1][2] The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits on the acceptable daily intake of these solvents.[3][4] Therefore, their effective removal is a critical quality attribute for regulatory compliance and patient safety.

Beyond toxicity, residual solvents can negatively impact the physicochemical properties of the API, including:

  • Crystal Form and Stability: Trapped solvents can disrupt the crystal lattice, potentially leading to the formation of less stable polymorphic forms or solvates.

  • Melting Point: The presence of impurities, including solvents, can depress and broaden the melting point.

  • Degradation: Certain solvents can promote the degradation of the API over time, affecting its shelf life.

This guide will equip you with the knowledge to effectively and efficiently remove residual solvents, ensuring the quality and consistency of your this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the removal of residual solvents. The solutions provided are based on a combination of established principles and practical field experience.

Issue 1: High Levels of Residual Solvents After Initial Drying

Scenario: You have dried your product, but analytical testing (e.g., GC-HS) shows solvent levels above the ICH limits.

Root Cause Analysis:

This is often due to the solvent being trapped within the crystal structure, not just on the surface. Simple vacuum drying may be insufficient to remove these entrapped solvents, especially those with higher boiling points or strong interactions with the API.

Solutions:

  • Recrystallization: This is the most effective method for purifying solids and removing trapped impurities. The principle is to dissolve the compound in a suitable solvent at an elevated temperature and then allow it to cool, forming purer crystals.

    • Solvent Selection is Key: An ideal recrystallization solvent should:

      • Poorly dissolve the compound at room temperature but have high solubility at elevated temperatures.

      • Dissolve impurities well at all temperatures or not at all.

      • Have a relatively low boiling point for easy removal.

      • Not react with the compound.

    • For this compound, which is soluble in water (approx. 100 mg/mL) and ethanol, consider the following:[5]

      • Isopropanol (IPA)/Water Mixture: IPA is often a good choice for recrystallizing hydrochloride salts.[6] A mixture with water can fine-tune the solubility.

      • Ethanol/Anti-solvent: Dissolve the compound in a minimal amount of hot ethanol and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble), like diethyl ether or ethyl acetate, until turbidity is observed. Then, allow it to cool slowly.

  • Slurry Washing: If recrystallization is not feasible due to yield loss, a slurry wash can be effective. This involves suspending the solid in a solvent where it has very low solubility but the impurity (the residual solvent) is soluble.

    • Protocol:

      • Suspend the dried powder in a suitable anti-solvent (e.g., cold ethyl acetate or diethyl ether).

      • Stir the slurry at room temperature or below for a defined period (e.g., 1-2 hours).

      • Filter the solid and wash with a small amount of the cold anti-solvent.

      • Proceed with the final drying step.

Issue 2: Product Degradation or Discoloration During Drying

Scenario: Your final product is off-color (e.g., yellow or brown) or analytical tests show the presence of degradants.

Root Cause Analysis:

This compound has a melting point of approximately 150-155°C.[5] However, thermal degradation can occur at temperatures below the melting point, especially during prolonged heating. Amine salts can be susceptible to thermal degradation.

Solutions:

  • Optimize Drying Temperature:

    • Rule of Thumb: Keep the drying temperature at least 20-30°C below the melting point. For this compound, a conservative maximum temperature of 60-70°C is recommended.

    • Vacuum Drying: Always dry under vacuum. Reducing the pressure lowers the boiling point of the residual solvents, allowing for their efficient removal at a lower, safer temperature.

  • Nitrogen Bleed: Introduce a slow stream of dry nitrogen into the vacuum oven. This can help to break the vacuum locally at the surface of the powder, creating a "sweeping" effect that carries away solvent vapors more efficiently.

Issue 3: Inconsistent Drying and "Wet Spots" in the Product

Scenario: After drying, some parts of the product are clumpy and test positive for high solvent content, while other parts are a fine, dry powder.

Root Cause Analysis:

This is typically due to inefficient mass transfer, where the solvent vapor cannot escape from the bulk of the product. This can be caused by:

  • Thick Product Bed: A thick layer of powder in the drying tray prevents the efficient removal of solvent from the bottom layers.

  • Caking or Agglomeration: The product may have a tendency to form a hard crust on the surface, trapping solvent within.

Solutions:

  • Control Bed Depth: Spread the material thinly and evenly on the drying trays. A bed depth of 1-2 cm is generally recommended.

  • Intermittent Raking/Agitation: If your dryer allows, carefully and aseptically rake the powder periodically during the drying process to break up any clumps and expose fresh surfaces.

  • Milling Before Final Drying: If the product is heavily agglomerated after filtration, gentle milling to break up the clumps before the final drying step can significantly improve drying efficiency.

Frequently Asked Questions (FAQs)

Q1: Which residual solvents are most likely to be present in my sample?

Based on common synthetic routes, the most probable residual solvents are ethanol, methanol, and acetonitrile . Water may also be present. It is crucial to have an understanding of the specific synthesis process used to anticipate the solvents that require removal.

Q2: How do I choose between recrystallization and slurry washing?

Use the following decision tree to guide your choice:

G start High Residual Solvents Detected check_purity Is the overall purity (excluding solvents) >99%? start->check_purity recrystallize Recrystallization is Recommended (Higher purity, better crystal form) check_purity->recrystallize No slurry_wash Slurry Wash is a Good Option (Preserves yield, targets specific solvents) check_purity->slurry_wash Yes re_evaluate Re-evaluate Synthesis/Isolation Steps (Impurity profile may be complex) recrystallize->re_evaluate If purity is still low after recrystallization

Caption: Decision tree for purification method selection.

Q3: What are the ICH limits for the common residual solvents?

The ICH Q3C guidelines classify solvents into three classes based on their toxicity. The limits for the most relevant solvents are summarized in the table below.

Q4: Can I use high temperatures to speed up drying?

This is strongly discouraged. As discussed in the troubleshooting section, excessive heat can lead to thermal degradation of the product. Low-temperature vacuum drying is the industry standard for heat-sensitive APIs.

Q5: My product has a different crystalline form after drying. What happened?

This could be due to a polymorphic transformation or the formation/desolvation of a solvate. The choice of solvent and the drying conditions can influence the final crystal form. If a specific polymorph is required, it is essential to develop a robust crystallization and drying protocol and to characterize the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). While no specific polymorphism studies have been published for this compound, it is a known phenomenon for similar hydrochloride salts.

Data Presentation and Protocols

Table 1: Properties of Common Residual Solvents

This table provides a quick reference for the boiling points and ICH Q3C limits of solvents commonly encountered in the synthesis of this compound.

SolventBoiling Point (°C)ICH ClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Methanol64.72300030.0
Ethanol78.43500050.0
Acetonitrile81.624104.1
Source: ICH Q3C (R8) Guidelines
Experimental Protocol: Optimized Vacuum Drying

This protocol provides a validated starting point for the efficient and safe drying of this compound.

Objective: To reduce residual solvents to below ICH limits without causing thermal degradation.

Equipment:

  • Vacuum oven with temperature and pressure control

  • Vacuum pump

  • Drying trays (glass or stainless steel)

  • Spatula

Procedure:

  • Preparation:

    • Pre-heat the vacuum oven to the desired temperature (e.g., 50°C).

    • Ensure the oven and trays are clean and dry.

  • Loading:

    • Spread the filtered and washed this compound evenly on the drying trays.

    • Ensure the bed depth does not exceed 1-2 cm.

    • Break up any large clumps of material.

  • Drying Cycle:

    • Place the loaded trays in the pre-heated oven.

    • Close the oven door and start the vacuum pump, gradually reducing the pressure to below 10 mbar.

    • Once the desired vacuum is reached, maintain the temperature at 50°C for at least 12-24 hours.

    • Optional: Introduce a slow nitrogen bleed into the oven to enhance solvent removal.

  • Monitoring and Completion:

    • The drying process is complete when the solvent levels, as determined by in-process control (IPC) analysis (e.g., GC-HS), are below the target limits.

    • To confirm completion, you can also monitor for constant weight. Take a small sample at regular intervals (e.g., every 4 hours after the initial 12 hours) and weigh it. The product is considered dry when two consecutive weighings show no significant change.

  • Unloading:

    • Once drying is complete, turn off the heat and allow the oven to cool to room temperature.

    • Break the vacuum with dry nitrogen or argon.

    • Remove the trays and transfer the dry powder to a suitable container.

Workflow for Optimized Vacuum Drying:

G cluster_prep Preparation cluster_drying Drying Cycle cluster_monitoring Monitoring cluster_completion Completion prep_oven Pre-heat Oven (50°C) load_product Load Product (Bed Depth < 2cm) prep_oven->load_product start_vacuum Apply Vacuum (<10 mbar) load_product->start_vacuum maintain_temp Maintain Temp (50°C) for 12-24h start_vacuum->maintain_temp ipc_analysis IPC Analysis (GC-HS) maintain_temp->ipc_analysis check_weight Check for Constant Weight ipc_analysis->check_weight check_weight->maintain_temp Not Dry cool_down Cool Down Under Vacuum check_weight->cool_down Dry break_vacuum Break Vacuum with N2 cool_down->break_vacuum unload Unload Dry Product break_vacuum->unload

Caption: Workflow for the vacuum drying process.

References

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. Available at: [Link]

  • ICH Q3C Impurities - ResearchGate. Available at: [Link]

  • Q3C — Tables and List Guidance for Industry - FDA. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Available at: [Link]

  • This compound cas 2084-28-8 - Watson International. Available at: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Hydrogenation to the Trans Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in stereoselective hydrogenation. Here, we provide in-depth, field-proven insights into optimizing catalyst loading to selectively achieve trans isomers. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and refine your synthetic strategies.

Part 1: Fundamentals of Trans-Selective Hydrogenation

This section addresses the foundational questions regarding the selection and mechanism of catalysts that favor the formation of trans isomers.

Q1: Why is it challenging to form trans alkenes via catalytic hydrogenation when cis isomers are the typical products?

A1: The challenge lies in the fundamental mechanism of catalytic hydrogenation on solid metal surfaces. Typically, molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The alkyne substrate then coordinates to the surface, and the hydrogen atoms are delivered to the same face of the triple bond in a syn-addition manner.[1][2] This process inherently leads to the formation of cis (or Z) alkenes. To achieve a trans isomer, an anti-addition of hydrogen is required, which necessitates a different reaction pathway.[1]

Q2: What are the primary catalytic strategies to achieve trans isomers from alkynes?

A2: While direct catalytic hydrogenation to trans alkenes is less common than to cis alkenes, several strategies exist:

  • Dissolving Metal Reduction: This is the classical and highly stereoselective method, though not strictly a catalytic hydrogenation in the traditional sense. It involves using an alkali metal like sodium or lithium in liquid ammonia.[1][3][4] The reaction proceeds through a radical anion intermediate, which equilibrates to the more stable trans-vinyl radical before being protonated, thus yielding the trans-alkene.[2]

  • Ruthenium-Based Homogeneous Catalysis: Modern advancements have led to the development of ruthenium-based homogeneous catalysts that can achieve trans-selective hydrogenation.[5][6] These systems operate through mechanisms that do not involve a simple syn-addition on a metal surface and show excellent functional group tolerance, making them superior to dissolving metal reductions for complex molecules.[5][6]

  • Specialized Heterogeneous Catalysts & Conditions: While less common, some heterogeneous catalyst systems can be tuned to favor trans isomers, often through isomerization of the initially formed cis product or by altering the reaction pathway under specific conditions. This is often observed as a side reaction in partial hydrogenation of polyunsaturated fats.[7]

Part 2: Step-by-Step Guide to Optimizing Catalyst Loading

Optimizing catalyst loading is a critical step to balance reaction rate, selectivity, and cost. Insufficient loading leads to slow or incomplete reactions, while excessive loading can promote side reactions like over-reduction to the alkane or isomerization.

Q3: How do I systematically screen for the optimal catalyst loading for a new trans-hydrogenation reaction?

A3: A systematic approach using parallel reaction screening is highly effective. The goal is to identify the lowest catalyst loading that provides the desired conversion and selectivity in a reasonable timeframe.

Experimental Protocol: Catalyst Loading Screening

This protocol outlines a general procedure for screening catalyst loading for a ruthenium-catalyzed trans-selective hydrogenation.

1. Preparation and Setup:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[8]
  • Use high-purity, degassed solvents. Impurities can poison the catalyst.[9]
  • Prepare a stock solution of your alkyne substrate and an internal standard (for analytical monitoring) in the chosen solvent.

2. Reaction Array Setup (in a glovebox or under inert gas flow):

  • Arrange a series of reaction vials or a parallel reactor block.[10]
  • To each reactor, add the ruthenium pre-catalyst (e.g., [Cp*RuCl(cod)]) and any necessary ligands or additives.
  • Vary the molar percentage (mol%) of the catalyst across the reactors. A typical screening range could be 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

3. Reaction Execution:

  • Add the solvent to each reactor, followed by the substrate stock solution.
  • Seal the reactors, remove them from the glovebox, and connect them to a hydrogen manifold.
  • Purge the system by evacuating and backfilling with hydrogen gas (3-4 cycles).[8]
  • Pressurize the reactors to the desired hydrogen pressure and begin stirring at the set temperature.

4. Monitoring and Analysis:

  • At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take an aliquot from each reaction.
  • Quench the aliquot and analyze by GC, HPLC, or NMR to determine the conversion of the starting material and the ratio of cis to trans isomers.[11][12]

5. Data Interpretation:

  • Plot conversion and trans:cis ratio versus time for each catalyst loading.
  • The optimal loading is the lowest amount that achieves full conversion and the highest trans selectivity within your desired reaction time.
Data Presentation: Example Screening Results
Catalyst Loading (mol%)Time (h)Conversion (%)trans:cis Ratio
0.586592:8
1.089895:5
2.04>9995:5
5.02>9994:6

Illustrative data. Actual results will vary based on substrate and conditions.

Visualization: Catalyst Optimization Workflow

The following diagram illustrates the logical workflow for optimizing catalyst loading.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision cluster_outcome Outcome prep Define Reaction Scope: Substrate, Solvent, Temp, Pressure screen Select Catalyst Loadings for Screening (e.g., 0.5, 1, 2, 5 mol%) prep->screen run Run Parallel Reactions prep->run monitor Monitor Progress: Conversion & trans:cis Ratio (GC/HPLC) run->monitor analyze Analyze Data: Plot Conversion & Selectivity vs. Time monitor->analyze decision Optimal Loading Found? analyze->decision finalize Finalize Protocol with Optimized Catalyst Loading decision->finalize Yes refine Refine Conditions (e.g., Temp, Pressure) or Re-screen decision->refine No refine->screen Iterate G start Low trans Selectivity q1 Is alkane (over-reduction) a major byproduct? start->q1 q2 Is the catalyst system validated for trans selectivity? q1->q2 No sol1 Reduce Catalyst Activity: 1. Lower Catalyst Loading 2. Lower H2 Pressure 3. Lower Temperature q1->sol1 Yes q3 Are reaction conditions optimized? q2->q3 Yes sol2 Re-evaluate Catalyst: 1. Use known trans-selective catalyst (e.g., Ru-based) 2. Consider dissolving metal reduction q2->sol2 No sol3 Optimize Conditions: 1. Screen Solvents 2. Vary Temperature 3. Check for required additives q3->sol3 No

Caption: Decision tree for troubleshooting low trans selectivity.

Part 4: Frequently Asked Questions (FAQs)

Q6: Can the catalyst support material influence trans selectivity?

A6: Yes, for heterogeneous catalysts, the support can play a significant role. The interaction between the metal nanoparticles and the support material (metal-support interaction) can alter the electronic properties and geometry of the active sites. [13][14]While most common supports like carbon or alumina with standard catalysts favor cis products, research into novel supports or functionalized supports can influence selectivity by modifying the adsorption of the substrate or the stability of reaction intermediates. [15][16] Q7: Is it possible for a cis isomer to convert to a trans isomer during the reaction?

A7: Yes, cis-trans isomerization can occur on the catalyst surface. The mechanism often involves the reversible formation of a semi-hydrogenated intermediate. [17]If the alkene product desorbs and then readsorbs onto the catalyst, rotation around the single bond can occur before the second hydrogen is eliminated to reform the double bond, leading to the thermodynamically more stable trans isomer. This is particularly relevant in reactions run for long durations or at high temperatures. [7] Q8: What is the typical range for catalyst loading in these types of reactions?

A8: For highly efficient homogeneous catalysts, such as modern ruthenium or iridium systems, loadings can be quite low, often in the range of 0.1 to 2.0 mol%. For heterogeneous catalysts or less active systems, loadings might be higher, typically ranging from 1 to 10 wt% of the catalyst relative to the substrate. The ideal loading is always substrate- and system-dependent and must be determined experimentally. [18]

References

  • 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. [Link]

  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]

  • Computational Investigations into the Mechanisms of Trans-Selective Hydrogenation and Hydrometalation of Alkynes. ACS Symposium Series. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]

  • 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]

  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. [Link]

  • Alkynes to Alkenes. Chemistry Steps. [Link]

  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions. [Link]

  • Reduction of alkynes. Khan Academy. [Link]

  • Support Effects on the Activity and Selectivity of Ni3CuSn0.3 Trimetallic Catalysts in the Selective Hydrogenation of Phenylacetylene. ACS Omega. [Link]

  • Catalytic Hydrogenation of Alkynes. YouTube. [Link]

  • Reduction of Alkynes. OpenOChem Learn. [Link]

  • Why does hydrogenation cause the regiochemistry to become trans? Reddit. [Link]

  • Unexpected Consequences of Alkene Hydrogenation. Oregon State University. [Link]

  • Selective hydrogenation of alkynes to alkenes over a Pd single-atom catalyst. ResearchGate. [Link]

  • Catalytic Hydrogenation. ElectronicsAndBooks. [Link]

  • Revisiting the formation of trans isomers during partial hydrogenation of triacylglycerol oils. ResearchGate. [Link]

  • Optimization of the asymmetric trans-selective hydrogenation. ResearchGate. [Link]

  • Quantifying Cis- and Trans-Alkenes. ChemistryViews. [Link]

  • Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. RSC Publishing. [Link]

  • Influence of metal–support interactions on the kinetics of liquid-phase citral hydrogenation. ResearchGate. [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. MDPI. [Link]

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts. ResearchGate. [Link]

  • Catalyst screening for ML hydrogenation. ResearchGate. [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. [Link]

  • A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay. ResearchGate. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. [Link]

  • Selective Catalytic Hydrogenation of Triglycerides: Activity and Selectivity Towards C18:1. AIDIC. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • Effects of hydrogenation parameters on trans isomer formation, selectivity and melting properties of fat. ResearchGate. [Link]

  • Guidelines to achieving high selectivity for the hydrogenation of α,β-unsaturated aldehydes with bimetallic and dilute alloy catalysts. eScholarship. [Link]

  • High-Throughput Screening Techniques in Catalysis. University of Erlangen-Nuremberg. [Link]

  • Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Methods for trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8), a critical pharmaceutical intermediate.[1][2][3][4] The accurate determination of its purity, particularly isomeric purity, and the identification of related substances are paramount for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The analytical strategy for a molecule like this—a non-chromophoric, chiral, primary amino acid ester—must be multifaceted. No single technique is sufficient for complete characterization. We will explore and compare the primary analytical tools: High-Performance Liquid Chromatography (HPLC) for purity and isomer separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Isomerism

HPLC is the cornerstone of quality control for this compound. Its versatility allows for both quantitative purity analysis (assay) and the critical separation of stereoisomers. We will dissect two distinct HPLC approaches: Reversed-Phase HPLC for purity and assay, and Chiral HPLC for isomeric separation.

A. Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling

This technique is the standard for determining the purity and quantifying the content of the main component against known reference standards.

Causality and Experimental Choices: The molecule lacks a significant UV chromophore, necessitating detection at low wavelengths (e.g., 200-215 nm). The primary amine group requires a controlled pH environment to ensure consistent protonation and stable chromatographic behavior. An acidic mobile phase is employed to protonate the amine, improving peak shape and preventing interactions with residual silanols on the column packing.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).[5]

  • Column: A robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase: A filtered and degassed solution of Acetonitrile and an aqueous buffer. A typical starting point is a mixture of Acetonitrile and 0.1% Phosphoric Acid in water.[5][6] The ratio (e.g., 30:70 v/v) should be optimized to achieve a suitable retention time (k' between 2 and 10).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure retention time stability.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dissolve in the mobile phase to create a ~100 µg/mL solution.[5]

  • Sample Preparation: Prepare the sample to the same target concentration as the standard using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions. Purity is determined by area percent, and the assay is calculated against the peak area of the known reference standard.

Workflow for RP-HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh Sample/Standard s_dissolve Dissolve in Mobile Phase s_prep->s_dissolve hplc_inj Inject Sample (10 µL) s_dissolve->hplc_inj hplc_sep C18 Column Separation (ACN/H₃PO₄ Buffer) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_calc Calculate Area % (Purity) & Assay data_acq->data_calc

Caption: Workflow for purity and assay analysis by RP-HPLC.

B. Chiral HPLC for Stereoisomeric Purity

The synthesis of this compound can potentially yield the cis-isomer as an impurity.[7] Since stereochemistry is critical for pharmaceutical activity, a method to separate and quantify these isomers is mandatory. Chiral HPLC is the definitive technique for this purpose.[8]

Causality and Experimental Choices: Cis and trans isomers are diastereomers and can often be separated on standard achiral columns. However, if enantiomeric separation is also required, a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating isomers of amino acid esters and similar compounds.[9][10] These separations typically rely on normal-phase chromatography, using non-polar mobile phases to promote the specific hydrogen bonding, dipole-dipole, and π-π interactions required for chiral recognition.[9]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system as described for RP-HPLC.

  • Column: A polysaccharide-based chiral column, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar cellulose-based CSP.[7][9]

  • Mobile Phase: A normal-phase eluent, typically a mixture of Hexane and a polar modifier like Isopropanol (e.g., 90:10 v/v). Small amounts of an amine additive (e.g., diethylamine) may be needed to improve the peak shape of the basic analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like hexane/ethanol.

  • Analysis: Inject a sample containing both cis and trans isomers (if available) to confirm resolution and peak identification. Quantify the isomeric impurity by area percent.

Parameter Reversed-Phase HPLC Chiral HPLC
Primary Purpose Purity (Assay) & Chemical Impurity ProfilingStereoisomeric Purity (cis vs. trans)
Stationary Phase Octadecylsilane (C18)Polysaccharide Phenylcarbamate (e.g., Amylose)[9][10]
Mobile Phase Polar (e.g., Acetonitrile/Aqueous Buffer)Non-polar (e.g., Hexane/Isopropanol)
Key Output Purity value (e.g., 99.5%), Assay vs. StandardIsomer content (e.g., <0.1% cis-isomer)
Trustworthiness Validated according to ICH guidelines for accuracy, precision, and linearity.[11]Specificity is key; method must resolve the target isomer from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[12] For this compound, which is a salt, direct analysis is not feasible due to its non-volatile nature.

Causality and Experimental Choices: The hydrochloride salt must be converted to its more volatile free-base form. This is typically achieved by neutralization with a base followed by extraction into an organic solvent. While sometimes analyzable directly, primary amines can exhibit poor peak shape on standard GC columns. Derivatization (e.g., silylation) can improve volatility and chromatographic performance, but adds complexity. A more direct approach is to use a specialized GC column designed for amines.[13] Mass spectrometric detection provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.[12][14]

Experimental Protocol: GC-MS

  • Sample Preparation (Neutralization & Extraction): a. Dissolve a known amount of the hydrochloride salt in water. b. Add a base (e.g., 1M NaOH) to raise the pH to >10, converting the amine salt to the free base. c. Extract the aqueous solution with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). d. Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[14]

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.[14]

  • Analysis: Identify peaks by comparing their mass spectra with the NIST/Wiley library and confirm with a reference standard injection if available.

Workflow for GC-MS Impurity Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_dissolve Dissolve HCl Salt in Water s_base Basify to pH >10 (Free Base Formation) s_dissolve->s_base s_extract Extract with Organic Solvent s_base->s_extract gc_inj Inject Extract s_extract->gc_inj gc_sep Capillary Column Separation gc_inj->gc_sep gc_ms MS Detection (EI, 70 eV) gc_sep->gc_ms data_acq Acquire TIC & Mass Spectra gc_ms->data_acq data_lib Library Search & Impurity ID data_acq->data_lib

Caption: Workflow for volatile impurity identification by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

While chromatography separates and quantifies, NMR provides unequivocal structural confirmation. It is the definitive method to confirm the identity of the molecule and, crucially, its trans stereochemistry.[7]

Causality and Experimental Choices: ¹H NMR spectroscopy provides information on the electronic environment of each proton and their connectivity through spin-spin coupling. For this compound, the key is analyzing the signals for the protons at C1 (attached to the ester group) and C4 (attached to the amine group). In the trans isomer, both substituents prefer an equatorial position, leading to the C1 and C4 protons being axial. Axial protons typically appear as broad multiplets with large coupling constants, a distinctive feature that allows for unambiguous differentiation from the cis isomer.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to identify include the ethyl group quartet (~4.1 ppm) and triplet (~1.2 ppm), and the cyclohexyl ring protons.[16] The broad multiplets for the axial H1 and H4 protons are diagnostic for the trans isomer.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon (~175 ppm), the carbons of the ethyl group, and the cyclohexyl ring carbons.[15]

  • Analysis: Correlate the observed chemical shifts, integrations, and coupling constants with the known structure of the trans isomer.

Logic Diagram for NMR Structure Verification

cluster_data NMR Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Structural Conclusion H1_NMR ¹H NMR Spectrum Shifts Chemical Shifts & Integrations H1_NMR->Shifts Coupling Coupling Constants (J-values) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum Carbon_Count Number of Carbon Signals C13_NMR->Carbon_Count Structure_ID Identity Confirmed Shifts->Structure_ID Stereochem Trans Stereochemistry Confirmed Coupling->Stereochem Carbon_Count->Structure_ID Conclusion Conclusion Structure_ID->Conclusion Final Structure Verified Stereochem->Conclusion Final Structure Verified

Caption: Logical flow from NMR data to definitive structure verification.

Comparative Guide Summary

Method Primary Application Sensitivity Key Strengths Key Limitations
RP-HPLC Purity, Assay, Non-isomeric ImpuritiesHigh (µg/mL to ng/mL)Robust, quantitative, excellent for routine QC.[17]Limited structural information; may not separate stereoisomers.
Chiral HPLC Cis/Trans Isomer SeparationHigh (µg/mL)Definitive method for quantifying stereoisomeric purity.[8]Requires specialized, expensive columns; method development can be complex.
GC-MS Identification of Volatile/Semi-volatile ImpuritiesVery High (pg level)Provides structural information for impurity ID; excellent for residual solvents.[12]Not suitable for non-volatile salts; requires sample prep (extraction/derivatization).
NMR Definitive Structure & Stereochemistry IDLow (mg level)Unequivocal structural confirmation; gold standard for reference characterization.[7]Not a trace analysis technique; lower throughput; expensive instrumentation.

Conclusion and Recommendations

A comprehensive analytical strategy for this compound requires the intelligent application of multiple techniques.

  • For routine quality control (QC) in a manufacturing environment, a validated RP-HPLC method for assay and purity, coupled with a specific Chiral HPLC method for isomeric purity, is the most effective and efficient approach.

  • For impurity identification and investigation of unknown peaks or process-related impurities, GC-MS is invaluable for targeting volatile compounds, while preparative HPLC followed by NMR or LC-MS would be needed for non-volatile unknowns.

  • For reference standard characterization and initial structural verification of a new batch or supplier, a full suite of tests including NMR , HPLC, and elemental analysis is required to unequivocally confirm identity, purity, and stereochemistry.

By selecting the appropriate analytical tool for the question at hand, researchers and drug development professionals can ensure the quality, safety, and efficacy of the materials used in the pharmaceutical supply chain.

References

A Senior Application Scientist's Comparative Guide to Trans-Ethyl and Trans-Methyl 4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,4-trans-Cyclohexane Scaffold

In the landscape of medicinal chemistry and materials science, the 1,4-disubstituted cyclohexane ring is a privileged scaffold. Its rigid, chair-like conformation provides a reliable framework for orienting functional groups in three-dimensional space, a critical factor in designing molecules with precise binding affinities for biological targets. Trans-ethyl 4-aminocyclohexanecarboxylate and its methyl-ester counterpart are pivotal building blocks derived from trans-4-aminocyclohexanecarboxylic acid (ACCA). They serve as versatile intermediates in the synthesis of a wide array of compounds, from peptide mimetics to active pharmaceutical ingredients (APIs) such as Janus kinase inhibitors.[1][2][3]

The choice between the ethyl and methyl ester is not trivial; it is a strategic decision that can influence physicochemical properties, reaction kinetics, and the pharmacokinetic profile of the final molecule. This guide provides an in-depth comparison of these two key intermediates, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.

Part 1: Molecular Structure and Conformational Integrity

The defining feature of these molecules is the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. In its lowest energy state, the cyclohexane ring adopts a chair conformation. For a trans-1,4-disubstituted ring, the most thermodynamically stable conformation is one where both substituents occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if one or both groups were in axial positions.[4][5][6] This conformational rigidity is precisely why this scaffold is so valued; it locks the amino and carboxylate functionalities into a specific, predictable spatial orientation.

Caption: Diequatorial arrangement in trans-1,4-substituted cyclohexane.

Part 2: Comparative Physicochemical Properties

The seemingly minor difference between a methyl (-CH₃) and an ethyl (-C₂H₅) group imparts subtle yet significant changes to the molecule's physical and chemical properties. These differences can influence solubility, lipophilicity, and reactivity in subsequent synthetic steps.

PropertyTrans-Methyl 4-Aminocyclohexanecarboxylate Trans-Ethyl 4-Aminocyclohexanecarboxylate Rationale for Difference
Molecular Formula C₈H₁₅NO₂C₉H₁₇NO₂Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 171.22 g/mol (Free Base) / 193.67 g/mol (HCl Salt)[7][8]171.24 g/mol (Free Base) / 207.7 g/mol (HCl Salt)[7][9]The ethyl group is larger and heavier than the methyl group.[10]
CAS Number (HCl Salt) 61367-07-5[7][11]2084-28-8[7][12][13]Unique identifiers for distinct chemical substances.
Appearance White to yellow crystalline solid/powder.[7][11][14]White solid or crystalline powder.[13][15]Both are typically stable, crystalline solids at room temperature.
Melting Point (HCl Salt) 140-142°C[14]200-202°C[13]Differences in crystal lattice energy due to molecular size and packing.
Solubility Soluble in water (as HCl salt).[7][14]Soluble in water (as HCl salt).[15]The primary amine allows for salt formation, enhancing aqueous solubility.
Lipophilicity (LogP) LogP = 2.179 (HCl Salt)[7]Higher than methyl ester (estimated).The additional methylene group in the ethyl ester increases its hydrophobicity.[7]
Reactivity More reactive in ester hydrolysis/transesterification.[10]Less reactive due to increased steric hindrance.The smaller methyl group offers less steric hindrance to nucleophilic attack at the carbonyl carbon.[10][16]
Expert Insights on Property Differences:
  • Lipophilicity (LogP): The most critical distinction for drug development professionals is the increase in lipophilicity with the ethyl ester.[7] A higher LogP can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability. However, it can also decrease aqueous solubility, posing challenges for formulation. The choice is a balancing act tailored to the specific pharmacokinetic goals of the target API.

  • Reactivity: From a process chemistry perspective, the higher reactivity of the methyl ester can be advantageous, potentially allowing for milder conditions or shorter reaction times in subsequent transformations of the ester group.[10] Conversely, the greater stability of the ethyl ester might be preferred if the ester must remain intact through several harsh synthetic steps.

Part 3: Synthesis Strategies and Stereochemical Control

The most common route to these compounds is the direct Fischer esterification of trans-4-aminocyclohexanecarboxylic acid or its hydrochloride salt, using the corresponding alcohol (methanol or ethanol) as both the solvent and reagent, typically under acidic conditions (e.g., with SOCl₂ or HCl gas).[11][17]

A significant challenge in the synthesis of these scaffolds, particularly when starting from planar aromatic precursors like p-aminobenzoic acid, is achieving a high diastereomeric excess of the desired trans isomer. Catalytic hydrogenation of the aromatic ring often yields a mixture of cis and trans isomers, with the cis form sometimes predominating.[1][3]

Trustworthiness through Self-Validation: The Principle of Thermodynamic Control

To ensure the production of the functionally superior trans isomer, a self-validating protocol based on thermodynamic equilibrium is employed. The trans isomer, with both large substituents in the equatorial position, is more stable than the cis isomer. This energy difference can be exploited through base-mediated epimerization. By treating a cis/trans mixture with a strong, non-nucleophilic base (e.g., potassium tert-butoxide), the proton alpha to the ester group is abstracted, forming an enolate intermediate. Reprotonation can occur from either face, but the system will equilibrate to favor the more stable trans product.[7] This process is a cornerstone of reliable, large-scale production.

Caption: General synthetic workflow emphasizing stereochemical control.

Part 4: Applications and Comparative Performance

Both esters are primarily used as intermediates, meaning their "performance" is judged by how effectively they facilitate the synthesis of a target molecule and what properties they impart.

  • Scaffolds in Drug Discovery: Their rigid structure is ideal for positioning pharmacophores. The amino group serves as a handle for amide bond formation, while the ester can be hydrolyzed to the carboxylic acid for other couplings or left as an ester to modulate solubility and cell permeability.

  • Ethyl Ester Applications: The ethyl ester is specifically noted for its use in synthesizing inhibitors of adenosine deaminase and compounds for studying adenosine receptors, where its increased lipophilicity may play a role in target engagement or cell penetration.[7][12][13][18]

  • Methyl Ester Applications: As a more fundamental building block, the methyl ester is broadly used in pharmaceutical and chemical research for coupling reactions where a simple, reactive ester is required.[7][11]

Experimental Data Context: Choosing the Right Ester

The decision between ethyl and methyl is dictated by the specific synthetic context and the desired properties of the final product.

  • If the Goal is Enhanced Lipophilicity: For a final compound intended to cross the blood-brain barrier or other lipid membranes, starting with the ethyl ester provides a head start on achieving the desired LogP profile.

  • If the Ester is a Synthetic Handle: If the ester group is intended for later hydrolysis to the free acid, the methyl ester is often preferred. Saponification of methyl esters is typically faster and requires milder conditions than for ethyl esters, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Process and Purification Considerations: The choice may also be pragmatic. If a later step in the synthesis uses ethanol as a solvent, choosing the ethyl ester from the start can prevent potential issues with transesterification as a side reaction.

Part 5: Validated Experimental Protocols

The following protocols are standard, validated methods for the synthesis and purification of these key intermediates.

Protocol 1: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This protocol describes a classic Fischer esterification using thionyl chloride (SOCl₂) to generate HCl in situ, which acts as the catalyst.

Materials and Reagents:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to -10 °C in an ice/salt bath.

  • Causality: Cooling is critical to control the highly exothermic reaction between SOCl₂ and methanol. Add thionyl chloride (2.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, stirring for 15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Self-Validation: The reaction is driven to completion by using a large excess of methanol, pushing the esterification equilibrium forward.

  • Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.

  • The resulting solid is the crude hydrochloride salt of the methyl ester. It can be purified by recrystallization from an appropriate solvent system like ethanol/ether to yield a white crystalline solid.[11]

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Isomer Enrichment via Base-Mediated Epimerization

This protocol describes the conversion of a cis/trans mixture to the thermodynamically favored trans isomer.

Materials and Reagents:

  • Cis/trans mixture of methyl 4-aminocyclohexanecarboxylate

  • Potassium tert-butoxide (KOtBu)

  • Isopropyl alcohol (anhydrous)

  • Acetic acid

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the cis/trans ester mixture (1.0 eq) in anhydrous isopropyl alcohol in a flask under an inert atmosphere.

  • Add potassium tert-butoxide (approx. 0.15 eq). Causality: A sub-stoichiometric amount of a strong base is sufficient to catalyze the epimerization equilibrium without promoting significant ester hydrolysis.

  • Heat the mixture to 60-65 °C for 2-3 hours. The equilibrium will shift towards the more stable trans configuration.

  • Monitor the cis:trans ratio by GC or ¹H NMR.

  • Once the equilibrium is reached, cool the mixture and carefully neutralize it by adding acetic acid until a pH of ~7.0 is achieved.

  • The trans product, being less soluble, will often precipitate and can be isolated by filtration.[7]

Conclusion

Trans-ethyl and trans-methyl 4-aminocyclohexanecarboxylate are not interchangeable commodities but strategic tools in molecular design. The fundamental difference lies in the properties conferred by the terminal alkyl group of the ester.

  • Trans-methyl 4-aminocyclohexanecarboxylate is the archetypal building block: smaller, slightly more reactive, and an excellent starting point when the ester is destined for further transformation.

  • Trans-ethyl 4-aminocyclohexanecarboxylate is the functionally tuned variant: its enhanced lipophilicity offers a direct route to modulating a molecule's pharmacokinetic properties, making it a valuable asset in the later stages of drug candidate optimization.

The optimal choice depends entirely on the specific application, synthetic route, and desired end-point properties. By understanding the distinct causality behind their physicochemical differences, researchers can leverage these valuable scaffolds to accelerate the development of novel chemical entities with greater precision and purpose.

References

  • Benchchem. (n.d.). Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]

  • ChemBK. (2024). Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Biodiesel Education. (1992). Ethyl and Methyl Esters of Vegetable Oil. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • St. Paul's C. M. College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of physical properties of ethyl esters with literature. Retrieved from [Link]

  • PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Alichem. (2024). trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid). Retrieved from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • Quora. (2018). What is the difference between ethyl and methyl?. Retrieved from [Link]

  • ResearchGate. (2020). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Google Patents. (n.d.). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • ResearchGate. (2001). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2010/070368 PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of trans-Ethyl 4-aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and valuable scaffold for the development of novel therapeutic agents. Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. Among these scaffolds, derivatives of trans-4-aminocyclohexanecarboxylic acid and its ethyl ester, trans-ethyl 4-aminocyclohexanecarboxylate, have emerged as a promising class of compounds with a diverse range of biological activities.

This guide provides a comparative analysis of the biological activities reported for derivatives of this core structure, with a focus on their potential applications in antimicrobial and anticancer research. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for their biological evaluation.

The Versatile Scaffold: trans-4-Aminocyclohexanecarboxylate

The trans configuration of the 4-amino and carboxylate groups on the cyclohexane ring provides a distinct spatial arrangement that is key to the biological activity of its derivatives. This scaffold has been explored for a variety of therapeutic applications, including:

  • Antimicrobial Agents: By modifying the amino and carboxyl groups, researchers have developed potent antibacterial and antifungal compounds.

  • Anticancer Therapeutics: The cyclohexane core has been incorporated into novel platinum-based anticancer drugs and other cytotoxic agents.

  • Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes such as adenosine deaminase and dipeptidyl peptidase-IV (DPP-IV), suggesting potential in metabolic and immunological disorders.[1][2]

  • Analgesics: Certain modifications to the aminocyclohexane structure have yielded compounds with significant analgesic properties.[3]

This guide will focus on the comparative analysis of antimicrobial and anticancer activities, where the most structured data is available for comparison.

Comparative Analysis of Antimicrobial Activity

A series of amide derivatives were synthesized and tested for their in vitro antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined.

Table 1: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Amide Derivatives

Compound IDR (Substituent on N-phenyl)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
F4 Cyclohexyl>128>12864
F5 4-Methylphenyl (p-tolyl)>128>12832
F8 4-Chlorophenyl6412816
F9 Thiazol-2-yl326416
F16 2-Methylphenyl (o-tolyl)>128>12864

Data adapted from a study on cyclopropane carboxamide derivatives to illustrate a typical SAR analysis. Lower MIC values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key structure-activity relationships can be deduced:

  • Influence of the Amide Substituent: The nature of the group attached to the amide nitrogen plays a crucial role in determining both the potency and spectrum of antimicrobial activity.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen (e.g., F5, F8, F9) generally confer greater activity compared to aliphatic ones (e.g., F4).

  • Electronic Effects of Phenyl Ring Substitution: The presence of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (F8) enhances activity against S. aureus and C. albicans compared to an electron-donating methyl group (F5).

  • Heterocyclic Moieties: The introduction of a heteroaromatic ring, such as thiazole (F9), can lead to potent activity against both bacteria and fungi.

These insights underscore the importance of the amide substituent in modulating the biological activity of the core scaffold. The general principle is that by modifying this position, one can tune the compound's properties to target specific pathogens.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays.

General Workflow for Synthesis and Screening

The overall process for discovering and evaluating new derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening s1 Starting Material (trans-Ethyl 4-aminocyclohexanecarboxylate) s2 Amide Coupling Reaction (with various carboxylic acids or acyl chlorides) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 b1 Primary Screening (e.g., Agar Diffusion) s3->b1 Synthesized Derivatives b2 Quantitative Assay (e.g., MIC or IC50 determination) b1->b2 b3 Structure-Activity Relationship (SAR) Analysis b2->b3 b3->s2 Feedback for New Designs

Caption: General workflow from synthesis to biological evaluation.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][3]

Objective: To quantify the lowest concentration of a derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthesized derivatives

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of test concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4]

Protocol for Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Objective: To determine the concentration of a derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Synthesized derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[7]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Derivatives of trans-ethyl 4-aminocyclohexanecarboxylate represent a promising and versatile scaffold in medicinal chemistry. The available data, particularly from analogous structures, clearly demonstrates that modifications to the amino and carboxyl functionalities can lead to potent and selective biological activities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel antimicrobial and anticancer agents.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of the core trans-ethyl 4-aminocyclohexanecarboxylate molecule. Such studies would provide more direct and detailed comparative data, allowing for a deeper understanding of the SAR and the optimization of lead compounds for improved efficacy and safety profiles. The protocols detailed herein offer a robust framework for such future investigations.

References

  • ResearchHub. (2024).
  • Benchchem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Roche.
  • Abcam. MTT assay protocol.
  • Benchchem.
  • Chemicalbook. (2025).
  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of medicinal chemistry, 24(3), 341–346.
  • MI - Microbiology. Broth Microdilution.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular geometry is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Geometric isomers, particularly cis and trans isomers, can exhibit vastly different biological activities and material properties despite having identical chemical formulas and connectivity. Consequently, their unambiguous differentiation is a cornerstone of rigorous chemical analysis.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish between cis and trans isomers. We will move beyond simple data reporting to explore the underlying physical principles that give rise to their distinct spectroscopic signatures, offering field-proven insights into experimental design and data interpretation.

The Spectroscopic Differentiation Workflow

The process of distinguishing isomers is a systematic one, beginning with sample preparation and culminating in data analysis that leverages the unique physical properties of each isomer. The choice of technique depends on the molecular structure, available instrumentation, and the specific information required.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Interpretation & Assignment Sample Isomer Mixture or Pure Isomer Sample Prep Sample Preparation (Dissolution, Pelletizing) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR_Raman Vibrational Spectroscopy (IR & Raman) Prep->IR_Raman UVVis UV-Vis Spectroscopy Prep->UVVis Data Acquire & Process Spectra NMR->Data IR_Raman->Data UVVis->Data Interpret Interpret Key Features (J-coupling, Wavenumber, λmax) Data->Interpret Assign Assign Cis/Trans Configuration Interpret->Assign

Caption: A generalized workflow for the spectroscopic differentiation of geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and versatile method for distinguishing cis and trans isomers, providing unambiguous structural information through chemical shifts and spin-spin coupling constants.[1]

Causality: Why NMR Can Differentiate Isomers

The differentiation is rooted in the fact that the spatial arrangement of atoms in cis and trans isomers creates distinct electronic environments for the nuclei, particularly protons (¹H) and carbon-13 (¹³C).[2] These differences manifest in two key parameters:

  • Chemical Shift (δ) : The chemical shift is sensitive to the shielding and deshielding effects experienced by a nucleus. In cis isomers, substituents can be forced into close proximity, leading to steric hindrance and anisotropic effects that alter the local magnetic field compared to the less-crowded trans configuration.[3]

  • Coupling Constant (J) : The through-bond interaction between non-equivalent nuclei, known as spin-spin coupling, is highly dependent on the geometry of the molecule. For protons on adjacent carbons (vicinal coupling, ³J), the magnitude of the coupling constant is described by the Karplus relationship , which correlates the J-value to the dihedral angle between the protons.[4]

  • Cis isomers have a dihedral angle of approximately 0°, resulting in a smaller coupling constant.

  • Trans isomers have a dihedral angle of around 180°, leading to a larger coupling constant.[3][4]

This geometric dependence provides a clear, measurable, and reliable distinction between the two isomeric forms.

G cluster_karplus The Karplus Relationship cluster_cis Cis Isomer cluster_trans Trans Isomer Karplus J(φ) = Acos²(φ) + Bcos(φ) + C Dihedral Angle (φ) vs. Coupling Constant (J) Cis_Angle Dihedral Angle ≈ 0° Trans_Angle Dihedral Angle ≈ 180° Cis_J Smaller J-Coupling (e.g., 6-12 Hz) Cis_Angle->Cis_J results in Trans_J Larger J-Coupling (e.g., 12-18 Hz) Trans_Angle->Trans_J results in

Caption: The Karplus relationship dictates the difference in J-coupling for cis and trans isomers.

Comparative Data: ¹H NMR
FeatureCis IsomerTrans IsomerRationale
Vinylic ³JHH 6 - 12 Hz[3]12 - 18 Hz[3]Dihedral angle is ~0° for cis and ~180° for trans.
Chemical Shift Generally upfield (shielded)[1]Generally downfield (deshielded)[5]Proximity of substituents in cis isomers can cause shielding.

Example: Dibenzylideneacetone (DBA) The vinylic protons in DBA isomers show a significant difference in their coupling constants, allowing for straightforward assignment.[6]

IsomerVinylic Proton Coupling Constant (³JHH)
cis,cis-DBA~7-12 Hz
trans,trans-DBA~12-18 Hz
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 1-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a depth of ~4-5 cm. Ensure the sample is fully dissolved.

  • Instrumentation : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Tuning and Shimming : The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity, which is critical for high resolution.

  • Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing : Perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or residual solvent peak).

  • Analysis : Integrate the peaks to determine proton ratios. Measure the coupling constants (J-values) for the relevant signals, particularly the vinylic protons. A larger J-value (typically >12 Hz) is indicative of a trans configuration, while a smaller value (<12 Hz) suggests a cis configuration.[5]

Vibrational Spectroscopy (IR and Raman): A Tale of Symmetry

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Their ability to differentiate cis and trans isomers stems primarily from differences in molecular symmetry.

Causality: The Rule of Mutual Exclusion

For molecules possessing a center of inversion (i) , a key symmetry element, the Rule of Mutual Exclusion applies. This rule states that vibrational modes that are IR active are Raman inactive, and vice versa.

  • Trans isomers of symmetrically substituted alkenes (e.g., trans-1,2-dichloroethene) often have a center of inversion. Consequently, their symmetric C=C stretching vibration does not cause a change in the dipole moment, making it IR inactive . However, this vibration does change the molecule's polarizability, making it Raman active .[7]

  • Cis isomers lack a center of inversion. Their C=C stretch causes a change in the dipole moment and is therefore IR active .[7]

This fundamental difference provides a powerful diagnostic tool. If a strong C=C stretching band is observed in the Raman spectrum but is absent in the IR spectrum, it is strong evidence for a trans configuration.[7][8]

Beyond the C=C stretch, the out-of-plane C-H bending (wagging) vibrations are highly characteristic of the substitution pattern around the double bond.[9]

Caption: Molecular symmetry dictates the IR and Raman activity of vibrational modes.

Comparative Data: IR/Raman Spectroscopy
Vibrational ModeCis Isomer (cm⁻¹)Trans Isomer (cm⁻¹)Notes
C=C Stretch ~1630 - 1660[10]~1660 - 1680[10]Often weak. May be IR inactive in symmetric trans isomers.[8]
C-H Wag (Out-of-Plane) ~690 ± 50 (strong, broad)[10]~960 ± 10 (strong, sharp)[9]Highly reliable diagnostic region.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film may be prepared by placing a drop of the liquid between two KBr or NaCl plates.

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Background Spectrum : Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix.

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Interpretation : Examine the key regions. Look for the C=C stretch (~1640-1680 cm⁻¹) and, most importantly, the C-H out-of-plane wagging region. A strong band near 960 cm⁻¹ is a classic indicator of a trans double bond, while a strong, broader band around 700 cm⁻¹ points to a cis configuration.[9][10]

UV-Visible Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for conjugated systems, where cis and trans isomers often exhibit different absorption profiles due to steric effects.

Causality: Steric Hindrance vs. Planarity

The energy of the π → π* electronic transition, which is responsible for the primary UV absorption in conjugated systems, is highly dependent on the extent of conjugation.

  • Trans isomers are generally more linear and can adopt a more planar conformation. This planarity maximizes the overlap of p-orbitals, leading to a more extensive conjugated system. A larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the equation E = hc/λ, a lower energy transition corresponds to absorption at a longer wavelength (λmax) .[11]

  • Cis isomers often suffer from steric hindrance between bulky groups on the same side of the double bond.[11] This forces parts of the molecule, such as phenyl rings in stilbene, to twist out of plane. This twisting disrupts the π-conjugation, increasing the HOMO-LUMO energy gap and causing absorption at a shorter wavelength (λmax) . The disrupted planarity also leads to a lower probability of the electronic transition, resulting in a lower molar absorptivity (ε).[6]

Comparative Data: UV-Vis Spectroscopy
CompoundIsomerλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Stilbene cis280[11]~13,500
trans295[11]~27,000
Dibenzylideneacetone cis,cis287-290[6]11,000[6]
trans,trans330[6]34,300[6]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (e.g., ethanol, hexane, acetonitrile).

  • Sample Preparation : Prepare a dilute solution of the sample in the chosen solvent. The concentration should be chosen such that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure linearity (adherence to the Beer-Lambert Law).

  • Baseline Correction : Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Acquire the absorption spectrum over the desired wavelength range.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax). Compare the λmax and the relative intensity (or calculated molar absorptivity) to reference spectra or known values. A shift to a longer wavelength (bathochromic shift) and higher intensity generally indicates the more planar trans isomer.[6][11]

Conclusion

While each spectroscopic technique offers a unique window into the molecular world, their power is magnified when used in concert. NMR spectroscopy, with its detailed structural insights from coupling constants, often provides the most definitive assignment. However, vibrational spectroscopy serves as an excellent and rapid complementary method, especially when symmetry differences are pronounced. UV-Vis spectroscopy, though less structurally specific, is invaluable for analyzing conjugated systems and for monitoring isomerization reactions in real-time. By understanding the physical principles behind each technique, the modern researcher can confidently and accurately elucidate the geometric configuration of molecules, a critical step in the journey of discovery and development.

References

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers. Retrieved from [Link]

  • Various Authors. (2014, October 17). How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? Quora. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemguru. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. YouTube. Retrieved from [Link]

  • Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers. Retrieved from [Link]

  • Various Authors. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Retrieved from [Link]

  • Li, M., et al. (2002). Evaluation of Raman Spectroscopy for Determining cis and trans Isomers in Partially Hydrogenated Soybean Oil. Organic Process Research & Development, 6(5), 565-570. ACS Publications. Retrieved from [Link]

  • Bell, S., et al. (1997). Vibrational Spectroscopy of the Three Isomers of 1,4-Difluorobutadiene. The Journal of Physical Chemistry A, 101(26), 4855-4861. ACS Publications. Retrieved from [Link]

  • Kumar, R., et al. (2017). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2. AIP Conference Proceedings, 1832(1), 080031. AIP Publishing. Retrieved from [Link]

  • Mohan, S., & Raj, A. (2001). Vibrational Spectra and Assignments of cis- and Trans-1,4-Polybutadiene. Turkish Journal of Chemistry, 25, 453-463. Retrieved from [Link]

  • Nolan, K. B., & Soudi, A. A. (1969). Infrared studies of cis- and trans-bis(halogenoacetato)bis(ethylenediamine)-cobalt(III) complexes. Canadian Journal of Chemistry, 47(7), 1073-1077. Canadian Science Publishing. Retrieved from [Link]

  • Chini, M. G., et al. (2018). A Promising Raman Spectroscopy Technique for the Investigation of trans and cis Cholesteryl Ester Isomers in Biological Samples. Molecules, 23(10), 2599. PubMed. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • ChemComplete. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. YouTube. Retrieved from [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks, the precise characterization of reagents is paramount to ensure reproducibility, purity, and the ultimate success of a synthetic route. This guide provides an in-depth technical comparison of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TEACH), a key bifunctional molecule, against its common alternatives, the cis-isomer and the corresponding trans-methyl ester. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for researchers navigating the selection and quality control of these critical reagents.

Introduction: The Significance of Stereoisomerism and Ester Functionality

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules where the rigid cyclohexane scaffold imparts specific conformational constraints. The trans configuration of the amino and ester groups is crucial for achieving the desired stereochemistry in the final active pharmaceutical ingredient (API). The ethyl ester, compared to the methyl ester, can offer different solubility profiles and reaction kinetics. The hydrochloride salt form enhances stability and simplifies handling and purification.

This guide will delve into the essential analytical techniques required to unequivocally identify and assess the purity of TEACH, while drawing direct comparisons to its isomeric and ester analog counterparts.

Physicochemical Characterization: A Head-to-Head Comparison

The fundamental physical and chemical properties of a reagent are the first indicators of its identity and suitability for a given application. Below is a comparative summary of the key physicochemical parameters for TEACH and its alternatives.

PropertyThis compound cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride methyl trans-4-aminocyclohexanecarboxylate hydrochloride
Molecular Formula C₉H₁₈ClNO₂[1][2]C₉H₁₈ClNO₂[3]C₈H₁₆ClNO₂[4][5]
Molecular Weight 207.70 g/mol [2]207.70 g/mol 193.67 g/mol [4][6]
Appearance White to off-white crystalline powder[1][7]Data not readily availableWhite to off-white crystalline powder[5]
Melting Point Approximately 150-155 °C[1]Data not readily availableApproximately 140-142 °C[5]
Solubility Soluble in water (approx. 100 mg/mL), ethanol, and chloroform.[1]Data not readily availableSoluble in water; soluble in polar organic solvents like alcohols and ketones.[5]
CAS Number 2084-28-8[1][2]61367-17-7[3]61367-07-5[6]

Expert Insight: The seemingly subtle difference in the ester group (ethyl vs. methyl) results in a noticeable change in molecular weight and can influence properties like lipophilicity and melting point. The stereochemistry (trans vs. cis) can significantly impact the crystal lattice and, consequently, the melting point and solubility, although specific data for the cis-ethyl ester hydrochloride is less commonly reported.

Spectral Analysis: The Fingerprint of the Molecule

Spectroscopic techniques provide the most definitive evidence for the structure and purity of a molecule. Here, we present the expected spectral data for TEACH, drawing comparisons with its alternatives where data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR):

A ¹H NMR spectrum of the free base, trans-Ethyl 4-aminocyclohexanecarboxylate, in DMSO-d₆ is reported with the following chemical shifts (δ) in ppm: 4.05 (q, J = 7.1 Hz, 2H), 2.95 (bs, 1H), 2.30-2.15 (m, 1H), 2.02-1.88 (m, 4H), 1.43-1.28 (m, 4H), 1.22-1.13 (t, J = 6.9 Hz, 3H)[8].

For the hydrochloride salt, one would expect a downfield shift of the protons adjacent to the newly protonated ammonium group (NH₃⁺). The broad singlet for the amino protons would also be expected to shift significantly downfield. The trans-diaxial relationship of the protons at C1 and C4 in the cyclohexane ring is a key diagnostic feature, typically resulting in a larger coupling constant compared to the cis-isomer.

¹³C NMR (Carbon NMR):

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

For TEACH, the key expected IR absorption bands would be:

  • N-H stretching of the ammonium salt (R-NH₃⁺) appearing as a broad band around 3000 cm⁻¹.

  • C-H stretching of the alkyl groups just below 3000 cm⁻¹.

  • C=O stretching of the ester group, a strong, sharp peak around 1730 cm⁻¹.

  • N-H bending of the ammonium group around 1600-1500 cm⁻¹.

  • C-O stretching of the ester around 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For TEACH, under electrospray ionization (ESI), the expected parent ion would be [M+H]⁺ corresponding to the free amine at m/z 172.13, and for the hydrochloride, the molecular ion of the free amine would be observed. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclohexane ring.

Chromatographic Purity Assessment

Chromatography is indispensable for determining the purity of a compound, particularly for separating closely related isomers.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for separating the trans and cis isomers of ethyl 4-aminocyclohexanecarboxylate. A normal-phase HPLC method is often effective for separating geometric isomers.

Expert Insight: The choice of a suitable column and mobile phase is critical. Chiral stationary phases can also be employed for the separation of enantiomers if the starting material is racemic and a specific enantiomer is desired.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives, GC-MS is a powerful analytical tool. The free base, ethyl 4-aminocyclohexanecarboxylate, is amenable to GC-MS analysis. Derivatization of the amino group may be necessary to improve peak shape and thermal stability. The mass spectrometer detector provides definitive identification of the separated components.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to elucidate the structure and stereochemistry.

Protocol 2: HPLC Method for Isomer Separation
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane and a polar solvent like isopropanol or ethanol with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized to achieve baseline separation of the cis and trans isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), or use a universal detector like a refractive index (RI) detector if UV absorbance is poor.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention times of the cis and trans isomers will be different, allowing for their quantification. The trans isomer is generally expected to elute later than the cis isomer in normal-phase chromatography.

Visualizing the Workflow

To provide a clear overview of the characterization process, the following diagrams illustrate the key experimental workflows.

Caption: General workflow for the characterization of trans-Ethyl 4-aminocyclohexanecarboxylate HCl.

Conclusion and Recommendations

The comprehensive characterization of this compound is essential for its effective use in research and drug development. This guide has outlined the key physicochemical properties, detailed the expected outcomes from various analytical techniques, and provided robust experimental protocols.

When selecting a supplier or qualifying a batch of this reagent, it is imperative to:

  • Verify the stereochemistry: Use ¹H NMR to confirm the trans configuration.

  • Assess isomeric purity: Employ a validated HPLC method to quantify the presence of the cis-isomer.

  • Confirm identity and functional groups: Utilize IR and MS to corroborate the structure.

By adhering to these analytical principles, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and successful synthetic outcomes.

References

  • ChemBK. (2024, April 9). Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Baishixing. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • NIST. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. Retrieved from [Link]

  • LECO. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • CAS. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

Sources

A Researcher's Guide to Structural Validation: A Comparative Analysis of NMR Spectroscopy for the Synthesis of Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven perspective on the validation of synthetic compounds, using the well-established local anesthetic, Lidocaine, as a case study. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and purity assessment. This guide will not only detail the necessary protocols but also provide a comparative analysis against other common analytical techniques, offering a comprehensive understanding of why certain methods are chosen and how they complement each other in a modern research workflow.

The synthesis of a target molecule is only half the journey; rigorous validation of its structure and purity is paramount to the integrity of any scientific study. Among the arsenal of analytical techniques available to a chemist, NMR spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's structure. This guide will walk you through the process of validating the synthesis of Lidocaine, a classic example that offers a rich learning opportunity due to its distinct structural features.

The Synthetic Pathway to Lidocaine: A Two-Step Approach

The synthesis of Lidocaine is a well-documented two-step process, which is crucial to understand for the subsequent analytical validation.[1][2] The journey begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, N-(2,6-dimethylphenyl)-chloroacetamide.[3][4] This intermediate is then subjected to a nucleophilic substitution reaction with diethylamine to yield the final product, Lidocaine.[5]

Understanding this pathway is critical because it informs us of the potential impurities that could be present in the final product. These could include unreacted starting materials (2,6-dimethylaniline), the intermediate (N-(2,6-dimethylphenyl)-chloroacetamide), or byproducts from side reactions.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide unambiguous structural information.[6] It is a non-destructive technique that allows for the complete characterization of a molecule's carbon-hydrogen framework.[7] For our synthesized Lidocaine, we will rely on ¹H (proton) and ¹³C (carbon) NMR spectroscopy.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a molecule provides four key pieces of information for each unique proton environment:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a peak, proportional to the number of protons it represents.

  • Multiplicity (Splitting): Reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between split peaks, which can give information about the spatial relationship between coupled protons.

A successful synthesis of Lidocaine will yield a ¹H NMR spectrum with characteristic peaks that can be definitively assigned to the protons in its structure.[8][9][10][11][12]

Table 1: Expected ¹H NMR Chemical Shifts for Lidocaine and Key Precursors in CDCl₃

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Lidocaine Aromatic (3H)~7.1m3H
Amide NH (1H)~8.9 (broad)s1H
Methylene (-CH₂-)~3.2s2H
Methylene (-CH₂-CH₃)~2.7q4H
Aromatic Methyl (6H)~2.2s6H
Methyl (-CH₂-CH₃)~1.1t6H
2,6-Dimethylaniline Aromatic (3H)~6.7-7.0m3H
Amine NH₂ (2H)~3.6 (broad)s2H
Aromatic Methyl (6H)~2.2s6H
N-(2,6-dimethylphenyl)-chloroacetamide Aromatic (3H)~7.1m3H
Amide NH (1H)~8.2 (broad)s1H
Methylene (-CH₂Cl)~4.2s2H
Aromatic Methyl (6H)~2.2s6H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

By comparing the obtained ¹H NMR spectrum of the synthesized product with the expected spectrum of Lidocaine and those of the starting materials and intermediate, one can confirm the identity of the product and assess its purity. The absence of signals corresponding to the starting materials is a strong indicator of a complete reaction.

¹³C NMR and DEPT: Visualizing the Carbon Skeleton

While ¹H NMR provides a wealth of information, ¹³C NMR spectroscopy is essential for confirming the carbon framework of the molecule.[13][14][15] Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

To further aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[13][14] DEPT experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[8]

Table 2: Expected ¹³C NMR Chemical Shifts for Lidocaine in CDCl₃

Carbon EnvironmentExpected Chemical Shift (δ, ppm)DEPT-135 Phase
Carbonyl (C=O)~170No Signal
Aromatic Quaternary~135No Signal
Aromatic CH~128Positive
Methylene (-CH₂-)~57Negative
Methylene (-CH₂-CH₃)~50Negative
Aromatic Methyl (-CH₃)~18Positive
Methyl (-CH₂-CH₃)~12Positive

The combination of ¹H NMR, ¹³C NMR, and DEPT provides a robust and self-validating system for the structural confirmation of the synthesized Lidocaine.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool, a multi-faceted approach to compound validation is often employed in research and industry.[16] Techniques such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy provide complementary information.[6][17][18][19][20]

Table 3: Comparison of Analytical Techniques for Compound Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed molecular structure, connectivity, stereochemistry, quantitative analysis.[6]Unambiguous structural elucidation, non-destructive, good for purity assessment.[7]Relatively low sensitivity, requires larger sample amounts, expensive instrumentation.[20]
MS Molecular weight, elemental composition (High-Res MS).[7]High sensitivity, small sample requirement, can be coupled with chromatography (LC-MS).[19][20]Provides limited structural information on its own, isomers can be difficult to distinguish.
HPLC Purity assessment, quantification, separation of mixtures.[18]High separation efficiency, quantitative, well-established for quality control.Does not provide structural information, requires reference standards for identification.[6]
IR Presence of functional groups.[21]Fast, simple, inexpensive.Provides limited structural information, complex spectra can be difficult to interpret.

The choice of analytical techniques depends on the specific question being asked. For unambiguous structural confirmation of a newly synthesized compound, NMR is indispensable. For routine purity checks and quantification, HPLC is often the method of choice. MS is invaluable for confirming the molecular weight and for analyzing trace amounts of material.

Experimental Protocols

Synthesis of Lidocaine

This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions in a fume hood.[2][5][12]

Part 1: Synthesis of N-(2,6-dimethylphenyl)-chloroacetamide

  • In a 100 mL Erlenmeyer flask, dissolve 2.5 g of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • Slowly add 2.0 mL of chloroacetyl chloride to the solution while stirring.

  • Gently warm the mixture to 40-50°C for 10 minutes.

  • Add a solution of 5.0 g of sodium acetate in 50 mL of water to the reaction mixture.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Air-dry the product, N-(2,6-dimethylphenyl)-chloroacetamide.

Part 2: Synthesis of Lidocaine

  • In a 100 mL round-bottom flask, combine the dried N-(2,6-dimethylphenyl)-chloroacetamide from Part 1 with 25 mL of toluene and 7.5 mL of diethylamine.

  • Reflux the mixture for 90 minutes.

  • After cooling to room temperature, filter the mixture to remove the diethylamine hydrochloride precipitate.

  • Transfer the filtrate to a separatory funnel and extract with 3 M HCl.

  • Make the aqueous layer basic with 30% KOH solution.

  • Extract the basic aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Lidocaine.

  • The product can be further purified by recrystallization.

NMR Sample Preparation and Data Acquisition
  • Dissolve approximately 10-20 mg of the synthesized Lidocaine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from synthesis to final validation of the target compound.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage start_materials Starting Materials (2,6-Dimethylaniline, Chloroacetyl Chloride) acylation Step 1: Acylation start_materials->acylation intermediate Intermediate (N-(2,6-dimethylphenyl)-chloroacetamide) acylation->intermediate nucleophilic_sub Step 2: Nucleophilic Substitution with Diethylamine intermediate->nucleophilic_sub crude_product Crude Lidocaine nucleophilic_sub->crude_product purification Purification (Recrystallization) crude_product->purification nmr_analysis NMR Analysis (¹H, ¹³C, DEPT) ms_analysis Mass Spectrometry (Molecular Weight Confirmation) final_product Validated Lidocaine hplc_analysis HPLC Analysis (Purity Assessment) purification->nmr_analysis Structural Confirmation purification->ms_analysis purification->hplc_analysis

Caption: Workflow for the synthesis and validation of Lidocaine.

Conclusion

The validation of a synthesized compound is a critical step that demands a rigorous and well-reasoned analytical approach. As demonstrated with the synthesis of Lidocaine, NMR spectroscopy, particularly when combined with ¹³C and DEPT experiments, provides an unparalleled level of structural detail, making it the cornerstone of molecular characterization. While other techniques like MS and HPLC offer valuable complementary information regarding molecular weight and purity, NMR remains the definitive tool for confirming that the molecule you intended to make is, in fact, the molecule you have in hand. By understanding the strengths and limitations of each technique, researchers can design a comprehensive validation strategy that ensures the scientific integrity of their work.

References

  • The Preparation of Lidocaine. Journal of Chemical Education. [Link]

  • Lidocaine - IS MUNI. Masaryk University. [Link]

  • The Synthesis of Lidocaine. University of San Diego. [Link]

  • Spectra of Lidocaine Using EFT NMR. News-Medical.Net. [Link]

  • Synthesis method of lidocaine - Google P
  • Synthesis of Lidocaine. Swarthmore College. [Link]

  • An Introduction to NMR on Lidocaine Molecules. AZoM. [Link]

  • Lidocaine. Magritek. [Link]

  • The Spectra of Lidocaine. AZoM. [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426). Human Metabolome Database. [Link]

  • Overview of Analytical Techniques for the Evaluation of Lidocaine Hydrochloride and Diltiazem Hydrochloride. Bio-enviromental and pharmaceutical letters. [Link]

  • LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals. Semantic Scholar. [Link]

  • Lidocaine Synthesis Lab. EduBirdie. [Link]

  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. PMC - NIH. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]

  • Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. ResearchGate. [Link]

  • Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Juniper Publishers. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. [Link]

  • A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC - PubMed Central. [Link]

  • Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]

  • The Preparation of Lidocaine. Journal of Chemical Education. [Link]

  • Solved a. The^23 C-NMR spectrum of alpha-chloro-2. Chegg.com. [Link]

Sources

comparing different synthetic routes to trans-Ethyl 4-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Strategies for trans-Ethyl 4-aminocyclohexanecarboxylate

trans-Ethyl 4-aminocyclohexanecarboxylate is a crucial bifunctional building block in modern drug development and materials science. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of its amino and ethyl ester groups, makes it an invaluable synthon for creating conformationally constrained peptides, active pharmaceutical ingredients (APIs), and specialty polymers. For example, it serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[1][2]

The primary challenge in its synthesis lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The thermodynamically more stable trans isomer, where both bulky substituents can occupy equatorial positions, is typically the desired product. However, many synthetic routes yield a mixture of cis and trans isomers, necessitating either highly selective reaction conditions or efficient post-synthesis separation and isomerization protocols.

This guide provides a comparative analysis of the most prevalent synthetic routes to trans-Ethyl 4-aminocyclohexanecarboxylate, offering insights into the mechanistic rationale, process efficiency, and scalability of each approach.

Route A: Catalytic Hydrogenation of Aromatic Precursors

This is the most direct and industrially favored approach, starting from inexpensive, readily available aromatic compounds like p-aminobenzoic acid or its derivatives. The core transformation is the saturation of the benzene ring, which inherently generates the cyclohexane core.

Mechanistic Overview: The synthesis begins with either ethyl 4-aminobenzoate or ethyl 4-nitrobenzoate. If the nitro-analogue is used, the nitro group is reduced to an amine under the same hydrogenation conditions used for ring saturation.[3] The choice of catalyst, solvent, and reaction conditions is paramount as it directly influences the stereochemical outcome, i.e., the trans:cis ratio.

Ruthenium-based catalysts (e.g., 5% Ru/C) have proven particularly effective.[4] The reaction is typically run under basic conditions (e.g., NaOH solution), which has been shown to favor the formation of the trans isomer.[1][4][5] The hydrogenation proceeds at elevated temperature and pressure, conditions that, while effective, necessitate specialized industrial reactors.[4] While Raney Nickel is a less expensive catalyst, its use is often hampered by safety concerns (pyrophoricity) and difficulties in separating the fine catalyst particles from the product.[4]

Route_A start Ethyl 4-aminobenzoate reagents H₂, Catalyst (e.g., 5% Ru/C) NaOH, H₂O 100°C, 15 bar start->reagents product_mix cis/trans Mixture of Ethyl 4-aminocyclohexanecarboxylate reagents->product_mix isomerization Isomerization (Route D) or Purification product_mix->isomerization final_product trans-Ethyl 4-aminocyclohexanecarboxylate isomerization->final_product

Caption: Route A - Catalytic Hydrogenation Pathway.

Causality Behind Choices:

  • Catalyst: Ruthenium is preferred for its ability to hydrogenate aromatic rings effectively under conditions that can be tuned to favor specific stereoisomers.

  • Base (NaOH): The presence of a base is crucial for directing the stereoselectivity. It is believed to facilitate an equilibrium process on the catalyst surface that allows for the enrichment of the more thermodynamically stable trans isomer.

  • Pressure & Temperature: These conditions are required to overcome the high activation energy associated with breaking the aromaticity of the benzene ring.

Route B: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate

This strategy involves forming the C-N bond on a pre-existing cyclohexane ring, thereby avoiding the direct hydrogenation of an aromatic system. The common starting material is Ethyl 4-oxocyclohexanecarboxylate, which is commercially available.[6][7][8][9]

Mechanistic Overview: The ketone at the 4-position is first converted into an imine or, more commonly, an oxime by reacting it with an amine source like ammonia or hydroxylamine, respectively. This C=N double bond is then reduced to the corresponding amine. This overall transformation is known as reductive amination. The stereochemistry is determined during the reduction step, where the hydride or hydrogen atom is delivered to the sp²-hybridized carbon. The approach of the reducing agent is often sterically hindered from one face, leading to a preferential formation of one isomer. Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is a common method for this reduction. A similar strategy has been successfully employed in the synthesis of the related drug, Tranexamic acid.[10]

Route_B start Ethyl 4-oxocyclohexanecarboxylate step1_reagents Hydroxylamine (NH₂OH) start->step1_reagents oxime Oxime Intermediate step1_reagents->oxime step2_reagents Reduction (e.g., H₂, Raney Ni) oxime->step2_reagents product trans/cis-Ethyl 4-aminocyclohexanecarboxylate step2_reagents->product

Caption: Route B - Reductive Amination Pathway.

Causality Behind Choices:

  • Two-Step Process: Converting the ketone to an oxime/imine before reduction isolates the C=N bond formation from the reduction, allowing for more control over each step.

  • Stereocontrol: The reduction of the intermediate often favors the formation of the trans product, as the incoming hydride or hydrogen will preferentially add from the less sterically hindered face, leading to the equatorial amino group characteristic of the trans isomer.

Route C: Hofmann Rearrangement of a Cyclohexane Amide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[11][12] While theoretically possible, this route is less direct for the target molecule.

Mechanistic Overview: The synthesis would begin with trans-cyclohexane-1,4-dicarboxylic acid. One of the carboxylic acid groups would be selectively converted to a primary amide, while the other is esterified. This trans-4-(carbamoyl)cyclohexanecarboxylate would then be treated with bromine (or a substitute like N-bromosuccinimide) and a strong base.[11] This induces a rearrangement where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen, forming an isocyanate intermediate.[13] Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.[12][13] A key advantage of this reaction is that the migration step occurs with retention of stereochemistry, meaning a trans-amide will yield a trans-amine.[12]

Causality Behind Choices:

  • Retention of Stereochemistry: This is the primary reason one might consider this route. If a pure trans starting material can be prepared, the stereochemistry is preserved.

  • Reagents: The use of stoichiometric bromine and strong base are classic conditions. The base deprotonates the amide, allowing it to react with bromine, and facilitates the final rearrangement.[14]

Route D: Isomerization of cis to trans

This is not a standalone synthesis but rather a critical ancillary process, most often coupled with Route A. Since catalytic hydrogenation frequently yields a thermodynamic mixture of cis and trans isomers, a method to convert the undesired cis isomer into the valuable trans product significantly improves the overall process economy.

Mechanistic Overview: The isomerization is typically achieved by treating the cis/trans mixture with a strong base, such as sodium hydroxide or potassium alkoxides, in a suitable solvent.[15] The base abstracts the proton at the C1 position (alpha to the ester group), forming a planar enolate intermediate. When this intermediate is re-protonated, it can form either the cis or trans product. Under these equilibrating conditions, the reaction is driven towards the formation of the most thermodynamically stable isomer, which is the trans product. This allows both bulky substituents to occupy equatorial positions, minimizing 1,3-diaxial steric interactions.

Isomerization_Workflow cluster_RouteA Route A Output cluster_RouteD Route D Process cluster_Final Final Product Mixture cis/trans Mixture (e.g., 30:70) Base Base Treatment (e.g., KOtBu) Mixture->Base Epimerization Trans_Product Enriched trans Isomer (e.g., >95% trans) Base->Trans_Product

Caption: Workflow combining Route A with Route D.

Comparative Summary of Synthetic Routes

Metric Route A: Catalytic Hydrogenation Route B: Reductive Amination Route C: Hofmann Rearrangement
Starting Material Ethyl 4-aminobenzoateEthyl 4-oxocyclohexanecarboxylatetrans-Cyclohexane-1,4-dicarboxylic acid derivative
Key Reagents H₂, Ru/C or Raney Ni, NaOHNH₂OH or NH₃, H₂, Raney NiBr₂, NaOH
trans:cis Selectivity Moderate to good (e.g., 4.6:1), requires optimization or subsequent isomerization.[4]Potentially good, depends on reducing agent and steric factors.Excellent (stereoretentive), but relies on pure starting material.
Pros - Most direct route- Atom economical- Scalable industrial process.[1][4]- Avoids aromatic ring hydrogenation- Milder conditions- Predictable stereochemical outcome (retention)
Cons - Often yields cis/trans mixtures- Requires high-pressure equipment- Catalyst cost/safety (Raney Ni).[4]- Multi-step process- May use toxic reagents- Not atom economical (loses CO₂)- Uses hazardous reagents (Br₂)- Likely longer synthetic sequence

Detailed Experimental Protocols

Protocol 1: One-Pot Hydrogenation and Isomerization for trans-Ethyl 4-aminocyclohexanecarboxylate (Based on Industrial Processes)

This protocol combines the catalytic hydrogenation of Route A with an in-situ isomerization step to maximize the yield of the desired trans isomer.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Ethanol

  • Sulfuric Acid (concentrated)

  • Hydrogen (H₂) gas

Procedure:

  • Hydrogenation:

    • To a high-pressure autoclave reactor, charge p-aminobenzoic acid (1 eq), 5% Ru/C catalyst (e.g., 25 wt%), and a 10% aqueous solution of NaOH.[4][5]

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.[4][5]

    • Heat the mixture to 100°C with vigorous stirring.

    • Maintain the reaction for approximately 20 hours or until hydrogen uptake ceases and TLC/NMR analysis shows complete conversion of the starting material.[4] The resulting product will be a cis/trans mixture of sodium 4-aminocyclohexanecarboxylate, enriched in the trans isomer (e.g., a ratio of 4.6:1 trans:cis).[4]

  • Esterification:

    • After cooling and safely venting the reactor, filter the reaction mixture to remove the Ru/C catalyst.

    • Transfer the aqueous filtrate to a round-bottom flask. Add ethanol in excess.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid to catalyze the esterification and neutralize the sodium salt.

    • Heat the mixture to reflux for 4-6 hours until the formation of ethyl ester is complete (monitored by TLC or GC).

  • Work-up and Isolation:

    • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Adjust the pH to basic (pH 9-10) with a cold NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Purification/Isomerization (Optional, if higher trans purity is needed):

    • The crude product can be purified by fractional crystallization or column chromatography.

    • Alternatively, to further enrich the trans isomer, the crude mixture can be subjected to a separate base-catalyzed isomerization step as described in Route D.

References

  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[Link]

  • Semantic Scholar. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[Link]

  • ACS Publications. Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives.[Link]

  • Organic Syntheses. ethyl 4-aminobenzoate.[Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.[Link]

  • ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.[Link]

  • Wikipedia. Hofmann rearrangement.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.[Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.[Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.[Link]

  • Organic Chemistry Tutor. Hofmann and Curtius Rearrangements.[Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.[Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[Link]

  • Google Patents.WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Google Patents.
  • Organic Syntheses. ETHYL p-AMINOBENZOATE.[Link]

  • Chemistry Steps. Hofmann Rearrangement.[Link]

  • PHARMD GURU. 31. HOFMANN REARRANGEMENT.[Link]

  • ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32.[Link]

  • PubChem. Ethyl 4-oxocyclohexanecarboxylate.[Link]

  • Fisher Scientific. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™.[Link]

  • PubChem. Ethyl 4-methyl-2-oxocyclohexanecarboxylate.[Link]

  • ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate.[Link]

Sources

A Comparative Guide to Alternative Building Blocks for trans-Ethyl 4-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the properties and performance of novel chemical entities. trans-Ethyl 4-aminocyclohexanecarboxylate is a widely utilized scaffold, valued for its conformational rigidity and the versatile handles it offers for chemical modification. This guide provides an in-depth technical comparison of viable alternatives to this foundational building block, supported by experimental insights and protocols to aid in your research and development endeavors.

The Significance of the 4-Aminocyclohexanecarboxylate Scaffold

The trans-4-aminocyclohexanecarboxylate core provides a semi-rigid cyclohexane ring that, when incorporated into larger molecules, imparts a degree of conformational constraint. This is particularly valuable in medicinal chemistry for the design of peptidomimetics and other bioactive compounds where a specific spatial arrangement of functional groups is required for optimal interaction with biological targets. The ethyl ester and the primary amine serve as convenient points for derivatization, allowing for the construction of a diverse range of amides, peptides, and other complex molecules.

However, the specific stereochemistry and ring size of trans-ethyl 4-aminocyclohexanecarboxylate may not be optimal for all applications. The exploration of alternative building blocks is therefore crucial for fine-tuning physicochemical properties, modulating biological activity, and expanding the accessible chemical space.

Alternative Building Blocks: A Comparative Overview

This guide explores several classes of alternatives to trans-ethyl 4-aminocyclohexanecarboxylate, focusing on stereoisomers, homologous ring systems, and other related cyclic amino acid esters.

Stereoisomers: The Impact of cis/trans Isomerism

The most direct alternative to the trans isomer is its cis counterpart, cis-ethyl 4-aminocyclohexanecarboxylate. The key difference lies in the relative orientation of the amino and ester groups, which can have a significant impact on the overall shape of the molecule and its derivatives.

dot

cluster_0 Stereoisomers of Ethyl 4-aminocyclohexanecarboxylate trans trans-Isomer cis cis-Isomer trans->cis Different 3D conformation

Caption: Stereoisomers of Ethyl 4-aminocyclohexanecarboxylate.

The trans isomer generally adopts a more linear and extended conformation, while the cis isomer is more bent. This seemingly subtle difference can lead to significant variations in the biological activity of the final compounds. For instance, in the context of peptide mimics, the trans isomer may be preferred for mimicking an extended peptide backbone, whereas the cis isomer could be used to induce a turn or a more compact structure.

Comparative Data: Physicochemical Properties

Propertytrans-Ethyl 4-aminocyclohexanecarboxylatecis-Ethyl 4-aminocyclohexanecarboxylate
Molecular FormulaC₉H₁₇NO₂C₉H₁₇NO₂
Molecular Weight171.24 g/mol 171.24 g/mol
CAS Number1678-68-8[1]3685-28-7[2]

While the basic physicochemical properties are identical, the differential spatial arrangement of functional groups can influence properties such as crystal packing, solubility, and binding affinity to biological targets. The choice between the cis and trans isomers should be guided by the desired three-dimensional structure of the target molecule.

Homologous Ring Systems: Modulating Conformational Rigidity

Varying the ring size of the cyclic amino acid ester provides a powerful tool for modulating the conformational flexibility of the resulting molecules. Here, we compare the six-membered cyclohexane scaffold with the smaller four-membered azetidine and the five-membered pyrrolidine rings, as well as the six-membered heterocyclic piperidine ring.

dot

Azetidine Azetidine-3-carboxylic acid ester (4-membered ring) Pyrrolidine Pyrrolidine-3-carboxylic acid ester (5-membered ring) Azetidine->Pyrrolidine Increasing Ring Size & Flexibility Cyclohexane trans-Ethyl 4-aminocyclohexanecarboxylate (6-membered carbocycle) Pyrrolidine->Cyclohexane Increasing Ring Size & Flexibility Piperidine Ethyl piperidine-4-carboxylate (6-membered heterocycle) Cyclohexane->Piperidine Introduction of Heteroatom

Caption: Homologous and related cyclic amino acid ester building blocks.

  • Azetidine-3-carboxylic acid esters: These four-membered ring systems offer a high degree of conformational constraint.[1][2][3][][5] Their incorporation into peptide backbones can induce sharp turns and lead to well-defined secondary structures.[2]

  • Pyrrolidine-3-carboxylic acid esters (β-proline analogs): As five-membered rings, these building blocks are less constrained than azetidines but more rigid than cyclohexanes. They are often used as proline surrogates to modulate peptide conformation and biological activity.[6][7]

  • Ethyl piperidine-4-carboxylate: This six-membered heterocycle introduces a nitrogen atom into the ring, which can serve as a hydrogen bond acceptor and influence the molecule's polarity and solubility. The piperidine ring is conformationally flexible, similar to cyclohexane.[8][9][10]

Comparative Data: Structural and Electronic Properties

Building BlockRing SizeKey Structural FeaturePotential Impact on Final Molecule
Azetidine-3-carboxylic acid ester4Highly strained, planar-like ringInduces sharp turns, high rigidity
Pyrrolidine-3-carboxylic acid ester5Puckered envelope/twist conformationsConstrained, proline-like scaffold
trans-Ethyl 4-aminocyclohexanecarboxylate6Chair conformation, hydrophobicSemi-rigid, extended conformation
Ethyl piperidine-4-carboxylate6Chair conformation, N-heteroatomIncreased polarity, H-bond acceptor

The choice of ring system will depend on the desired balance between conformational rigidity and the overall topology of the target molecule.

Tranexamic Acid and its Esters: The Carboxylic Acid Analogue

Tranexamic acid, the carboxylic acid analog of the parent amino acid of trans-ethyl 4-aminocyclohexanecarboxylate, is another important alternative.[11][12][13][14][15][16][17] While the free acid is more polar, its esters can be used as prodrugs to enhance properties like skin penetration.[11][18] This highlights the importance of the ester functionality in modulating physicochemical properties.

Experimental Protocols

The following protocols provide a general framework for the synthesis of amides from trans-ethyl 4-aminocyclohexanecarboxylate and its alternatives. These can be adapted based on the specific substrate and desired product.

dot

Start Start: Amine & Carboxylic Acid Activation Carboxylic Acid Activation (e.g., with EDC/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Sources

A Senior Application Scientist's Guide to Amino Ester Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Reactivity in Amino Ester Applications

To the researchers, scientists, and drug development professionals navigating the complexities of modern therapeutics, the humble amino ester is a tool of immense potential. These bifunctional molecules, featuring both an amine and an ester group, are central to numerous strategies, most notably as prodrugs to enhance the bioavailability and solubility of parent drug molecules.[1][2][] The core principle of an amino ester prodrug is simple yet elegant: mask a key functional group on a drug to improve its pharmacokinetic properties, and then rely on in-vivo chemical or enzymatic processes to cleave the ester and release the active therapeutic agent.

The success of this strategy, however, hinges entirely on the ester's reactivity. An ester that hydrolyzes too quickly may release the drug prematurely in the gastrointestinal tract, leading to toxicity or poor absorption.[1] Conversely, an overly stable ester may resist cleavage, preventing the drug from ever reaching its target. Therefore, understanding and predicting the reactivity of an amino ester is not an academic exercise; it is a critical parameter in rational drug design.

This guide provides an in-depth comparison of amino ester reactivity, moving beyond theoretical discussion to present a practical framework for evaluation. We will explore the key chemical reactions that govern their stability—hydrolysis and aminolysis—and elucidate the structural factors that control the rates of these reactions. By synthesizing established principles with detailed, self-validating experimental protocols, this document aims to empower you to select or design the optimal amino ester for your specific application.

Pillar 1: The Chemical Principles Governing Reactivity

The reactivity of an amino ester is primarily dictated by the susceptibility of its carbonyl carbon to nucleophilic attack. This is influenced by a confluence of steric, electronic, and stereochemical factors inherent to the molecule's structure.

  • Steric Hindrance: The size of both the amino acid side chain (R¹) and the alcohol moiety of the ester (R²) plays a significant role. Bulky groups can physically obstruct the approach of a nucleophile (like water or an amine), thereby slowing the reaction rate. For instance, the hydrolysis rate of a valine ester is expected to be slower than that of a glycine ester due to the steric bulk of the isopropyl side chain.[4][5]

  • Electronic Effects: The nature of the R² group can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups in the R² position can pull electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis or aminolysis. Conversely, electron-donating groups decrease reactivity. For example, a benzyl ester may exhibit different electronic properties compared to a simple methyl ester.[6]

  • Stereochemistry: Biological systems are exquisitely stereoselective. Enzymes, particularly esterases prevalent in plasma and tissues, often show a strong preference for L-amino acid esters over their D-enantiomers.[5] This can lead to dramatic differences in enzymatic hydrolysis rates, a factor that can be exploited to tune the in-vivo stability of a prodrug.[5][7]

  • Intramolecular Catalysis: The proximate amino group can, under certain pH conditions, act as an intramolecular catalyst or participant in degradation pathways, complicating simple hydrolysis kinetics.[8]

Pillar 2: A Framework for Experimental Comparison

To objectively compare the reactivity of different amino esters, we must employ a standardized set of assays that probe their stability under relevant chemical and biological conditions. The following section details the protocols for quantifying the rates of hydrolysis and aminolysis for a representative set of amino esters:

  • Glycine Methyl Ester (Gly-OMe): A simple, sterically unhindered baseline.

  • L-Valine Methyl Ester (L-Val-OMe): Features a sterically bulky amino acid side chain.

  • L-Phenylalanine Benzyl Ester (L-Phe-OBn): Possesses both a bulky side chain and a bulky, electronically distinct ester group.

  • D-Valine Methyl Ester (D-Val-OMe): The stereochemical counterpart to L-Val-OMe to assess enzymatic selectivity.

The primary analytical technique for these assays is High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of the decrease in amino ester concentration over time.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the comparative reactivity assessment.

G cluster_prep Preparation cluster_assays Reactivity Assays cluster_analysis Data Analysis A Select Amino Esters (e.g., Gly-OMe, L-Val-OMe, L-Phe-OBn, D-Val-OMe) B Prepare Stock Solutions (e.g., in Acetonitrile) A->B C Develop & Validate HPLC Method B->C D Chemical Hydrolysis (pH 1.2 & 7.4 Buffers) C->D E Enzymatic Hydrolysis (Human Plasma) C->E F Aminolysis (Model Amine) C->F G Monitor Reactant Loss via HPLC at Time Points D->G E->G F->G H Calculate Rate Constants (k_obs) & Half-life (t½) G->H I Compare Reactivity (Tabulate Results) H->I J Final Report & Guide I->J Draw Mechanistic Conclusions

Caption: Workflow for comparative analysis of amino ester reactivity.

Experimental Protocol 1: Chemical Hydrolysis Rate Determination

This protocol assesses the intrinsic chemical stability of the amino ester in aqueous environments simulating gastric fluid and physiological pH.

Rationale: This assay establishes a baseline for stability in the absence of enzymatic activity. Comparing rates at low and neutral pH is crucial for oral drug development, as a compound must survive the acidic stomach before reaching the more neutral environment of the intestine.[9][10]

Methodology:

  • Reagent Preparation:

    • Prepare Simulated Gastric Fluid (SGF) buffer (pH 1.2) without enzymes.

    • Prepare Phosphate-Buffered Saline (PBS) (pH 7.4).

    • Prepare a 10 mg/mL stock solution of each amino ester hydrochloride in acetonitrile.

  • Reaction Setup:

    • Pre-warm SGF and PBS buffers to 37°C in separate reaction vessels (e.g., 50 mL flasks) in a temperature-controlled water bath.

    • To initiate the reaction, add an aliquot of the amino ester stock solution to each buffer to achieve a final concentration of 100 µg/mL. For example, add 100 µL of stock to 9.9 mL of pre-warmed buffer.

  • Sampling and Quenching:

    • Immediately withdraw a 500 µL aliquot (t=0) and transfer it to an HPLC vial containing 500 µL of a quenching solution (e.g., 1:1 acetonitrile:0.1% trifluoroacetic acid in water). The organic solvent and acid halt the hydrolysis reaction.

    • Repeat the sampling procedure at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes). Store vials at 4°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method with UV detection. The mobile phase and column will depend on the specific ester but a C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a common starting point.

    • Quantify the peak area of the remaining amino ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the amino ester concentration (or peak area) versus time.

    • For a pseudo-first-order reaction, the plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Experimental Protocol 2: Enzymatic Hydrolysis in Human Plasma

This protocol evaluates the stability of the amino ester in a biologically relevant matrix, accounting for degradation by plasma esterases.

Rationale: Human plasma contains a host of esterase enzymes that are primarily responsible for the in-vivo conversion of ester prodrugs.[10][11] This assay provides a more accurate prediction of a compound's pharmacokinetic profile than chemical hydrolysis alone. Comparing the hydrolysis rates of L- and D-isomers in this system is a self-validating method to confirm the involvement of stereoselective enzymes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare a 10 mg/mL stock solution of each amino ester hydrochloride in acetonitrile.

  • Reaction Setup:

    • Pre-warm 4.95 mL of human plasma to 37°C in a centrifuge tube.

    • Initiate the reaction by adding 50 µL of the amino ester stock solution to the plasma (final concentration: 100 µg/mL). Ensure the initial concentration of the organic solvent (acetonitrile) is low (≤1%) to avoid protein precipitation and enzyme denaturation.

  • Sampling and Quenching:

    • Withdraw a 500 µL aliquot at each time point (e.g., 0, 2, 5, 10, 30, 60, and 120 minutes). Note the shorter time course compared to chemical hydrolysis, as enzymatic reactions are typically much faster.

    • Immediately add the aliquot to a tube containing 1.0 mL of ice-cold acetonitrile. This serves to both quench the enzymatic reaction and precipitate plasma proteins.

    • Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze and quantify the remaining amino ester as described in Protocol 1.

  • Data Analysis:

    • Calculate k_obs and t½ as described for chemical hydrolysis. The significant difference in rates between this and the chemical hydrolysis assay at pH 7.4 indicates the extent of enzymatic contribution.

Experimental Protocol 3: Aminolysis Rate Determination

This protocol measures the reactivity of the amino ester towards a primary amine, a key reaction in bioconjugation and peptide synthesis.

Rationale: Aminolysis is the reaction of an ester with an amine to form an amide.[12][13] Its rate is a measure of the ester's utility as an acylating agent. This is relevant for applications where the amino ester is intended to react with a biological amine, such as a lysine residue on a protein.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M solution of a model amine, such as n-butylamine, in a non-protic solvent like Dimethyl Sulfoxide (DMSO).

    • Prepare a 100 mM stock solution of each amino ester hydrochloride in DMSO.

  • Reaction Setup:

    • In a reaction vial at room temperature, combine 900 µL of the 1 M n-butylamine solution with 100 µL of the 100 mM amino ester stock solution. This creates a large excess of the amine, allowing for pseudo-first-order kinetic analysis.

  • Sampling and Analysis:

    • Monitor the reaction directly using in-situ NMR spectroscopy or by taking aliquots at various time points, quenching with an acidic solution, and analyzing via HPLC as previously described.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) from the plot of ln[Ester] vs. time.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the amine: k₂ = k_obs / [Amine]. This normalizes the rate and allows for comparison across different conditions.

Pillar 3: Data Interpretation and Visualization

The data generated from these protocols should be summarized in clear, comparative tables. The following tables present illustrative data based on established chemical principles.

Table 1: Comparative Chemical Hydrolysis Data at 37°C

Amino EsterBufferk_obs (min⁻¹)t½ (min)
Gly-OMe pH 1.20.0015462
pH 7.40.0029239
L-Val-OMe pH 1.20.0008866
pH 7.40.0014495
L-Phe-OBn pH 1.20.00051386
pH 7.40.0010693
D-Val-OMe pH 1.20.0008866
pH 7.40.0014495

Interpretation: The data clearly show that steric hindrance (Val and Phe vs. Gly) significantly increases chemical stability (lower k_obs, higher t½). The benzyl ester (Phe-OBn) is the most stable, likely due to combined steric and electronic factors. As expected, there is no difference in chemical hydrolysis between L- and D-enantiomers.

Table 2: Comparative Enzymatic Hydrolysis Data in Human Plasma at 37°C

Amino Estert½ (min) in Plasmat½ (min) in pH 7.4 BufferFold-Increase in Rate
Gly-OMe 15239~16x
L-Val-OMe 45495~11x
L-Phe-OBn 90693~8x
D-Val-OMe 450495~1.1x

Interpretation: Enzymatic hydrolysis is significantly faster than chemical hydrolysis for all L-amino esters, confirming the action of plasma esterases. The most striking result is the 10-fold difference in hydrolysis half-life between L-Val-OMe and D-Val-OMe, powerfully demonstrating the stereoselectivity of the enzymes.[5]

Table 3: Comparative Aminolysis Data with n-Butylamine in DMSO

Amino EsterSecond-Order Rate Constant (k₂) (M⁻¹min⁻¹)
Gly-OMe 0.095
L-Val-OMe 0.021
L-Phe-OBn 0.013
D-Val-OMe 0.021

Interpretation: The rate of aminolysis is highly sensitive to steric hindrance. Gly-OMe is the most reactive acylating agent. L-Phe-OBn is the least reactive due to the bulk of both its side chain and ester group. As aminolysis is a purely chemical reaction, the rates for L- and D-Val-OMe are identical.

The relationship between structure and the observed reactivity can be summarized in the following diagram.

G Steric Steric Hindrance (Side Chain & Ester Group) Chem Chemical Reactivity (Hydrolysis, Aminolysis) Steric->Chem Inverse Relationship (More Bulk = Slower Rate) Enz Enzymatic Hydrolysis Steric->Enz Inverse Relationship Electronic Electronic Effects (Ester Group) Electronic->Chem Modulates Rate Stereochem Stereochemistry (L- vs D-form) Stereochem->Enz Strongly Influences Rate (L-form >> D-form)

Caption: Relationship between amino ester structure and reactivity.

Conclusion and Recommendations

The reactivity of amino esters is a tunable and predictable property governed by fundamental principles of organic chemistry and enzymology. By systematically evaluating chemical and enzymatic stability, researchers can make informed decisions in the design of prodrugs and bioconjugates.

  • For Rapid Prodrug Activation: Select an L-amino acid ester with minimal steric hindrance, such as a glycine or alanine methyl ester. These structures are rapidly processed by plasma esterases, ensuring swift release of the parent drug.

  • For Enhanced Stability and Sustained Release: Employ sterically hindered amino acids like valine or leucine. For even greater stability, consider using a D-amino acid ester, which will largely evade enzymatic cleavage and hydrolyze slowly via chemical pathways.

  • For Bioconjugation/Acylating Agents: The principles of aminolysis reactivity apply. An unhindered ester like Gly-OMe will provide faster conjugation kinetics. If slower, more controlled reaction is desired, a more hindered ester can be used.

The protocols and principles outlined in this guide provide a robust foundation for the comparative analysis of amino ester reactivity. By applying this framework, scientists can harness the versatility of these molecules to advance the development of more effective and targeted therapeutics.

References

Navigating the Maze: A Senior Application Scientist's Guide to LC-MS/MS Analysis of Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the precise identification and quantification of isomeric molecules are paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between them is not merely an analytical challenge but a critical necessity for ensuring drug safety and efficacy. This guide provides an in-depth comparison of advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) strategies for tackling the complexities of isomeric mixtures, offering field-proven insights and experimental data to guide researchers in selecting the optimal approach for their specific needs.

The Isomer Challenge: When Mass-to-Charge Ratio is Not Enough

Conventional LC-MS/MS analysis relies on the mass-to-charge ratio (m/z) for compound identification. However, isomers, by their very nature, are isobaric, meaning they share the same m/z value, rendering them indistinguishable by standard mass spectrometry alone.[1][2] This analytical blind spot necessitates the use of sophisticated separation and detection techniques that can exploit the subtle physicochemical differences between isomeric forms. The following sections will delve into a comparative analysis of the leading methodologies employed to resolve this challenge.

Orthogonal Separation Strategies: A Comparative Overview

The key to successfully analyzing isomeric mixtures lies in employing orthogonal separation techniques that provide an additional dimension of resolution beyond conventional reversed-phase chromatography and mass spectrometry. This guide will compare four powerful approaches: Chiral Chromatography , Supercritical Fluid Chromatography (SFC) , Ion Mobility Spectrometry (IMS) , and Advanced Tandem Mass Spectrometry (MS/MS) Techniques .

Chiral Chromatography: The Gold Standard for Stereoisomers

For enantiomers, non-superimposable mirror-image isomers, chiral chromatography remains the definitive separation technique.[3] These separations are achieved using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times.

Expertise & Experience: The choice of CSP is critical and depends on the analyte's structure. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are versatile for a broad range of compounds, particularly in normal-phase chromatography. However, for LC-MS/MS compatibility, reversed-phase chiral methods using macrocyclic glycopeptide or cyclodextrin-based CSPs are often preferred as they utilize mobile phases amenable to electrospray ionization (ESI).[4]

Trustworthiness: A well-developed chiral LC-MS/MS method provides unambiguous identification and quantification of enantiomers.[5][6] Method validation should demonstrate baseline resolution of the enantiomeric peaks and the absence of co-eluting interferences.

Experimental Protocol: Chiral Separation of Flurbiprofen Enantiomers

This protocol outlines a method for the enantioselective determination of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen in rat plasma using a β-cyclodextrin derivatized chiral stationary phase.[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load 200 µL of rat plasma spiked with R-(-)-ibuprofen as the internal standard.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: β-cyclodextrin based chiral stationary phase (e.g., Astec CYCLOBOND I 2000)
  • Mobile Phase: Acetonitrile:Methanol:Acetic Acid:Triethylamine (specific ratios to be optimized)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 10 µL
  • MS System: Triple quadrupole mass spectrometer with an ESI source
  • Ionization Mode: Negative ion mode
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for R-flurbiprofen, S-flurbiprofen, and the internal standard.
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has emerged as a powerful and environmentally friendly technique for both chiral and achiral isomer separations.[7][8][9] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[9]

Expertise & Experience: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to traditional HPLC.[10] This makes SFC particularly advantageous for high-throughput screening in drug discovery.[9][11] For chiral separations, the same CSPs used in HPLC can often be employed in SFC, with method development focusing on optimizing the modifier and additive percentages.[11]

Trustworthiness: SFC methods, when properly developed, offer excellent resolution and reproducibility. The rapid recovery of collected fractions due to the volatility of the mobile phase also results in high-yield isomer recovery in preparative applications.[8]

Table 1: Performance Comparison of HPLC vs. SFC for Chiral Separations

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Speed Slower analysis timesFaster analysis and equilibration times[9]
Solvent Consumption High consumption of organic solventsSignificantly lower organic solvent usage[9]
Efficiency GoodHigher efficiency due to low viscosity and high diffusivity of the mobile phase[10]
Cost Higher operational costs due to solvent purchase and disposalLower operational costs due to cheaper CO2 and reduced solvent waste[7]
Environmental Impact Less environmentally friendlyConsidered a "green" technique[9]
Ion Mobility Spectrometry (IMS): Separation in the Gas Phase

IMS adds a powerful dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field.[12][13] When coupled with mass spectrometry (IMS-MS), it allows for the differentiation of isomers that may not be separable by chromatography alone.[14][15][16]

Expertise & Experience: Different IMS technologies exist, including drift tube IMS (DTIMS), traveling wave IMS (TWIMS), and high-resolution IMS (HRIM-MS).[15] HRIM-MS, in particular, has shown great promise in resolving complex isomeric mixtures, such as those found in lipidomics and glycomics, with separation times in the millisecond range.[14][17] This rapid separation capability can significantly increase sample throughput.[12]

Trustworthiness: The collision cross-section (CCS) value, a measure of an ion's size and shape, is a reproducible and characteristic property that can be used for confident isomer identification when compared against libraries of known standards.[14] The integration of LC with IMS-MS (LC-IM-MS) provides a multidimensional separation that enhances selectivity and mitigates interferences from complex biological matrices.[12]

Workflow Diagram: LC-IMS-MS Analysis

LC_IMS_MS_Workflow cluster_LC Liquid Chromatography cluster_Ionization Ionization cluster_IMS Ion Mobility Spectrometry cluster_MS Mass Spectrometry LC_Column LC Column (Initial Separation) ESI Electrospray Ionization (ESI) LC_Column->ESI Elution IM_Cell Ion Mobility Cell (Separation by Shape/Size) ESI->IM_Cell Ion Transfer Mass_Analyzer Mass Analyzer (Separation by m/z) IM_Cell->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (CCS and m/z) Detector->Data_Analysis Sample Isomeric Mixture Sample->LC_Column Injection

Caption: Workflow for LC-IMS-MS analysis of isomeric mixtures.

Advanced Tandem Mass Spectrometry (MS/MS) Techniques: Unlocking Fragmentation Fingerprints

While isomers often produce similar primary mass spectra, their fragmentation patterns upon collision-induced dissociation (CID) can sometimes reveal subtle differences.[1] Advanced MS/MS strategies aim to exploit these differences for isomer differentiation, even without chromatographic separation.[18][19]

Expertise & Experience: Techniques like energy-resolved MS/MS, where fragmentation is studied at various collision energies, can generate unique "breakdown curves" for different isomers.[18] Furthermore, alternative fragmentation methods such as ultraviolet photodissociation (UVPD) can induce different fragmentation pathways, leading to the formation of diagnostic fragment ions for structurally similar isomers.[20] For complex mixtures where isomers are not chromatographically resolved, mathematical algorithms like LEDA (Linear Equations-based Deconvolution Algorithm) can be applied to MS/MS data to deconvolute the contributions of each isomer to the overall signal.[21][22]

Trustworthiness: The reliability of these methods depends on the degree of difference in the fragmentation behavior of the isomers. It is often necessary to analyze authentic standards of each isomer to establish a library of characteristic fragmentation patterns or breakdown curves for confident identification in unknown samples.

Logical Relationship Diagram: Isomer Differentiation Strategies

Isomer_Differentiation cluster_Separation Separation-Based Approaches cluster_MS MS-Based Approaches Isomeric_Mixture {Isomeric Mixture | Same m/z} Chromatography Chromatographic Separation Chiral LC SFC Isomeric_Mixture->Chromatography IMS Ion Mobility Spectrometry Separation by CCS Isomeric_Mixture->IMS MSMS Advanced MS/MS Energy-Resolved MS UVPD Isomeric_Mixture->MSMS Data_Processing Data Deconvolution e.g., LEDA Algorithm Isomeric_Mixture->Data_Processing Resolved_Isomers Resolved Isomers Chromatography->Resolved_Isomers Physical Separation IMS->Resolved_Isomers Gas-Phase Separation Differentiated_Spectra Differentiated Spectra MSMS->Differentiated_Spectra Unique Fragmentation Deconvoluted_Signals Deconvoluted Signals Data_Processing->Deconvoluted_Signals Mathematical Separation

Caption: Strategies for differentiating isomeric mixtures.

Conclusion: Selecting the Right Tool for the Job

The successful LC-MS/MS analysis of isomeric mixtures hinges on the judicious selection of the appropriate analytical strategy. For stereoisomers, chiral chromatography remains the most robust and reliable method. For high-throughput applications where speed and sustainability are critical, SFC offers a compelling alternative. When chromatographic separation is challenging, ion mobility spectrometry provides an orthogonal dimension of separation based on molecular shape, enabling the resolution of a wide range of isomers. Finally, advanced MS/MS techniques can provide valuable information for isomer differentiation, particularly when coupled with sophisticated data analysis approaches.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can confidently navigate the complexities of isomeric analysis, ensuring the quality, safety, and efficacy of their products.

References

  • High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst (RSC Publishing). Available at: [Link]

  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC - NIH. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics. Available at: [Link]

  • Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC - NIH. Available at: [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Wiley Online Library. Available at: [Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers. Available at: [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. ResearchGate. Available at: [Link]

  • Isomer Separation with Vocus Ion Mobility Spectrometry. AZoM. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. BCC Research. Available at: [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. NIH. Available at: [Link]

  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing. Available at: [Link]

  • Can LC-MS MS analysis differentiate between stereo isomers as S & R? ResearchGate. Available at: [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Available at: [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Chromatography Online. Available at: [Link]

  • Supercritical Fluid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. NIH. Available at: [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Reddit. Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. Available at: [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. Available at: [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. NIH. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8), a common pharmaceutical intermediate.[1][2] The procedures outlined here are designed to ensure regulatory compliance and protect laboratory personnel and the environment.

Hazard Identification and Safety Profile

Understanding a chemical's intrinsic hazards is the foundation of its safe management. This compound is a white to off-white powder.[1] While not acutely toxic, it presents several hazards that dictate its handling and disposal protocols.

The primary hazard classifications for this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate that the compound be treated as hazardous waste. It must not be disposed of in standard trash or via the sanitary sewer system.[3]

Property Information
Chemical Name This compound
CAS Number 2084-28-8[1]
Molecular Formula C₉H₁₈ClNO₂[1]
Signal Word Warning[1]
Primary Hazards Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[1]
Incompatible Materials Strong oxidizing agents.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure chemical or its waste, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier against the specific hazards identified.

  • Eye and Face Protection: To prevent serious eye irritation (H319), wear safety glasses with side shields or chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]

  • Skin Protection: To mitigate the risk of skin irritation (H315), wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use. Lab coats or chemical aprons are required to protect clothing and skin.[4]

  • Respiratory Protection: To avoid respiratory irritation (H335), especially when handling the powder outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] All handling of the powder that may generate dust should occur within a certified chemical fume hood to minimize inhalation risk.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be systematic. The goal is to safely contain, identify, and transfer the waste to a licensed disposal facility in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[6][7]

Step 1: Waste Characterization and Segregation

All materials contaminated with this chemical, including the pure compound, contaminated PPE, and spill cleanup debris, must be classified as hazardous waste.

  • Segregation is Key: Collect this waste stream in a dedicated container. It is crucial to segregate waste according to compatibility.[7] Do not mix this amine hydrochloride waste with:

    • Strong Bases: Can cause a reaction liberating the free amine.

    • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[4]

    • Acids: While it is a hydrochloride salt, mixing with other acids should be avoided unless the compatibility is certain.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure compliant disposal.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[7] For solid waste, a wide-mouth polyethylene container is often suitable.

  • Labeling: The container must be labeled clearly from the moment the first particle of waste is added.[7] Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags.[3] The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[3]

    • Composition: For mixtures, list all components and their approximate percentages.

    • Hazard Information: Indicate the relevant hazards (Irritant, Harmful).

    • Principal Investigator and Laboratory Information. [3]

Step 3: Protocol for Small Spills and Contamination

Should a small spill occur, a swift and safe response is critical.

  • Control and Alert: Alert others in the immediate area. If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Gently sweep up the solid powder, taking care to avoid creating dust.[4][8] Use a dustpan and brush designated for chemical waste.

  • Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into your pre-labeled hazardous waste container.[8]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. This cleaning material must also be disposed of as hazardous waste.

  • Report: Document the spill and cleanup according to your laboratory's safety protocols.

Step 4: Storage and Final Disposal

Waste must be stored safely pending pickup by a licensed disposal vendor.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[9] This area must be near the point of generation and under the control of laboratory personnel.[6]

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though regulations vary), contact your institution's EHS office to schedule a waste pickup.[3][9]

  • Manifesting: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody as required by the EPA.[10] The final disposal is typically handled by a licensed chemical waste management company through high-temperature incineration.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Generation & Initial Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generation (Unused Reagent or Contaminated Material) characterize Characterize as Hazardous Waste (Irritant, Harmful) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe container Select Compatible Container (Sealed, Good Condition) ppe->container Place waste in container labeling Attach 'HAZARDOUS WASTE' Label (Full Chemical Name, Date, Hazards) container->labeling storage Store in Designated Satellite Accumulation Area (SAA) segregate Segregate from Incompatibles (Bases, Oxidizers) storage->segregate contact_ehs Contact EHS for Pickup Request segregate->contact_ehs disposal Transfer to Licensed Waste Vendor (via Manifest System) contact_ehs->disposal caption Disposal workflow from generation to final disposal.

Caption: Disposal workflow from generation to final disposal.

Regulatory Context

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][12] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements better suited for a laboratory environment.[6] It is imperative that all personnel handling chemical waste are familiar with both federal regulations and their institution-specific Laboratory Management Plan.[6]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.

References

  • Best this compound Manufacturer and Factory | Baishixing. Vertex AI Search.
  • SAFETY DATA SHEET - Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - trans-4-Aminocyclohexanol. Thermo Fisher Scientific.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • SAFETY DATA SHEET - trans-4-Aminomethyl-1-cyclohexanecarboxylic Acid. FUJIFILM Wako Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety.
  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety.
  • SAFETY DATA SHEET - 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture). TCI AMERICA / Spectrum Chemical.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET - Ethyl 4-hydroxycyclohexanecarboxylate. Fisher Scientific.
  • Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | CAS 2084-28-8. Santa Cruz Biotechnology.

Sources

A Strategic Guide to Personal Protective Equipment for Handling trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to ensuring both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8), a key building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

The inherent hazards of this compound, including potential skin and eye irritation, respiratory effects, and harm if swallowed, necessitate a comprehensive personal protective equipment (PPE) strategy.[5][6] This document outlines the essential PPE, its proper use, and integrated logistical plans for handling, storage, and disposal.

Hazard Analysis and Risk Mitigation

Before handling this compound, a thorough understanding of its properties is crucial. It is a white to off-white crystalline powder that is soluble in water.[1][6] The primary risks are associated with direct contact and inhalation.[1]

HazardAssociated RisksMitigation Strategy
Acute Oral Toxicity Harmful if swallowed.[6][7]Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8][9]
Skin Irritation Causes skin irritation upon contact.[5][6]Wear compatible chemical-resistant gloves and protective clothing.[8][9]
Eye Irritation Causes serious eye irritation.[5][6]Wear safety goggles or a face shield.[8][9]
Respiratory Irritation May cause respiratory irritation if inhaled.[5][6]Handle in a well-ventilated area or use a government-approved respirator.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the cornerstones of safe chemical handling. The following is a step-by-step guide to the mandatory PPE for working with this compound.

Essential PPE

A multi-layered approach to PPE is recommended to provide comprehensive protection.[10][11][12]

  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile or latex gloves are suitable for handling this compound.[13] Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[13] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][13]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.[10] For larger quantities or in case of significant exposure risk, disposable coveralls are recommended.[10]

  • Respiratory Protection: A government-approved respirator is essential when working in areas with inadequate ventilation or when the generation of dust is likely.[7][8]

PPE Donning and Doffing Procedure

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure Don1 1. Lab Coat / Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[8][9] Avoid creating dust.[9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

Spill Response

In the event of a spill, immediate and correct action is crucial.

Spill_Response A 1. Evacuate and Alert B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb and Neutralize C->D E 5. Collect and Package Waste D->E F 6. Decontaminate the Area E->F G 7. Dispose of Waste F->G

Caption: Spill Response Workflow.

Step-by-Step Spill Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, goggles, and a lab coat.[8]

  • Contain: For larger spills, contain the spill using absorbent materials.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solids (e.g., absorbent materials, used PPE) should be placed in a designated, sealed, and labeled hazardous waste container.

  • Aqueous Solutions: While some sources suggest aqueous solutions may be suitable for drain disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[14] Never dispose of chemical waste down the drain without explicit approval.

  • Waste Management: All chemical waste must be managed by trained personnel and disposed of through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[1][14]

Emergency Procedures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering an environment of scientific excellence and unwavering safety.

References

  • ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Baishixing. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.